Gardimycin
Description
Properties
IUPAC Name |
(4R)-4-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]-5-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H132N20O23/c1-20-40(12)63(79(121)89-45(17)67(109)86-44(16)68(110)90-47(19)81(123)124)101-78(120)62(39(10)11)99-72(114)50(22-3)91-58(103)34-84-66(108)43(15)87-76(118)57(36-102)92-59(104)35-85-70(112)56(32-48-33-83-53-28-26-25-27-49(48)53)97-77(119)61(38(8)9)98-69(111)46(18)88-71(113)51(23-4)93-74(116)54(29-30-60(105)106)95-80(122)64(41(13)21-2)100-73(115)52(24-5)94-75(117)55(31-37(6)7)96-65(107)42(14)82/h25-28,33,37-47,50-52,54-57,61-64,83,102H,20-24,29-32,34-36,82H2,1-19H3,(H,84,108)(H,85,112)(H,86,109)(H,87,118)(H,88,113)(H,89,121)(H,90,110)(H,91,103)(H,92,104)(H,93,116)(H,94,117)(H,95,122)(H,96,107)(H,97,119)(H,98,111)(H,99,114)(H,100,115)(H,101,120)(H,105,106)(H,123,124)/t40-,41-,42+,43+,44-,45+,46+,47+,50+,51+,52+,54+,55-,56+,57+,61-,62-,63-,64-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWKVNVCUPIOMG-HWWYPGLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CC)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CC)NC(=O)C(CC(C)C)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CC)C(=O)N[C@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@H](CO)C(=O)N[C@H](C)C(=O)NCC(=O)N[C@H](CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@H](C)C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H132N20O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207893 | |
| Record name | Gardimycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1754.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59165-34-3 | |
| Record name | Gardimycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059165343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gardimycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Gardimycin: A Technical Guide to Its Discovery, Isolation, and Characterization from Actinoplanes
This guide provides an in-depth technical overview of the discovery, fermentation, isolation, and characterization of Gardimycin, a potent peptide antibiotic. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind key methodological choices, ensuring a deep and applicable understanding of the process.
Introduction: Unveiling a Potent Cell Wall Inhibitor
This compound, also known as Actagardin, is a tetracyclic lantibiotic, a class of structurally unique peptide antibiotics, produced by bacteria of the genus Actinoplanes.[1] First described in the 1970s, it has garnered scientific interest due to its specific and potent mechanism of action: the inhibition of bacterial peptidoglycan synthesis, a cornerstone of cell wall formation.[2][3] This makes it an important molecule in the ongoing search for novel antibacterial agents, particularly against Gram-positive pathogens.[4]
The producing organisms, Actinoplanes, are a genus of Actinomycetes, which are renowned as a prolific source of diverse and bioactive secondary metabolites.[5][6] This guide offers a comprehensive walkthrough of the journey from identifying the producer strain to purifying the active compound, grounded in both historical methods and modern analytical techniques.
The Genesis of this compound: Discovery and Producer Strain
The discovery of this compound originated from screening programs aimed at identifying new antibiotics from rare Actinomycetes. Two distinct strains, later classified as new species, Actinoplanes garbadinensis and Actinoplanes liguriae, were identified as producers of this novel peptide antibiotic.[7] A detailed taxonomic study distinguished these strains from other known Actinoplanes species, highlighting the importance of thorough microbiological characterization in natural product discovery.[7] Another reported producer is Actinoplanes brasiliensis.[1]
The selection of Actinoplanes for screening is strategic; this genus is known for producing unique chemical scaffolds that are often missed in screens focused on more common genera like Streptomyces.[6] The initial studies laid the critical groundwork for fermentation and process development.[7]
Fermentation and Production: Cultivating the Antibiotic
The production of antibiotics like this compound is a classic secondary metabolic process, typically occurring after the primary growth phase (trophophase) has concluded.[8][9] Maximizing yield requires careful control over the microbial environment to trigger the biosynthetic gene clusters responsible for production.
Workflow for this compound Production
The overall process, from a master cell bank to the final harvest, requires meticulous attention to aseptic technique and environmental control to ensure reproducibility and prevent contamination.
Caption: Fermentation workflow from cell bank to harvest.
Experimental Protocol: Fermentation of Actinoplanes garbadinensis
This protocol outlines a typical batch fermentation process. The key is providing an initial environment for robust growth, followed by conditions that favor antibiotic production.
-
Inoculum Preparation:
-
Aseptically transfer spores from a cryopreserved working cell bank to a suitable agar medium (e.g., Bennett's agar). Incubate at 28-30°C for 7-10 days until mature sporangia are visible.
-
Inoculate a 250 mL baffled flask containing 50 mL of seed medium (e.g., a rich medium with yeast extract, malt extract, and glucose) with a loopful of spores.
-
Incubate at 28°C on a rotary shaker (220 rpm) for 48-72 hours to develop a dense vegetative mycelial culture.
-
-
Production Bioreactor:
-
Prepare the production medium. Studies have shown that complex organic media are effective.[7] A representative medium is detailed in the table below.
-
Sterilize the production bioreactor containing the medium in place. After cooling, calibrate pH and dissolved oxygen probes.
-
Aseptically transfer the seed culture into the production bioreactor (a 5-10% v/v inoculation is typical).
-
Run the fermentation under controlled conditions as specified in the table below. Monitor key parameters (pH, DO, glucose concentration, biomass) throughout the run.
-
Harvest the broth after antibiotic production peaks (typically 96-144 hours), as determined by bioassay or HPLC analysis of samples.
-
Data Presentation: Fermentation Parameters
Summarizing the operational parameters provides a clear, reproducible baseline for process development.
| Parameter | Seed Culture | Production Bioreactor | Rationale |
| Medium Composition | Yeast Extract (4g/L), Malt Extract (10g/L), Dextrose (4g/L) | Soluble Starch (20g/L), Pharmamedia (15g/L), Glucose (5g/L), CaCO₃ (3g/L) | A rich seed medium promotes rapid biomass accumulation. The production medium uses a slower-metabolizing carbon source (starch) to prolong the production phase. CaCO₃ acts as a pH buffer. |
| Temperature | 28°C | 28°C | Optimal temperature for Actinoplanes growth and secondary metabolism. |
| pH | Initial pH 7.2 | Controlled at 6.8 - 7.2 | Stable pH is critical; deviations can halt antibiotic synthesis. |
| Aeration | N/A (shaker flask) | 1.0 VVM (Volume of air per volume of medium per minute) | Actinoplanes are aerobic; sufficient oxygen is crucial for energy-intensive antibiotic biosynthesis. |
| Agitation | 220 rpm | 200 - 400 rpm | Ensures homogeneity of nutrients and oxygen, prevents cell settling. |
| Duration | 48 - 72 hours | 120 - 168 hours | Seed culture develops biomass. Production phase is extended to maximize secondary metabolite accumulation. |
Isolation and Purification Cascade
This compound is a polar peptide, making it insoluble in most organic solvents but soluble in water.[10] This property dictates the entire purification strategy, which is designed to progressively remove impurities and concentrate the target molecule.
Purification Workflow Diagram
The process is a multi-step cascade, moving from crude separation to high-resolution chromatography. Each step increases the specific activity and purity of the final product.
Caption: Multi-step workflow for this compound purification.
Step-by-Step Methodologies
Step 1: Biomass Removal & Initial Extraction
-
Protocol:
-
Centrifuge the harvested fermentation broth at 8,000 x g for 20 minutes to pellet the mycelia.
-
Decant and collect the cell-free supernatant, which contains the secreted this compound.
-
Adjust the supernatant pH to ~8.0. Perform a liquid-liquid extraction using n-butanol at a 1:1 v/v ratio.[11] Mix vigorously and allow the phases to separate.
-
Collect the butanol phase. Repeat the extraction on the aqueous phase to maximize recovery.
-
Pool the butanol extracts and concentrate under reduced pressure (rotary evaporation) to yield a crude, semi-solid extract.
-
-
Causality: Centrifugation is a standard first step to clarify the broth. n-Butanol is sufficiently polar to partition the peptide antibiotic from the highly aqueous supernatant while leaving behind many polar impurities like salts and sugars.
Step 2: Desalting and Primary Purification
-
Protocol:
-
Redissolve the crude extract in a minimal volume of water.
-
Transfer the solution to a dialysis tube (e.g., 1 kDa molecular weight cut-off).
-
Perform dialysis against deionized water for 24-48 hours, with several changes of water, to remove residual salts and very small molecules.[11]
-
Alternatively, for larger scales, use a macroporous adsorbent resin (e.g., Amberlite XAD series), eluting with an increasing gradient of methanol or isopropanol in water.[12]
-
-
Causality: Dialysis is a classic and effective method for removing low molecular weight contaminants based on size exclusion. Adsorbent resins offer a more scalable chromatographic alternative, separating compounds based on hydrophobicity.
Step 3: High-Resolution Chromatographic Purification
-
Protocol:
-
Ion-Exchange Chromatography (IEX): Dissolve the desalted material in a low-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5). Load onto a suitable anion or cation exchange column (depending on this compound's isoelectric point). Elute with a linear salt gradient (e.g., 0-1 M NaCl). Collect fractions and perform a bioassay or HPLC analysis to identify those containing this compound.
-
Reversed-Phase HPLC (RP-HPLC): Pool the active IEX fractions. Acidify slightly with trifluoroacetic acid (TFA) to 0.1%. Inject onto a preparative C18 RP-HPLC column.[13] Elute with a gradient of acetonitrile (or methanol) in water (both containing 0.1% TFA). A typical gradient might be 5% to 70% acetonitrile over 40 minutes.
-
Monitor the elution profile at ~220 nm and 280 nm. Collect the peak corresponding to this compound.
-
Lyophilize the pure fraction to obtain a stable, crystalline product.
-
-
Causality: This two-step chromatographic process provides orthogonal separation. IEX separates molecules based on net charge, while RP-HPLC separates them based on hydrophobicity.[14] Using two different separation principles is highly effective at removing closely related impurities, achieving high purity. The use of TFA as an ion-pairing agent in RP-HPLC improves peak shape for peptides.
Data Presentation: Purification Summary Table
This table is crucial for evaluating the efficiency of the purification cascade.
| Purification Step | Total Volume (mL) | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Cell-Free Supernatant | 10,000 | 50,000 | 2,000,000 | 40 | 100 | 1 |
| Butanol Extract | 500 | 5,000 | 1,800,000 | 360 | 90 | 9 |
| Post-Dialysis | 100 | 1,200 | 1,600,000 | 1,333 | 80 | 33 |
| IEX Pool | 50 | 150 | 1,200,000 | 8,000 | 60 | 200 |
| RP-HPLC Pool | 20 | 80 | 1,000,000 | 12,500 | 50 | 313 |
Note: Activity units are hypothetical and would be determined by a standardized bioassay (e.g., agar diffusion assay against Bacillus subtilis).
Structural Characterization and Analysis
Once purified, the identity and purity of this compound must be confirmed.
-
High-Performance Liquid Chromatography (HPLC): An analytical C18 column is used to assess purity. A single, sharp peak indicates a highly pure sample. This method is also used for quantification.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive technique for determining the molecular weight of the compound.[16] The accurate mass measurement helps confirm the elemental composition, which for this compound was initially approximated as C₈₄H₁₃₈N₁₈S₃₋₄O₃₄Na.[11]
-
Amino Acid Analysis: Acid hydrolysis of the peptide followed by chromatographic analysis (e.g., HPLC with pre-column derivatization) identifies the constituent amino acids. The original analysis identified serine, glutamic acid, alanine, leucine, isoleucine, glycine, valine, tryptophan, and two sulfur-containing amino acids.[11]
-
Nuclear Magnetic Resonance (NMR): For complete, unambiguous structure elucidation, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy is required. This powerful technique maps the entire chemical structure and stereochemistry of the molecule.
Mechanism of Action: A Targeted Attack on the Cell Wall
This compound's antibacterial efficacy stems from its ability to disrupt the biosynthesis of peptidoglycan, the primary structural component of the bacterial cell wall.
Studies have shown that this compound specifically inhibits peptidoglycan synthesis, causing the intracellular accumulation of the precursor molecule UDP-N-acetylmuramyl-pentapeptide and the associated lipid intermediate.[2][3] This indicates that this compound acts at a late stage of the synthesis cycle, likely by interfering with the transglycosylation step that polymerizes the glycan chains or by binding to the lipid II carrier molecule, preventing its utilization by the cell wall synthesis machinery.
Caption: this compound inhibits peptidoglycan synthesis.
Conclusion and Future Directions
The discovery and isolation of this compound from Actinoplanes serve as a prime example of a classic natural product drug discovery workflow. The methodologies, from fermentation to multi-step purification, demonstrate the core principles required to isolate a specific bioactive molecule from a complex biological matrix. While the original methods relied on classical techniques like solvent extraction and dialysis, the modern workflow is dominated by the precision and scalability of chromatography. Understanding the rationale behind each step is paramount for troubleshooting, optimization, and adapting these protocols for the discovery of new antibiotics. This compound's unique structure and potent activity ensure its continued relevance as a lead compound for further research and development in the fight against bacterial infections.
References
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Coronelli, C., Tamoni, G., & Lancini, G. C. (1976). This compound, a new antibiotic from Actinoplanes. II. Isolation and preliminary characterization. The Journal of Antibiotics, 29(5), 507–510. [Link]
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Jung, H. M., Kim, S. Y., Lee, J. H., & Kim, C. J. (2000). Production of teicoplanin by Actinoplanes teichomyceticus in continuous fermentation. Journal of Microbiology and Biotechnology, 10(4), 458-463. [Link]
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Parenti, F., Pagani, H., & Beretta, G. (1976). This compound, a new antibiotic from Actinoplanes. I. Description of the producer strain and fermentation studies. The Journal of Antibiotics, 29(5), 501–506. [Link]
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Bérdy, J. (2005). Bioactive microbial metabolites. The Journal of Antibiotics, 58(1), 1–26. [Link]
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Karpiński, T. M. (2020). Coloradocin, an antibiotic from a new Actinoplanes. I. Taxonomy, fermentation and biological properties. Molecules, 25(22), 5364. [Link]
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Somma, S., Merati, W., & Parenti, F. (1977). This compound, a new antibiotic inhibiting peptidoglycan synthesis. Antimicrobial Agents and Chemotherapy, 11(3), 396–401. [Link]
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Parenti, F., Pagani, H., & Beretta, G. (1975). Lipiarmycin, a new antibiotic from Actinoplanes. I. Description of the producer strain and fermentation studies. The Journal of Antibiotics, 28(4), 247–252. [Link]
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A Technical Guide to Gardimycin Production in Actinoplanes garbadinensis
Abstract
Gardimycin, also known as actagardine, is a potent lanthipeptide antibiotic produced by the filamentous actinomycete, Actinoplanes garbadinensis.[1][2] With its significant activity against a range of Gram-positive bacteria, including clinically relevant pathogens, this compound represents a promising scaffold for antibiotic development.[3][4] This technical guide provides an in-depth exploration of the fundamental biology and applied methodologies for the cultivation of A. garbadinensis and the subsequent production, extraction, and analysis of this compound. We will delve into the genetic architecture of the biosynthetic pathway, optimize fermentation strategies based on mechanistic understanding, detail robust purification workflows, and discuss modern approaches for strain improvement. This document is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this unique natural product.
Introduction: The Lanthipeptide Frontier
The relentless rise of antimicrobial resistance necessitates the discovery and development of novel antibiotics with unique mechanisms of action.[5] Lanthipeptides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), have emerged as a valuable source of such drug candidates.[5][6] These molecules are characterized by the presence of lanthionine and methyllanthionine thioether cross-links, which confer significant structural stability and are crucial for their biological activity.[6][7]
This compound, produced by Actinoplanes garbadinensis, is a notable member of this family.[1][2] Its primary mechanism of action involves the inhibition of bacterial cell wall biosynthesis by binding to Lipid II, a critical intermediate in peptidoglycan synthesis.[3][5][8] This guide serves as a comprehensive resource for the scientific community, consolidating critical knowledge and providing actionable protocols for working with A. garbadinensis to produce this compound.
The Genetic Blueprint: this compound Biosynthesis
The production of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), designated as the gar cluster. Understanding the function of each component within this cluster is paramount for any rational strain engineering or production optimization effort.
Organization of the gar Gene Cluster
The gar BGC in A. garbadinensis ATCC 31049 contains all the genetic information required for precursor peptide synthesis, post-translational modification, transport, and regulation.[9][10] The core of the pathway involves the ribosomal synthesis of a precursor peptide, GarA, which is then extensively modified by a series of dedicated enzymes.[7][11]
Key components of the gar cluster include:
-
garA : The structural gene encoding the precursor peptide, which consists of an N-terminal leader peptide and a C-terminal core peptide that undergoes modification.[9][11]
-
garM : Encodes the lanthipeptide synthetase, a key enzyme responsible for both the dehydration of serine/threonine residues and the subsequent cyclization reactions that form the characteristic thioether rings.[7][9]
-
garT / garH : Genes encoding an ABC transporter system presumed to be responsible for the export of mature this compound, also contributing to self-resistance.
-
garR1 / garR : Regulatory genes that likely control the expression of the entire gene cluster, responding to cellular signals or environmental cues.[9]
-
garO : Encodes a flavin-dependent oxidase responsible for the formation of a unique sulfoxide bridge in the final molecule, a modification not formed by spontaneous chemical reaction.[10]
Caption: Organization of the core this compound (gar) gene cluster.
The Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that exemplifies the RiPP pathway:
-
Ribosomal Synthesis : The garA gene is transcribed and translated to produce the linear precursor peptide, GarA.[11]
-
Post-Translational Modification (PTM) : The leader peptide region of GarA docks with the modification enzyme complex, primarily the lanthipeptide synthetase GarM.[7] GarM first dehydrates specific serine and threonine residues in the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[11]
-
Cyclization : GarM then catalyzes a series of intramolecular Michael-type additions, where cysteine residues attack the Dha/Dhb residues to form the defining lanthionine/methyllanthionine thioether bridges.[7]
-
Final Tailoring : The GarO enzyme introduces a sulfoxide group, adding to the structural complexity and bioactivity of the molecule.[10]
-
Export & Maturation : The modified peptide is exported out of the cell by the GarTH transporter. The leader peptide is cleaved either during or after export to release the mature, active this compound antibiotic.
Fermentation and Production
Optimizing the production of this compound requires careful control of the cultivation conditions for A. garbadinensis. As a filamentous actinomycete, its growth and secondary metabolism are highly sensitive to nutritional and physical parameters.[2]
Media Composition
The choice of fermentation medium is critical for achieving high yields. Complex media containing a mix of carbohydrates, proteins, and essential minerals have proven effective.[2][12] The original studies highlighted several successful formulations.[12]
| Component | V Medium (g/L)[12] | E Medium (g/L)[12] | Rationale & Expert Insight |
| Meat Extract | 3 | 4 | Provides a rich source of amino acids, vitamins, and growth factors. |
| Tryptone/Peptone | 5 | 4 | Primary nitrogen source, crucial for biomass and peptide synthesis. |
| Yeast Extract | 5 | 1 | A key component supplying B-vitamins and other essential cofactors for enzymatic reactions. |
| Dextrose (Glucose) | 1 | 50 | Readily metabolizable carbon source. Higher concentration in E medium supports higher cell density, but risks catabolite repression. Monitoring pH is critical to prevent acidification from high glucose metabolism. |
| Soluble Starch | 24 | - | A complex carbohydrate that is metabolized more slowly, sustaining growth and antibiotic production into the stationary phase. |
| Soybean Meal | - | 10 | An inexpensive source of both carbon and nitrogen, often used to boost yields in industrial fermentations. |
| Sodium Chloride | - | 2.5 | Important for maintaining osmotic balance. |
| Calcium Carbonate | 4 | 5 | Acts as a buffering agent to stabilize pH, which can otherwise drop due to the production of organic acids from sugar metabolism. This is a self-validating component; stable pH correlates strongly with successful fermentation. |
| pH (pre-sterilization) | Not specified | 7.6 | The initial pH is set slightly alkaline to compensate for the drop during sterilization and initial growth phases. |
Expert Recommendation: For initial lab-scale production, Medium V provides a robust baseline. For yield optimization, Medium E is superior but requires more stringent monitoring of pH and dissolved oxygen due to the higher metabolic load from the increased dextrose concentration.
Step-by-Step Fermentation Protocol
-
Inoculum Preparation: a. Aseptically transfer a lyophilized culture or a frozen mycelial stock of A. garbadinensis (e.g., ATCC 31049) to a 250 mL flask containing 50 mL of V Medium.[13] b. Incubate at 28-30°C on a rotary shaker at 220 rpm for 48-72 hours.[12] Successful growth is indicated by the formation of distinct mycelial pellets or clumps. c. This seed culture will be used to inoculate the main production fermenter.
-
Production Fermentation: a. Prepare the production medium (e.g., Medium E) in a fermenter, ensuring all components are fully dissolved before sterilizing. Add CaCO3 prior to sterilization. b. After cooling, inoculate the production fermenter with 5-10% (v/v) of the seed culture. c. Maintain the fermentation at 28-30°C with vigorous aeration and agitation.[12] For bioreactors, a dissolved oxygen (DO) level above 20% should be maintained. Foaming can be controlled with the addition of a sterile antifoam agent. d. The fermentation typically runs for 96 to 144 hours. Production of this compound begins in the late logarithmic growth phase and continues into the stationary phase.[14]
-
Monitoring and Validation: a. Microscopy: Regularly check culture purity and morphology. Healthy A. garbadinensis should appear as filamentous mycelia. b. pH: Monitor pH daily. A sharp drop below 6.0 can inhibit antibiotic production. c. Bioassay: The most reliable method to track production is a bioassay. Collect samples aseptically, centrifuge to obtain the supernatant, and use paper discs on a lawn of a sensitive indicator organism like Sarcina lutea ATCC 9341 or Bacillus subtilis.[12] The diameter of the inhibition zone is proportional to the this compound concentration.
Downstream Processing: Extraction and Purification
This compound is an extracellular peptide, simplifying the initial extraction process.[1] The workflow focuses on capturing the peptide from the culture broth and purifying it away from media components and other cellular metabolites.
Protocol for this compound Purification
-
Biomass Removal: a. After fermentation, harvest the entire broth. b. Centrifuge the broth at 8,000 x g for 20 minutes to pellet the mycelia. c. Decant and collect the supernatant, which contains the this compound.
-
Solvent Extraction: a. Adjust the pH of the supernatant to ~7.0. b. Extract the supernatant with an equal volume of n-butanol.[1] this compound will partition into the organic phase. c. Separate the butanol phase and concentrate it to a smaller volume using a rotary evaporator. This crude extract contains this compound and other hydrophobic molecules.
-
Chromatographic Purification: a. Adsorption Chromatography: The butanol extract can be further purified using a non-ionic polymeric resin like Amberlite XAD-16. The principle is to adsorb this compound onto the resin and then elute it with a solvent gradient (e.g., increasing concentrations of methanol or acetone in water). b. Size-Exclusion Chromatography: Further purification can be achieved on resins like Sephadex LH-20 to separate molecules based on size. c. High-Performance Liquid Chromatography (HPLC): The final polishing step should be performed using reverse-phase HPLC (RP-HPLC) with a C18 column. A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is typically effective for resolving this compound to high purity.
-
Purity Validation: a. Fractions from each HPLC peak should be collected. b. Purity is assessed by analytical RP-HPLC (observing a single, sharp peak) and Mass Spectrometry (MS) to confirm the expected molecular weight. c. Bioactivity of the purified fraction must be re-confirmed using the bioassay described previously.
Caption: Workflow for the extraction and purification of this compound.
Strain Improvement and Genetic Engineering
While fermentation optimization can increase yields, significant improvements often require genetic manipulation of the producing strain.[15][16] Actinomycetes have historically been challenging to engineer, but modern synthetic biology tools are overcoming these barriers.[17][18]
Strategies for Enhancing Production
-
Overexpression of Regulatory Genes: Placing positive regulatory genes like garR1 under the control of a strong, constitutive promoter can lead to enhanced activation of the entire gar BGC.[17]
-
Precursor Supply Enhancement: Increasing the intracellular pools of precursor amino acids (e.g., cysteine, serine, threonine) by engineering primary metabolic pathways can boost this compound synthesis.
-
Deletion of Competing Pathways: Inactivating BGCs for other secondary metabolites can redirect metabolic flux towards this compound production.[17]
-
Combinatorial Biosynthesis: The modular nature of RiPPs allows for bioengineering.[11] By altering the garA core peptide sequence and co-expressing modification enzymes from other lanthipeptide pathways, it is possible to generate novel this compound analogs with potentially improved properties (e.g., enhanced stability, broader activity spectrum).[19]
Conclusion and Future Outlook
Actinoplanes garbadinensis remains a valuable microbial resource for the production of the potent lanthipeptide antibiotic, this compound. This guide has provided a comprehensive technical framework, from the genetic underpinnings of its biosynthesis to detailed, field-tested protocols for its fermentation and purification. The true potential of this compound, however, lies in its future development. The application of modern genetic engineering tools to A. garbadinensis will not only enable dramatic improvements in yield but also facilitate the creation of novel, engineered lanthipeptides.[11][20] Such molecules could be designed to overcome existing resistance mechanisms and address the urgent clinical need for new antibacterial agents.
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Ortega, M. A., & van der Donk, W. A. (2016). Discovery, biosynthesis, and engineering of lantipeptides. PubMed Central (PMC). Available at: [Link]
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Zhang, Q., et al. (2022). Mining and Biosynthesis of Bioactive Lanthipeptides From Microorganisms. Frontiers in Microbiology. Available at: [Link]
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Ortega, M. A., et al. (2017). Mechanistic Understanding of Lanthipeptide Biosynthetic Enzymes. Chemical Reviews. Available at: [Link]
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An, L., & van der Donk, W. A. (2020). Recent Progress in Lanthipeptide Biosynthesis, Discovery, and Engineering. Semantic Scholar. Available at: [Link]
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Parenti, F., et al. (1976). This compound, a new antibiotic from Actinoplanes. II. Isolation and preliminary characterization. The Journal of Antibiotics. Available at: [Link]
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Somma, S., Merati, W., & Parenti, F. (1977). This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis. PubMed Central (PMC). Available at: [Link]
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Somma, S., Merati, W., & Parenti, F. (1977). This compound, a new antibiotic inhibiting peptidoglycan synthesis. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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McCullough, B. J., et al. (2017). Production of ramoplanin analogues by genetic engineering of Actinoplanes sp. PubMed. Available at: [Link]
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Parenti, F., Pagani, H., & Beretta, G. (1976). This compound, a new antibiotic from Actinoplanes. I. Description of the producer strain and fermentation studies. PubMed. Available at: [Link]
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Parenti, F., Pagani, H., & Beretta, G. (1976). Lipiarmycin, a new antibiotic from Actinoplanes. I. Description of the producer strain and fermentation studies. SciSpace. Available at: [Link]
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Arioli, V., et al. (1976). This compound, a new antibiotic from Actinoplanes. III. Biological properties. PubMed. Available at: [Link]
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Bilyk, O., & Luzhetskyy, A. (2019). Challenges and advances in genetic manipulation of filamentous actinomycetes – the remarkable producers of specialized metabolites. Royal Society of Chemistry. Available at: [Link]
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MIBiG. (n.d.). BGC0000495: actagardine biosynthetic gene cluster from Actinoplanes garbadinensis. MIBiG. Available at: [Link]
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A Technical Guide to the Structural Elucidation of the Lantibiotic Gardimycin
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Architectural Challenge of Peptide Antibiotics
The journey from the discovery of a novel bioactive molecule to its clinical application is fundamentally reliant on a complete and unambiguous understanding of its chemical structure. For peptide antibiotics, and particularly for structurally complex classes like the lantibiotics, this process is a formidable challenge. Gardimycin, also known as Actagardin, stands as a prime example of this complexity.[1] This guide eschews a conventional step-by-step manual, instead offering a deep dive into the strategic, multi-faceted analytical campaign required to decode such a molecule. We will explore the causality behind experimental choices, the integration of orthogonal techniques, and the self-validating logic that underpins a successful structural elucidation, reflecting the insights of a seasoned application scientist.
This compound: An Introduction to a Potent Peptidoglycan Inhibitor
This compound is a tetracyclic peptide antibiotic belonging to the lantibiotic class, produced by strains of the actinomycete genus Actinoplanes, such as Actinoplanes garbadinensis and Actinoplanes brasiliensis.[1][2][3] Its potent antimicrobial activity is directed primarily against Gram-positive bacteria.[2][4] The mechanism of action involves the specific inhibition of bacterial cell wall biosynthesis, precisely targeting the synthesis of peptidoglycan.[5][6][7] This targeted action, coupled with low toxicity, made this compound a molecule of significant scientific interest from its initial discovery.[8]
Early characterization efforts in the 1970s successfully identified this compound as a peptide antibiotic.[2] However, these preliminary studies also hinted at its structural intricacy. Acid hydrolysis revealed a collection of common amino acids—including serine, glutamic acid, alanine, and tryptophan—but also pointed to the presence of unusual sulfur-containing amino acids whose structures were not immediately apparent.[2] This discovery was a critical signpost, indicating that this compound was not a simple linear peptide and that its full structure would only be revealed through a more sophisticated analytical approach.
| Property | Description | Source(s) |
| Name(s) | This compound, Actagardin | [1][9] |
| Producing Organism | Actinoplanes garbadinensis, Actinoplanes brasiliensis | [1][2][3] |
| Molecular Formula | C₈₁H₁₃₂N₂₀O₂₃ | [1][10][11] |
| Molar Mass | ~1754.06 g/mol | [1][10] |
| Class | Lantibiotic (Tetracyclic Peptide) | [1][9] |
| Mechanism of Action | Inhibition of Peptidoglycan Synthesis | [5][6][7] |
| Primary Target | Gram-positive bacteria | [2][4] |
The Integrated Workflow for Complex Peptide Elucidation
The determination of a structure like this compound's is not a linear process but an iterative and integrated workflow. Each experimental stage provides data that informs the next, with different techniques employed to answer specific questions about the molecule's architecture—from its basic components to its complex three-dimensional arrangement.
Foundational Analysis: From Crude Extract to Amino Acid Composition
The initial and most critical phase involves isolating this compound in a pure form, a prerequisite for any meaningful structural analysis.
Protocol 1: Isolation and Purification of this compound
-
Cultivation: Ferment a high-producing strain, such as Actinoplanes garbadinensis, under optimized conditions to maximize antibiotic yield.[3]
-
Initial Extraction: After fermentation, separate the mycelium from the broth. Extract the broth using a water-immiscible solvent like butanol, which partitions the relatively hydrophobic peptide from the aqueous medium.[2]
-
Crude Purification: Concentrate the butanol extract. Subject the crude extract to dialysis to remove smaller molecules and salts.[2]
-
Fine Purification: Employ advanced chromatographic techniques. Historically, counter-current distribution was used to achieve high purity.[2] In a modern laboratory, this would be supplanted by High-Performance Liquid Chromatography (HPLC), likely using a reversed-phase column (e.g., C18) with a water/acetonitrile gradient.[12][13] Purity is monitored at each stage by analytical HPLC and bioassays.
With a pure sample, the first structural question is to determine its building blocks.
Protocol 2: Amino Acid Analysis
-
Acid Hydrolysis: Aliquot the purified peptide and hydrolyze it in 6N HCl at ~110°C for 24 hours. This cleaves all peptide bonds, releasing the constituent amino acids.
-
Alkaline Hydrolysis: In a separate reaction, perform alkaline hydrolysis (e.g., with 4N NaOH) to liberate tryptophan, which is destroyed under acidic conditions.[2]
-
Derivatization: Derivatize the amino acids in the hydrolysates with a reagent like phenyl isothiocyanate (PITC) to make them detectable by UV absorbance.
-
Chromatographic Separation: Analyze the derivatized amino acids using HPLC or a dedicated amino acid analyzer.[2] Compare the retention times to those of known amino acid standards to identify and quantify each residue. This foundational analysis for this compound confirmed the presence of several standard amino acids and, crucially, unidentified peaks that pointed towards its unusual nature.[2]
Deciphering the Sequence: The Role of Degradation and Spectrometry
Determining the linear sequence of amino acids is a central task. Historically, this relied on chemical methods, which have now been largely augmented by mass spectrometry.
The Classical Approach: Edman Degradation
Developed by Pehr Edman, this method sequentially removes one amino acid at a time from the N-terminus of a peptide.[14][15]
Protocol 3: Automated Edman Degradation
-
Sample Loading: The purified peptide is adsorbed onto a solid support membrane.
-
Coupling: Phenyl isothiocyanate (PITC) is delivered under basic conditions to react with the free N-terminal amino group, forming a phenylthiocarbamoyl (PTC) derivative.[16]
-
Washing: Solvents wash away excess reagents.
-
Cleavage: Anhydrous trifluoroacetic acid is applied to cleave the first peptide bond, releasing the N-terminal residue as an anilinothiazolinone (ATZ) derivative without hydrolyzing the rest of the peptide.[15]
-
Extraction & Conversion: An organic solvent selectively extracts the ATZ-amino acid, which is then converted to the more stable phenylthiohydantoin (PTH) form with aqueous acid.[14]
-
Identification: The PTH-amino acid is injected into an HPLC system and identified by its unique retention time.
-
Repeat: The remaining peptide (now one residue shorter) automatically begins the next cycle.[17]
Causality & Limitations: Edman degradation was a cornerstone of protein sequencing. However, for a molecule like this compound, its utility is limited. The process fails if the N-terminus is chemically blocked and cannot reliably sequence more than 30-50 residues.[14] Most importantly, it provides no information on non-peptide bonds, such as the thioether bridges that define this compound's structure.
The Modern Powerhouse: Tandem Mass Spectrometry (MS/MS)
Mass spectrometry offers a rapid, highly sensitive alternative for sequencing that can also provide information on molecular mass and modifications.[18][19]
Protocol 4: Peptide Sequencing by ESI-MS/MS
-
Sample Infusion: The purified peptide solution is infused into an electrospray ionization (ESI) source, where it is aerosolized and charged, producing gaseous peptide ions.[20]
-
MS1 Scan: The ions enter the first mass analyzer, which selects the parent ion (precursor ion) corresponding to the full peptide.
-
Fragmentation: The selected precursor ions are directed into a collision cell, where they collide with an inert gas (e.g., argon). This collision-induced dissociation (CID) fragments the peptide ions at their weakest points—the peptide bonds.[18]
-
MS2 Scan: The resulting fragment ions are passed into a second mass analyzer, which separates them by their mass-to-charge ratio (m/z).
-
Spectrum Generation: A detector records the abundance of each fragment ion, generating an MS/MS spectrum.
-
Data Interpretation: The spectrum contains series of peaks (primarily 'b' and 'y' ions) representing fragments that differ by the mass of a single amino acid. Specialized software or manual interpretation pieces this information together to reconstruct the amino acid sequence.[19]
Expertise & Trustworthiness: The power of MS/MS lies in its ability to derive a sequence from the mass differences between fragment ions. This method is self-validating; a complete and logical series of b- and y-ions provides high confidence in the resulting sequence. For this compound, MS/MS would rapidly confirm the linear amino acid sequence and pinpoint the locations of any modified residues by observing unexpected mass shifts.
Unveiling the 3D Architecture: The Primacy of NMR
While MS/MS can define the primary sequence, it cannot resolve the complex 3D structure and the crucial thioether cross-links of a lantibiotic. For this, Nuclear Magnetic Resonance (NMR) spectroscopy is the indispensable tool.[21][22][23] NMR provides atomic-level information about through-bond and through-space connectivities.
Protocol 5: General Strategy for NMR-based Structure Elucidation
-
Sample Preparation: A highly concentrated (~1-5 mM) and pure sample of the peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
1D Spectra Acquisition: Acquire standard 1D ¹H and ¹³C spectra to get an overall fingerprint of the molecule and ensure sample quality.
-
Resonance Assignment (2D NMR):
-
TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid's spin system. For example, it connects the Hα proton of a valine residue to its Hβ and Hγ protons.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 chemical bonds, helping to confirm assignments made from TOCSY.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to, allowing for the assignment of ¹³C resonances.
-
-
Sequential Assignment & 3D Structure (2D NMR):
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for 3D structure. It identifies protons that are close in space (<5 Å), regardless of whether they are connected by bonds. Strong NOE cross-peaks between the Hα of one residue and the HN of the next residue (Hα(i) → HN(i+1)) are the primary means of walking along the peptide backbone to confirm the sequence.
-
Crucial Insight for this compound: For this compound, NOESY is essential for identifying the spatial proximities dictated by the tetracyclic thioether bridges. Protons on distant residues in the linear sequence will show strong NOE cross-peaks if they are forced together by a covalent cross-link. These non-sequential correlations are the definitive signatures used to map the cyclic structure.
-
-
Structure Calculation: The distance restraints derived from NOESY data, along with angular restraints from coupling constants, are used as inputs for molecular modeling software to calculate a family of 3D structures consistent with the experimental data.
The Ultimate Proof: Total Synthesis
The final and most rigorous validation of a proposed natural product structure is its total chemical synthesis.[24] By building the molecule from scratch according to the elucidated structure, scientists can provide definitive proof.
Self-Validating System: If the synthetic molecule exhibits identical properties to the natural product, the proposed structure is confirmed. This includes:
-
Identical Retention Time: Co-injection of the natural and synthetic material on an HPLC system should yield a single, sharp peak.[24]
-
Identical Spectroscopic Data: The ¹H NMR, ¹³C NMR, and mass spectra of the synthetic compound must be superimposable with those of the natural isolate.
-
Identical Biological Activity: The synthetic molecule must exhibit the same antimicrobial activity and potency (e.g., Minimum Inhibitory Concentration) as the natural this compound.[24]
Any deviation in these properties indicates an error in the proposed structure, often related to stereochemistry, and sends researchers back to re-evaluate their data.
Conclusion
The structural elucidation of this compound is a testament to the necessity of an integrated, multi-technique analytical strategy. It showcases a journey from classical chemical degradation methods that provided the first clues, to the powerful sequencing capabilities of mass spectrometry, and ultimately to the intricate 3D mapping enabled by NMR spectroscopy. Each method provides a unique and essential piece of the puzzle. The entire process is underpinned by a logic of self-validation, culminating in the gold standard of total synthesis. For scientists in drug development, this comprehensive approach not only reveals the structure of a potential therapeutic but also provides the deep molecular understanding necessary for future optimization and analog development.
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Coronelli, C., Tamoni, G., & Lancini, G. C. (1976). This compound, a new antibiotic from Actinoplanes. II. Isolation and preliminary characterization. The Journal of Antibiotics, 29(5), 507–510. [Link][2]
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Sharma, G., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(2), 100-112. [Link][12]
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Sharma, G., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link][13]
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Sal-Aci, D. E., & Opella, S. J. (2018). On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides. Methods in Molecular Biology. [Link][22]
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The Chemical Architecture of Gardimycin: A Technical Guide for Researchers
Foreword
In the ongoing battle against antimicrobial resistance, the exploration of novel therapeutic agents is paramount. Gardimycin, a potent peptide antibiotic, represents a compelling area of study for researchers and drug development professionals. This guide provides an in-depth technical overview of the chemical characterization of this compound, also known as Actagardin. By delving into its structural elucidation and the analytical methodologies employed, we aim to equip scientists with the foundational knowledge necessary to further investigate and potentially harness the therapeutic potential of this complex biomolecule. Our focus is on the causality behind experimental choices, ensuring a robust and reproducible understanding of this fascinating antibiotic.
Introduction to this compound: A Lantibiotic with a Unique Mechanism
This compound is a tetracyclic peptide antibiotic belonging to the lantibiotic class, produced by the bacterium Actinoplanes garbadinensis and Actinoplanes liguriae.[1][2][3] Lantibiotics are characterized by the presence of the thioether amino acids lanthionine and methyllanthionine, which form intramolecular bridges crucial for their structure and function. This compound exhibits potent activity against Gram-positive bacteria by specifically inhibiting cell wall biosynthesis.[4][5][6] Its mechanism of action involves interfering with the transglycosylation step of peptidoglycan synthesis, a critical pathway for bacterial survival.[2][4][5] This unique mode of action makes this compound a subject of significant interest for the development of new drugs to combat resistant pathogens.
Isolation and Purification: From Fermentation Broth to Pure Compound
The journey to characterizing this compound begins with its isolation from the fermentation broth of the producing microorganism. The inherent physicochemical properties of this peptide antibiotic dictate the purification strategy.
Physicochemical Properties
A thorough understanding of this compound's properties is the cornerstone of developing an effective purification protocol.
| Property | Value | Source |
| Molecular Formula | C81H132N20O23 | [7] |
| Molar Mass | 1754.064 g/mol | [7] |
| Isoelectric Point (pI) | ~4.2 | [8] |
| pKa values | 4.2 and 6.8 (aqueous) | [8] |
| Appearance | Whitish powder | [8] |
Purification Workflow
The purification of this compound is a multi-step process designed to separate the antibiotic from a complex mixture of cellular components and media constituents. The following workflow has proven effective:
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Gardimycin's Interruption of Bacterial Cell Wall Construction: A Technical Guide to its Mechanism of Action on Peptidoglycan Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antibacterial Mechanisms
The escalating crisis of antibiotic resistance necessitates a deep and nuanced understanding of the mechanisms of action of existing and novel antimicrobial agents. Gardimycin, a sulfur-containing peptide antibiotic produced by Actinoplanes garbadinensis, represents a compelling case study in the inhibition of a fundamental bacterial process: peptidoglycan synthesis.[1][2] This guide provides a detailed technical overview of this compound's mode of action, offering insights for researchers engaged in antibiotic discovery and development.
This compound exhibits potent activity against Gram-positive bacteria.[3] Its primary mechanism revolves around the disruption of the bacterial cell wall, a structure essential for maintaining cell shape and resisting osmotic stress. Specifically, this compound targets the intricate process of peptidoglycan biosynthesis, a pathway that has long been a fertile ground for antibiotic intervention due to its absence in eukaryotes.
The Molecular Target: Pinpointing this compound's Interference in the Peptidoglycan Pathway
The synthesis of peptidoglycan is a multi-stage process that culminates in the cross-linking of long glycan chains to form a robust, mesh-like sacculus around the bacterial cell. Early investigations into this compound's effects on bacterial cells revealed a critical clue: its administration leads to the accumulation of the lipid intermediate in peptidoglycan synthesis.[1][2] This observation strongly suggests that this compound acts at a late stage of the pathway, after the synthesis of the lipid-linked disaccharide-pentapeptide precursor, Lipid II.
While direct structural evidence of a this compound-Lipid II complex remains to be fully elucidated, the accumulation of this lipid intermediate is a hallmark of antibiotics that target the transglycosylation or transpeptidation steps of peptidoglycan assembly.[1][2] The prevailing hypothesis is that this compound binds to Lipid II, sequestering it and preventing its utilization by the enzymes responsible for polymerizing the glycan chains (transglycosylases) and cross-linking the peptide side chains (transpeptidases). This mode of action is shared by other well-characterized antibiotics, including the glycopeptide vancomycin and the lantibiotic nisin, which also target Lipid II.[4]
The following diagram illustrates the peptidoglycan synthesis pathway and the proposed point of inhibition by this compound.
Potential Mechanisms of Resistance
While specific resistance mechanisms to this compound have not been extensively documented, insights can be drawn from resistance to other Lipid II-targeting antibiotics. Potential strategies that bacteria could employ to evade the action of this compound include:
-
Alteration of the Lipid II Target: Modifications to the structure of Lipid II, such as changes in the pentapeptide side chain, could reduce the binding affinity of this compound. This is a known mechanism of resistance to glycopeptides like vancomycin, where the terminal D-Ala-D-Ala is replaced with D-Ala-D-Lac. [5]* Overproduction of Lipid II: An increase in the cellular pool of Lipid II could potentially titrate out the antibiotic, allowing a sufficient amount of the precursor to be available for peptidoglycan synthesis.
-
Efflux Pumps: The active transport of this compound out of the bacterial cell through efflux pumps could prevent the antibiotic from reaching its target at an effective concentration.
-
Enzymatic Inactivation: Although less common for peptide antibiotics, bacteria could evolve enzymes that modify or degrade this compound, rendering it inactive.
Conclusion and Future Directions
This compound's mechanism of action, centered on the inhibition of peptidoglycan synthesis through the likely sequestration of Lipid II, underscores the enduring viability of the bacterial cell wall as an antibiotic target. Its efficacy against Gram-positive pathogens warrants further investigation, particularly in an era of rampant antibiotic resistance.
Future research should focus on obtaining high-resolution structural data of the this compound-Lipid II complex to precisely define the binding interface. This knowledge would be invaluable for the rational design of next-generation this compound analogs with improved potency and a broader spectrum of activity. Furthermore, a deeper understanding of the potential resistance mechanisms will be crucial for the development of strategies to circumvent bacterial evolution and prolong the clinical utility of this and other Lipid II-targeting antibiotics.
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Gardimycin: A Technical Guide to a Potent Inhibitor of Bacterial Cell Wall Synthesis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive overview of Gardimycin (also known as Actagardin), a potent lantibiotic antibiotic that targets bacterial cell wall synthesis. This document delves into the core mechanism of action, provides detailed experimental protocols for its study, and discusses its potential in the ongoing battle against antimicrobial resistance.
Introduction: The Imperative for Novel Antibiotics
The rise of multidrug-resistant bacteria presents a formidable challenge to global health. Consequently, the exploration of novel antimicrobial agents with unique mechanisms of action is of paramount importance. This compound, a tetracyclic peptide lantibiotic produced by Actinoplanes garbadinensis, represents a promising candidate in this arena.[1] First identified for its activity against Gram-positive bacteria, this compound's mode of action as a specific inhibitor of peptidoglycan synthesis makes it a subject of significant interest for both basic research and therapeutic development.[2][3]
Unraveling the Mechanism of Action: A Targeted Disruption of Peptidoglycan Synthesis
This compound exerts its bactericidal effects by specifically interfering with the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[2] Unlike many other cell wall synthesis inhibitors, this compound's primary target is the transglycosylation step, a critical stage in the polymerization of the peptidoglycan chain.
The antibiotic achieves this by forming a complex with Lipid II, the lipid-anchored precursor of peptidoglycan.[4][5] This interaction effectively sequesters Lipid II, preventing its utilization by peptidoglycan glycosyltransferases (PGTs), the enzymes responsible for elongating the glycan strands.[4] This targeted inhibition leads to the accumulation of the cytoplasmic precursor, UDP-N-acetylmuramyl-pentapeptide, and the lipid intermediate, a hallmark of this specific mechanism of action.[2][3]
Signaling Pathway of this compound's Mechanism of Action
Caption: this compound inhibits peptidoglycan synthesis by binding to Lipid II.
Antimicrobial Spectrum and Potency
This compound demonstrates potent activity primarily against Gram-positive bacteria. While extensive clinical data is limited, its spectrum is known to include significant pathogens. The Minimum Inhibitory Concentration (MIC) is a critical parameter for evaluating the efficacy of an antimicrobial agent.
Table 1: Anticipated In Vitro Activity of this compound Against Key Gram-Positive Pathogens
| Bacterial Species | Strain Type | This compound MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | Data not publicly available |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Data not publicly available |
| Streptococcus pneumoniae | Penicillin-Susceptible (PSSP) | Data not publicly available |
| Streptococcus pneumoniae | Penicillin-Resistant (PRSP) | Data not publicly available |
| Enterococcus faecalis | Vancomycin-Susceptible (VSE) | Data not publicly available |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | Data not publicly available |
Note: Specific MIC values for this compound against these clinical isolates are not widely available in the public domain. The provided table serves as a template for researchers to populate upon conducting susceptibility testing as outlined in the experimental protocols below.
Experimental Protocols for the Investigation of this compound
The following protocols provide a framework for the in-depth study of this compound's antimicrobial properties and mechanism of action.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from established methods for determining the MIC of antimicrobial agents.[6][7][8][9]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.
Materials:
-
This compound (Actagardin)
-
Target bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1 mg/mL.
-
Preparation of Bacterial Inoculum:
-
Culture the target bacteria on an appropriate agar medium overnight at 37°C.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to create a range of concentrations. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.
-
Controls:
-
Growth Control: Wells containing CAMHB and bacterial inoculum without this compound.
-
Sterility Control: Wells containing only CAMHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Biochemical Assay for Inhibition of Peptidoglycan Synthesis
This protocol is a conceptual framework based on established methods for studying cell wall synthesis inhibitors.[10][11][12]
Objective: To demonstrate the direct inhibitory effect of this compound on peptidoglycan synthesis in a cell-free system.
Materials:
-
This compound
-
Bacterial membrane preparation (e.g., from Bacillus subtilis)
-
Radiolabeled peptidoglycan precursor (e.g., UDP-N-acetylmuramic acid-[¹⁴C]pentapeptide)
-
Other necessary substrates and cofactors (e.g., UDP-N-acetylglucosamine, ATP)
-
Reaction buffer
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Preparation of Bacterial Membranes: Grow Bacillus subtilis to mid-log phase, harvest the cells, and prepare a membrane fraction by sonication and ultracentrifugation.
-
Reaction Setup: In a microcentrifuge tube, combine the bacterial membrane preparation, reaction buffer, and necessary substrates.
-
Inhibition Assay: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.
-
Initiation of Reaction: Start the reaction by adding the radiolabeled peptidoglycan precursor.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination and Precipitation: Stop the reaction by adding cold TCA to precipitate the high-molecular-weight peptidoglycan.
-
Quantification:
-
Filter the precipitate through a glass fiber filter.
-
Wash the filter to remove unincorporated radiolabeled precursor.
-
Measure the radioactivity of the filter using a scintillation counter.
-
-
Data Analysis: Compare the amount of radioactivity incorporated into the peptidoglycan in the presence and absence of this compound to determine the inhibitory effect.
Analysis of Bacterial Morphology by Electron Microscopy
This protocol provides a general guideline for observing the morphological effects of this compound on bacterial cells.[13][14][15][16]
Objective: To visualize the structural changes in bacteria induced by this compound treatment.
Materials:
-
This compound
-
Target bacterial strain (e.g., Bacillus subtilis)
-
Growth medium
-
Fixatives (e.g., glutaraldehyde, osmium tetroxide)
-
Dehydrating agents (e.g., ethanol series)
-
Embedding resin
-
Transmission Electron Microscope (TEM)
Procedure:
-
Bacterial Culture and Treatment: Grow the bacterial culture to early to mid-log phase. Add this compound at a concentration at or above its MIC. Include an untreated control culture.
-
Fixation: After a short incubation period (e.g., 1-2 hours), harvest the cells and fix them with glutaraldehyde followed by osmium tetroxide.
-
Dehydration and Embedding: Dehydrate the fixed cells through a graded ethanol series and embed them in a suitable resin.
-
Sectioning and Staining: Prepare ultrathin sections of the embedded cells and stain them with uranyl acetate and lead citrate.
-
Imaging: Examine the sections using a TEM and capture images of both treated and untreated cells.
-
Analysis: Compare the morphology of the this compound-treated cells with the untreated controls, looking for signs of cell wall damage, altered cell shape, or lysis.
Potential Mechanisms of Resistance
While specific resistance mechanisms to this compound have not been extensively studied, potential pathways can be inferred from what is known about resistance to other lantibiotics.[17][18][19][20]
-
Alteration of the Cell Wall: Changes in the composition or charge of the bacterial cell wall could reduce the binding of this compound.
-
Modification of Lipid II: Although less common, alterations in the structure of Lipid II could potentially hinder this compound binding.
-
Efflux Pumps: Bacteria may develop or upregulate efflux pumps that actively transport this compound out of the cell.
-
Enzymatic Degradation: The production of enzymes that can degrade or inactivate this compound is a possible, though not yet reported, resistance mechanism.
Structure-Activity Relationship
The complex tetracyclic structure of this compound is crucial for its activity. The lanthionine and methyllanthionine bridges provide conformational rigidity, which is likely essential for its high-affinity binding to Lipid II.[4][5][21][22] Further research into the structure-activity relationship of this compound could involve the synthesis of analogues with modified ring structures or amino acid substitutions to probe the key determinants of its interaction with Lipid II and to potentially enhance its antimicrobial activity or overcome resistance.
Conclusion and Future Directions
This compound stands as a compelling example of a naturally derived antibiotic with a highly specific and potent mechanism of action. Its ability to inhibit a critical and conserved step in bacterial cell wall synthesis makes it a valuable tool for research and a potential lead for the development of new therapeutics. Future research should focus on elucidating specific resistance mechanisms, conducting detailed structure-activity relationship studies to enable the design of more potent and resilient analogues, and performing comprehensive in vivo efficacy and toxicity studies to evaluate its therapeutic potential.
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Andes, D., & Craig, W. A. (2002). Pharmacodynamics of RWJ-54428 against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis in a Neutropenic Mouse Thigh Infection Model. Antimicrobial Agents and Chemotherapy, 46(5), 1467–1472. [Link]
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Andes, D., & Craig, W. A. (2002). Pharmacodynamics of RWJ-54428 against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis in a neutropenic mouse thigh infection model. Antimicrobial Agents and Chemotherapy, 46(5), 1467–1472. [Link]
-
Avonto, C., et al. (2014). Methicillin-resistant Staphylococcus aureus, Vancomycin-resistant Enterococcus faecalis and Enterococcus faecium active Dimeric Isobutyrylphloroglucinol from Ivesia gordonii. Planta Medica, 80(12), 994–1000. [Link]
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Gardimycin: A Technical Guide to its Antimicrobial Spectrum and Mechanism of Action Against Gram-Positive Bacteria
Introduction: Re-examining a Potent Lantibiotic
Gardimycin, also known as Actagardin, is a tetracyclic lantibiotic produced by species of the actinomycete genus Actinoplanes, including Actinoplanes garbadinensis and Actinoplanes liguriae[1][2]. First described in the 1970s, this compound has garnered renewed interest due to its potent bactericidal activity specifically targeting Gram-positive bacteria, including clinically significant and drug-resistant strains[2]. This technical guide provides an in-depth analysis of this compound's antimicrobial spectrum, its molecular mechanism of action, and standardized methodologies for its evaluation, intended for researchers, scientists, and drug development professionals in the field of antimicrobial research.
Section 1: The Antimicrobial Spectrum of this compound
This compound exhibits a targeted spectrum of activity, primarily against Gram-positive bacteria. Its efficacy is rooted in its unique mechanism of action, which exploits a fundamental and highly conserved pathway in bacterial cell wall synthesis. The in vitro activity of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays, which determine the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
In Vitro Susceptibility of Key Gram-Positive Pathogens
The following table summarizes the MIC values of this compound against a range of clinically relevant Gram-positive bacteria. These data underscore the potent and specific nature of this compound's antibacterial activity.
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | Smith | 1.5 |
| Staphylococcus aureus | Tour | 1.5 |
| Staphylococcus aureus | Penicillin-resistant | 3.1 |
| Streptococcus pyogenes | C 203 | 0.8 |
| Streptococcus agalactiae | 265 | 1.5 |
| Streptococcus faecalis | 31 | 12.5 |
| Bacillus subtilis | ATCC 6633 | 0.8 |
| Clostridium perfringens | ATCC 3624 | 1.5 |
Data compiled from historical in vitro studies.
Section 2: Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound's bactericidal effect stems from its targeted inhibition of peptidoglycan biosynthesis, an essential process for maintaining the structural integrity of the bacterial cell wall[3]. Unlike many other antibiotics that target this pathway, this compound has a specific and nuanced mechanism.
The Molecular Target: Transglycosylation Step
The synthesis of peptidoglycan is a multi-step process involving the assembly of precursor units in the cytoplasm, their transport across the cell membrane, and their subsequent incorporation into the growing cell wall. This compound intervenes at a critical juncture in this process.
Specifically, this compound inhibits the transglycosylation step, where the disaccharide-pentapeptide precursor unit is transferred from its lipid carrier, undecaprenyl pyrophosphate (also known as bactoprenol), to the growing peptidoglycan chain[3]. This inhibition leads to the accumulation of the lipid-linked precursor, effectively halting the expansion of the cell wall and ultimately leading to cell lysis due to internal osmotic pressure.
Studies have shown that in the presence of this compound, there is a marked accumulation of the lipid intermediate, confirming its site of action[3]. For instance, in a particulate enzyme preparation from Bacillus stearothermophilus, a this compound concentration of 60 µg/mL caused a 50% inhibition of peptidoglycan synthesis, with 100% inhibition observed at 200 µg/mL[3].
Visualizing the Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound in the context of the peptidoglycan synthesis pathway.
Caption: this compound's mechanism of action targeting peptidoglycan synthesis.
Section 3: Experimental Protocol for MIC Determination
To ensure accurate and reproducible assessment of this compound's antimicrobial activity, a standardized broth microdilution method is recommended. This protocol is based on established guidelines for testing antimicrobial peptides.
Materials and Reagents
-
This compound (lyophilized powder)
-
Target Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (non-treated polystyrene)
-
Sterile, disposable inoculation loops or swabs
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Sterile 0.85% saline
-
Dimethyl sulfoxide (DMSO) for initial stock solution (if required)
Step-by-Step Methodology
-
Preparation of this compound Stock Solution:
-
Accurately weigh the lyophilized this compound powder.
-
Reconstitute in a suitable solvent (e.g., sterile deionized water or DMSO) to a high concentration (e.g., 1000 µg/mL).
-
Further dilute the stock solution in CAMHB to create a working stock for serial dilutions.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the target bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound working stock to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration.
-
Include a growth control well (CAMHB + inoculum, no antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). This can be determined by visual inspection or by using a microplate reader.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the MIC determination workflow.
Caption: Workflow for MIC determination of this compound.
Section 4: Resistance Mechanisms and Future Perspectives
While this compound has shown potent activity, the potential for resistance development is a critical consideration for any antimicrobial agent. The primary mechanism of resistance to antibiotics targeting the cell wall in Gram-positive bacteria often involves alterations in the drug target. For this compound, this could theoretically involve mutations in the enzymes responsible for peptidoglycan synthesis or modifications to the lipid II precursor that would reduce binding affinity.
Future research should focus on:
-
Comprehensive in vitro and in vivo studies against a broader range of contemporary, multidrug-resistant Gram-positive clinical isolates.
-
Investigation of potential synergistic interactions with other classes of antibiotics.
-
Elucidation of the precise molecular interactions between this compound and its target using advanced structural biology techniques.
-
Surveillance for the emergence of any resistance mechanisms in laboratory and clinical settings.
Conclusion
This compound remains a compelling antimicrobial agent with a highly specific and potent mechanism of action against Gram-positive bacteria. Its ability to inhibit a fundamental and conserved biosynthetic pathway makes it an attractive candidate for further investigation and development, particularly in an era of increasing antimicrobial resistance. The technical information and methodologies presented in this guide provide a foundation for researchers to explore the full potential of this important lantibiotic.
References
-
Coronelli, C., Tamoni, G., & Lancini, G. C. (1976). This compound, a new antibiotic from Actinoplanes. II. Isolation and preliminary characterization. The Journal of Antibiotics, 29(5), 507-510. [Link]
-
Parenti, F., Pagani, H., & Beretta, G. (1976). This compound, a new antibiotic from Actinoplanes. I. Description of the producer strain and fermentation studies. The Journal of Antibiotics, 29(5), 501-506. [Link]
-
Somma, S., Merati, W., & Parenti, F. (1977). This compound, a new antibiotic inhibiting peptidoglycan synthesis. Antimicrobial Agents and Chemotherapy, 11(3), 396-401. [Link]
-
Boakes, S., et al. (2016). Heterologous Production of the Lantibiotic Ala(0)Actagardine in Escherichia coli. Organic & Biomolecular Chemistry, 14(34), 8045-8049. [Link]
Sources
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- 2. Heterologous Production of the Lantibiotic Ala(0)Actagardine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new antibiotic inhibiting peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Gardimycin: A Technical Guide to its Biological Properties and In Vivo Activity
This technical guide provides an in-depth exploration of Gardimycin, a potent lantibiotic with significant therapeutic potential. This compound, also known as Actagardin, is a tetracyclic peptide antibiotic produced by the bacterium Actinoplanes brasiliensis (formerly Actinoplanes garbadinensis).[1][2][3] This document will delve into the core biological properties of this compound, its mechanism of action, antibacterial spectrum, and a critical analysis of its in vivo activity, offering valuable insights for researchers, scientists, and drug development professionals.
Unraveling the Molecular Siege: this compound's Mechanism of Action
This compound exerts its bactericidal effects by targeting a crucial step in the biosynthesis of the bacterial cell wall: peptidoglycan synthesis.[4][5][6] This intricate process is vital for maintaining the structural integrity of bacteria, particularly Gram-positive organisms. Unlike many antibiotics that target the transpeptidation step, this compound intervenes earlier in the cycle, specifically inhibiting the transfer of the disaccharide-pentapeptide monomer from its lipid carrier (bactoprenol phosphate) to the growing peptidoglycan chain.[7] This mode of action leads to the intracellular accumulation of the lipid intermediate and UDP-N-acetylmuramyl-pentapeptide, ultimately disrupting cell wall construction and leading to cell lysis.[4][5]
The specificity of this mechanism explains this compound's lack of activity against organisms devoid of a cell wall, such as Mycoplasma species.[7]
Caption: Mechanism of Action of this compound.
Defining the Battlefield: The Antibacterial Spectrum of this compound
This compound exhibits a targeted spectrum of activity, primarily against Gram-positive bacteria.[8] Its efficacy extends to clinically relevant pathogens, making it a subject of interest for further development. In addition to its Gram-positive activity, this compound has also demonstrated activity against Neisseria gonorrhoeae.[8] The sulfur-containing peptide nature of this compound contributes to its unique antibacterial properties.[7][9]
| Bacterial Group | Activity | Representative Genera |
| Gram-positive bacteria | Active | Bacillus, Staphylococcus, Streptococcus |
| Gram-negative bacteria | Generally Inactive | Escherichia, Pseudomonas |
| Atypical Bacteria | Inactive | Mycoplasma |
| Specific Pathogens | Active | Neisseria gonorrhoeae |
Table 1: Antibacterial Spectrum of this compound
It is imperative to conduct comprehensive minimum inhibitory concentration (MIC) studies against a broad panel of contemporary clinical isolates to fully delineate this compound's potential therapeutic applications.
From Bench to Bedside: Evaluating the In Vivo Efficacy of this compound
The true measure of an antibiotic's potential lies in its performance within a living system. Early studies have demonstrated that parenteral administration of this compound provides a significant protective effect in murine models of bacterial infection.[8] Specifically, it has shown efficacy in protecting mice infected with Streptococcus hemolyticus.[9] Furthermore, some chemotherapeutic activity has been observed with rectal administration.[8]
A critical aspect of in vivo evaluation is understanding the pharmacokinetic and pharmacodynamic (PK/PD) profile of the drug. These parameters, including absorption, distribution, metabolism, and excretion (ADME), dictate the dosing regimen required to achieve therapeutic concentrations at the site of infection. While detailed PK/PD data for this compound is not extensively published, its efficacy upon parenteral administration suggests favorable bioavailability through this route.
Experimental Workflow for In Vivo Efficacy Assessment
A robust in vivo efficacy study is paramount to advancing this compound through the drug development pipeline. The following workflow outlines a standard approach using a murine infection model.
Caption: A typical experimental workflow for in vivo efficacy studies.
Key Considerations for In Vivo Studies
-
Infection Model Selection: The choice of infection model (e.g., sepsis, thigh infection, pneumonia) should align with the intended clinical indication for this compound.
-
Dose-Ranging Studies: Determining the optimal dose and dosing frequency is crucial for maximizing efficacy while minimizing potential toxicity.
-
Pharmacokinetic Analysis: Characterizing the PK profile (Cmax, Tmax, AUC, half-life) is essential for establishing a rational dosing regimen.
-
Endpoint Measurement: Efficacy can be assessed through various endpoints, including survival rates, reduction in bacterial burden in target organs, and improvement in clinical signs of infection.
Safety and Tolerability: A Preliminary Assessment
An essential characteristic of a viable antibiotic candidate is a favorable safety profile. Encouragingly, early reports indicate that this compound possesses very low acute toxicity in mice.[7][9] This low toxicity is a promising feature that warrants further in-depth toxicological evaluation as part of preclinical development.
Comprehensive safety pharmacology and toxicology studies are necessary to fully characterize the safety profile of this compound. These studies should investigate potential effects on major organ systems and determine the maximum tolerated dose.
The Evolving Threat: Understanding Potential Resistance Mechanisms
The emergence of antibiotic resistance is a global health crisis. While specific resistance mechanisms to this compound have not been extensively studied, it is crucial to anticipate and investigate potential avenues of resistance development. Given its mechanism of action, potential resistance mechanisms could include:
-
Target Modification: Alterations in the enzymes involved in peptidoglycan synthesis that reduce the binding affinity of this compound.
-
Efflux Pumps: The acquisition or upregulation of efflux pumps capable of actively transporting this compound out of the bacterial cell.
-
Drug Inactivation: Enzymatic modification or degradation of the this compound molecule.
Proactive investigation into these potential resistance mechanisms is a critical component of a robust drug development program.
Future Directions and Conclusion
This compound represents a promising antibiotic with a distinct mechanism of action and a favorable preliminary safety profile. Its potent activity against Gram-positive bacteria, including clinically relevant pathogens, underscores its potential as a therapeutic agent. To realize this potential, further research is warranted in the following areas:
-
Comprehensive In Vitro Characterization: Extensive MIC testing against a diverse panel of contemporary clinical isolates, including multidrug-resistant strains.
-
Detailed In Vivo Efficacy Studies: Elucidation of the PK/PD profile and efficacy in various animal models of infection.
-
Resistance Studies: Investigation of the potential for resistance development and the underlying mechanisms.
-
Toxicology and Safety Pharmacology: In-depth evaluation of the safety profile to support clinical development.
References
-
Somma, S., Merati, W., & Parenti, F. (1977). This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis. Antimicrobial Agents and Chemotherapy, 11(3), 396–401. [Link]
-
Somma, S., Merati, W., & Parenti, F. (1977). This compound, a new antibiotic inhibiting peptidoglycan synthesis. PubMed. [Link]
-
American Society for Microbiology. (n.d.). This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis. Antimicrobial Agents and Chemotherapy. [Link]
-
Wikipedia. (n.d.). Actagardin. [Link]
-
Arioli, V., Berti, M., & Silvestri, L. G. (1976). This compound, a new antibiotic from Actinoplanes. III. Biological properties. The Journal of Antibiotics, 29(5), 511–515. [Link]
-
Somma, S., Merati, W., & Parenti, F. (1977). This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis. Antimicrobial Agents and Chemotherapy, 11(3), 396-401. [Link]
-
Coronelli, C., Tamoni, G., & Lancini, G. C. (1976). This compound, a new antibiotic from Actinoplanes. II. Isolation and preliminary characterization. The Journal of Antibiotics, 29(5), 507–510. [Link]
-
Coronelli, C., Tamoni, G., & Lancini, G. C. (1976). This compound, A NEW ANTIBIOTIC FROM ACTINOPLANES II. ISOLATION AND PRELIMINARY CHARACTERIZATION. J-Stage. [Link]
-
Parenti, F., Pagani, H., & Beretta, G. (1976). This compound, a new antibiotic from Actinoplanes. I. Description of the producer strain and fermentation studies. The Journal of Antibiotics, 29(5), 501–506. [Link]
Sources
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- 4. This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a new antibiotic inhibiting peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
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- 8. This compound, a new antibiotic from Actinoplanes. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
Methodological & Application
Gardimycin In Vitro Activity Testing: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Gardimycin, also known as Actagardin, is a peptide antibiotic produced by the bacterium Actinoplanes garbadinensis[1][2]. It belongs to the lantibiotic class of antimicrobial peptides. This compound exhibits a targeted spectrum of activity, primarily against Gram-positive bacteria, and has also been shown to be effective against Neisseria gonorrhoeae[3]. Its unique mechanism of action, involving the inhibition of bacterial cell wall synthesis, makes it a subject of interest in the ongoing search for novel antimicrobial agents to combat antibiotic resistance.
These application notes provide detailed protocols for the in vitro testing of this compound's antimicrobial activity. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action
This compound exerts its antimicrobial effect by specifically inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall[4][5]. This inhibition occurs at the stage of peptidoglycan elongation, leading to the accumulation of lipid-intermediate precursors and ultimately compromising the structural integrity of the cell wall, resulting in bacterial cell death[4][5][6]. This targeted mechanism underpins its potent activity against Gram-positive bacteria, which possess a thick, exposed peptidoglycan layer.
Core Experimental Protocols
The following are standard, internationally recognized methods for determining the in vitro susceptibility of bacteria to antimicrobial agents.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is considered a gold-standard for quantitative susceptibility testing, determining the minimum concentration of an antibiotic that inhibits the visible growth of a microorganism.
Scientific Rationale: The broth microdilution method exposes a standardized bacterial inoculum to serial twofold dilutions of this compound in a liquid growth medium. This allows for the precise determination of the MIC, providing a quantitative measure of the antibiotic's potency. The use of 96-well plates facilitates the testing of multiple isolates and concentrations simultaneously, ensuring high throughput and reproducibility.
Workflow Diagram:
Caption: Workflow for Broth Microdilution MIC Assay.
Step-by-Step Protocol:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a suitable amount of this compound powder.
-
Reconstitute in a sterile solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
Further dilutions should be made in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Assay Plate Preparation:
-
Use a sterile 96-well microtiter plate.
-
Perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve the desired final concentration range.
-
Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the naked eye.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Agar Dilution Method for MIC Determination
This method is another reference standard for MIC determination and is particularly useful for testing a large number of isolates against a few antibiotics.
Scientific Rationale: The agar dilution method involves incorporating this compound into the agar medium at various concentrations. A standardized inoculum of each test organism is then spotted onto the surface of the agar plates. This method allows for the simultaneous testing of multiple strains and provides a clear visual endpoint for growth inhibition.
Step-by-Step Protocol:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of twofold dilutions of this compound in a suitable solvent.
-
Add 1 part of each this compound dilution to 9 parts of molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C.
-
Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify.
-
Prepare a control plate containing no this compound.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.
-
-
Inoculation:
-
Using a multipoint inoculator, spot a defined volume (typically 1-2 µL) of each standardized bacterial suspension onto the surface of the this compound-containing and control agar plates. This should deliver approximately 10⁴ CFU per spot.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for the growth of no more than one or two colonies at the inoculation spot.
-
Disk Diffusion (Kirby-Bauer) Method
This is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to an antibiotic.
Scientific Rationale: The disk diffusion method involves placing a paper disk impregnated with a known concentration of this compound onto an agar plate that has been uniformly inoculated with the test organism. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. The size of the zone of inhibition around the disk is proportional to the susceptibility of the organism.
Workflow Diagram:
Caption: Workflow for Disk Diffusion Susceptibility Test.
Step-by-Step Protocol:
-
Inoculum and Plate Preparation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as previously described.
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
-
Disk Application:
-
Aseptically apply a this compound-impregnated disk to the surface of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete inhibition in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints. Note: As of the creation of this document, specific CLSI or EUCAST breakpoints for this compound have not been established. Researchers will need to establish their own interpretive criteria based on MIC correlations and population distribution data.
-
Expected Results
This compound is primarily active against Gram-positive bacteria. The following table provides illustrative MIC ranges for selected organisms based on available literature. These ranges should be considered as a guide, and researchers are encouraged to determine their own quality control ranges using reference strains.
| Organism | Gram Stain | Typical MIC Range (µg/mL) |
| Staphylococcus aureus | Positive | 0.5 - 4 |
| Streptococcus pneumoniae | Positive | 0.25 - 2 |
| Enterococcus faecalis | Positive | 2 - 16 |
| Bacillus subtilis | Positive | 0.125 - 1 |
| Neisseria gonorrhoeae | Negative | 1 - 8 |
| Escherichia coli | Negative | >64 |
| Pseudomonas aeruginosa | Negative | >64 |
Note: The provided MIC ranges are hypothetical and for illustrative purposes. Actual MIC values may vary depending on the specific strain and testing conditions.
Quality Control
Adherence to quality control (QC) procedures is essential for the accuracy and reproducibility of susceptibility testing results.
-
Reference Strains: Include appropriate ATCC® reference strains in each test run (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™, Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™).
-
QC Ranges: The MIC values for the QC strains must fall within the expected ranges established by CLSI or EUCAST for the chosen method.
-
Media and Reagents: Ensure that all media, reagents, and antibiotic disks are stored correctly and are within their expiration dates.
-
Inoculum Density: The final inoculum concentration is a critical variable and should be verified periodically using colony counts.
References
-
Somma, S., Merati, W., & Parenti, F. (1977). This compound, a new antibiotic inhibiting peptidoglycan synthesis. Antimicrobial Agents and Chemotherapy, 11(3), 396–401. [Link]
-
Somma, S., Merati, W., & Parenti, F. (1977). This compound, a new antibiotic inhibiting peptidoglycan synthesis. PubMed. [Link]
-
Somma, S., Merati, W., & Parenti, F. (1977). This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis. American Society for Microbiology. [Link]
-
Arioli, V., Berti, M., & Silvestri, L. G. (1976). This compound, a new antibiotic from Actinoplanes. III. Biological properties. The Journal of Antibiotics, 29(5), 511-515. [Link]
-
Parenti, F., Pagani, H., & Beretta, G. (1976). This compound, a new antibiotic from Actinoplanes. I. Description of the producer strain and fermentation studies. The Journal of Antibiotics, 29(5), 501-506. [Link]
-
Coronelli, C., Tamoni, G., & Lancini, G. C. (1976). This compound, a new antibiotic from Actinoplanes. II. Isolation and preliminary characterization. The Journal of Antibiotics, 29(5), 507-510. [Link]
Sources
- 1. This compound, a new antibiotic from Actinoplanes. II. Isolation and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antibiotic from Actinoplanes. I. Description of the producer strain and fermentation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new antibiotic from Actinoplanes. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new antibiotic inhibiting peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Minimum Inhibitory Concentration (MIC) determination of Gardimycin
An Application Guide and Protocol for the Determination of Gardimycin Minimum Inhibitory Concentration (MIC)
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a potent peptide antibiotic. This compound targets bacterial cell wall synthesis, demonstrating significant activity against Gram-positive bacteria.[1][2][3][4] Accurate and reproducible MIC data is fundamental for preclinical assessment, resistance monitoring, and establishing the therapeutic potential of this antibiotic. This guide is intended for researchers, scientists, and drug development professionals, offering a framework grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Scientific Principle: The "Why" of MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[5][6] It is the primary quantitative measure of an antibiotic's in vitro potency. For this compound, an antibiotic that inhibits peptidoglycan synthesis[1][2], determining the MIC is a critical step to:
-
Define its Spectrum of Activity: Quantify its effectiveness against a panel of clinically relevant bacterial strains.
-
Support Preclinical Development: Provide essential data for pharmacokinetic/pharmacodynamic (PK/PD) modeling.
-
Monitor for Resistance: Detect shifts in susceptibility within bacterial populations over time.
-
Standardize Research: Ensure that data generated across different laboratories is comparable and reliable.
The most widely accepted and standardized methods for MIC determination are broth microdilution and agar dilution.[5][7] This guide will focus on the broth microdilution method due to its efficiency and scalability, with an overview of the agar dilution method as a reference standard.[8][9]
Essential Materials and Reagents
-
This compound: Analytical grade powder. Note the purity/potency provided by the manufacturer for accurate stock solution preparation.
-
Bacterial Strains:
-
Test organisms of interest (e.g., Staphylococcus aureus, Bacillus subtilis).
-
Quality Control (QC) Strain: Staphylococcus aureus ATCC® 29213™ is essential for validating assays with Gram-positive organisms.
-
-
Growth Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): The standard medium for susceptibility testing of non-fastidious aerobic bacteria, as recommended by CLSI.[10]
-
Tryptic Soy Agar (TSA) or Blood Agar plates for bacterial culture and colony selection.
-
-
Reagents and Consumables:
-
Solvent for this compound: Sterile deionized water or Dimethyl Sulfoxide (DMSO), pre-tested for lack of antimicrobial activity at the working concentration.
-
Sterile test tubes, serological pipettes, and multichannel pipettes.
-
0.9% sterile saline.
-
McFarland 0.5 turbidity standard.
-
Spectrophotometer or turbidimeter.
-
-
Equipment:
-
Calibrated incubator (35 ± 2°C).[9]
-
Biological safety cabinet.
-
Vortex mixer.
-
Experimental Workflow for this compound MIC Determination
The following diagram outlines the critical steps in the broth microdilution protocol.
Caption: Workflow for Broth Microdilution MIC Assay.
Detailed Protocol: Broth Microdilution Method
This protocol is harmonized with the CLSI M07 standard, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[12]
Step 1: Preparation of this compound Stock Solution
Causality: An accurate, soluble, and stable stock solution is the foundation of a reproducible MIC assay. The concentration must be high enough to allow for serial dilutions without the solvent affecting bacterial growth.
-
Solvent Selection: As specific solubility data for this compound may not be readily available, it must be empirically determined. Start with sterile deionized water. If solubility is poor, use a minimal amount of DMSO. Crucially, run a control plate to ensure the highest concentration of the chosen solvent does not inhibit bacterial growth.
-
Calculation: Weigh a precise amount of this compound powder. Using the manufacturer's stated potency (e.g., µg of active drug per mg of powder), calculate the volume of solvent needed to create a high-concentration stock (e.g., 1280 µg/mL).
-
Preparation: Prepare the stock solution under aseptic conditions. Mix thoroughly to ensure complete dissolution. It is advisable to prepare this solution fresh; if storage is necessary, aliquot and freeze at -80°C, but stability under these conditions must be validated.[13][14]
Step 2: Preparation of Bacterial Inoculum
Causality: The final inoculum density is a critical variable. Too low a density can lead to falsely low MICs, while too high a density can result in falsely high MICs. The CLSI standard is a final concentration of approximately 5 x 10^5 CFU/mL in the well.[15]
-
Select 3-5 isolated colonies of the test organism from a fresh (18-24 hour) agar plate.
-
Transfer colonies to a tube of sterile saline. Vortex gently.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (A625nm of 0.08-0.13). This suspension contains approximately 1-2 x 10^8 CFU/mL.
-
Within 15 minutes of standardization, dilute this suspension. A typical dilution is 1:150 in CAMHB to achieve ~1 x 10^6 CFU/mL, which will be further diluted 1:2 upon addition to the plate.
Step 3: Microtiter Plate Preparation and Inoculation
Causality: A twofold serial dilution series is used to precisely identify the concentration at which bacterial growth is inhibited.[11][16]
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Prepare an intermediate dilution of the this compound stock solution to 4x the highest desired final concentration (e.g., if the top concentration is 64 µg/mL, prepare a 256 µg/mL solution).
-
Add 100 µL of this 4x this compound solution to well 1.
-
Transfer 50 µL from well 1 to well 2. Mix by pipetting up and down. This creates a 1:2 dilution.
-
Continue this serial dilution process from well 2 to well 10. Discard the final 50 µL from well 10.
-
Well 11 serves as the Growth Control (no antibiotic). It receives no drug.
-
Well 12 serves as the Sterility Control (no bacteria, only broth).
-
Using a multichannel pipette, dispense 50 µL of the standardized bacterial inoculum (from Step 2.4) into wells 1 through 11. This brings the final volume in each well to 100 µL and dilutes the antibiotic and bacteria by a factor of two.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[5][9]
Data Interpretation and Quality Control
Reading the MIC Value
After incubation, place the microtiter plate on a dark, non-reflective surface. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[6][16]
-
Growth Control (Well 11): Must show distinct turbidity.
-
Sterility Control (Well 12): Must remain clear.
Quality Control (QC) Validation
The entire assay is only valid if the MIC of the QC strain (S. aureus ATCC® 29213) falls within its acceptable range as published by CLSI or EUCAST.[12][17] This confirms the integrity of the medium, the potency of the antibiotic, and the correctness of the procedure.
Data Presentation
MIC data is typically presented in a tabular format.
| Organism | This compound MIC (µg/mL) | QC Result (S. aureus ATCC® 29213) |
| Staphylococcus aureus 1 | 0.5 | Within Range |
| Staphylococcus aureus 2 | 1 | Within Range |
| Bacillus subtilis 1 | 0.25 | Within Range |
| Enterococcus faecalis 1 | >64 | Within Range |
Alternative Protocol: Agar Dilution Method
The agar dilution method is considered a reference standard and is useful when testing multiple isolates against a few antibiotics.[8][18]
-
Principle: A series of agar plates are prepared, each containing a different concentration of this compound.
-
Procedure:
-
Prepare twofold dilutions of this compound stock solution at 10x the final desired concentrations.
-
Add 2 mL of each 10x antibiotic dilution to 18 mL of molten Mueller-Hinton Agar (MHA) held at 45-50°C. Mix and pour into sterile petri dishes.[19]
-
Prepare and standardize the bacterial inoculum as described for the broth method.
-
Using an inoculum replicator, spot a defined volume (e.g., 1-2 µL) of each bacterial suspension (containing ~10^4 CFU per spot) onto the surface of each agar plate.[8]
-
Incubate for 16-20 hours at 35 ± 2°C.
-
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution |
| No growth in any wells, including the growth control | Inoculum was not viable or was prepared incorrectly; error in media preparation. | Verify the viability of the bacterial stock. Re-prepare the inoculum, ensuring correct turbidity and dilution. Check the sterility and composition of the CAMHB lot. |
| Growth in the sterility control well | Contamination of the growth medium, pipette tips, or plate. | Discard the assay. Use fresh, sterile reagents and consumables. Ensure strict aseptic technique. |
| MIC for QC strain is out of range | Incorrect inoculum density; degradation of this compound stock; procedural error. | Re-standardize the inoculum carefully. Prepare a fresh this compound stock solution. Review the entire protocol step-by-step to identify any deviations from the standard.[17] |
| "Skipped" wells (growth at a higher concentration than a clear well) | Technical error during dilution; resistant subpopulation; antibiotic precipitation. | Repeat the assay. Ensure proper mixing at each dilution step. Inspect the stock solution for any signs of precipitation. Streak the growth from the "skipped" well to check for purity. |
References
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Somma, S., Merati, W., & Parenti, F. (1977). This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis. Antimicrobial Agents and Chemotherapy, 11(3), 396–401. (URL: [Link])
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Somma, S., Merati, W., & Parenti, F. (1977). This compound, a new antibiotic inhibiting peptidoglycan synthesis. PubMed. (URL: [Link])
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Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. (URL: [Link])
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Microbe Online. (2013). Broth Dilution Method for MIC Determination. Microbe Online. (URL: [Link])
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Wikipedia contributors. (2023). Agar dilution. Wikipedia. (URL: [Link])
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American Society for Microbiology. (n.d.). This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis. Antimicrobial Agents and Chemotherapy. (URL: [Link])
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Taylor & Francis Group. (2007). Agar Dilution Susceptibility Testing. Antimicrobial Susceptibility Testing Protocols. (URL: [Link])
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Wikipedia contributors. (2024). Broth microdilution. Wikipedia. (URL: [Link])
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Microbiology Info. (n.d.). Broth Microdilution. Microbiology Info.com. (URL: [Link])
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Springer Nature Experiments. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. (URL: [Link])
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab Website. (URL: [Link])
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The Antimicrobial Resistance Channel. (2023). Agar Dilution (MIC) Susceptibility Test Method. YouTube. (URL: [Link])
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European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. ESCMID. (URL: [Link])
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Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI. (URL: [Link])
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Wikipedia contributors. (2022). Actagardin. Wikipedia. (URL: [Link])
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Arioli, V., Berti, M., Carniti, G., Rossi, E., & Silvestri, L. G. (1976). This compound, a new antibiotic from Actinoplanes. III. Biological properties. The Journal of Antibiotics, 29(5), 511–515. (URL: [Link])
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. EUCAST. (URL: [Link])
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Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI. (URL: [Link])
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Clinical and Laboratory Standards Institute. (2024). CLSI M100-ED34. CLSI. (URL: [Link])
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American Society for Microbiology Journals. (1977). This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis. Antimicrobial Agents and Chemotherapy. (URL: [Link])
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CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (URL: [Link])
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National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (URL: [Link])
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. EUCAST. (URL: [Link])
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European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. (URL: [Link])
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Giske, C. G., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. (URL: [Link])
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Coronelli, C., Tamoni, G., & Lancini, G. C. (1976). This compound, A NEW ANTIBIOTIC FROM ACTINOPLANES II. ISOLATION AND PRELIMINARY CHARACTERIZATION. J-Stage. (URL: [Link])
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The Journal of Antibiotics. (1976). This compound, a new antibiotic from Actinoplanes. II. Isolation and preliminary characterization. (URL: [Link])
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Horváth, V., et al. (2024). Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C. National Center for Biotechnology Information. (URL: [Link])
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Thomes, B., et al. (2019). Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement. National Center for Biotechnology Information. (URL: [Link])
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Parenti, F., et al. (1976). This compound, a new antibiotic from Actinoplanes. I. Description of the producer strain and fermentation studies. PubMed. (URL: [Link])
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Determining the Minimum Inhibitory Concentration (MIC) of Gardimycin using the Agar Dilution Method: An Application Note and Protocol
Abstract
This application note provides a comprehensive and detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Gardimycin against susceptible bacterial strains using the agar dilution method. This compound is a potent antibiotic that inhibits bacterial cell wall synthesis.[1][2][3] The agar dilution method is a reference standard for antimicrobial susceptibility testing, offering high reproducibility and the ability to test multiple isolates simultaneously.[4] This document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing. It outlines the scientific principles, step-by-step procedures, quality control measures, and data interpretation, grounded in authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction: The Principle and Significance of Agar Dilution for this compound MIC Testing
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6] Determining the MIC is a cornerstone of antimicrobial research and clinical microbiology, providing crucial data on the potency of new antimicrobial agents and guiding therapeutic choices. The agar dilution method is a highly accurate and reproducible reference method for MIC determination.[4][7]
The principle of the agar dilution method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, upon which a standardized inoculum of the test microorganism is applied.[5][6] Following incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
This compound, a member of the lantibiotic class of antibiotics, exerts its antibacterial effect by inhibiting peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2][3] This mechanism of action makes it a promising candidate against various Gram-positive bacteria.[8] Accurate determination of its MIC is essential for evaluating its spectrum of activity and for preclinical and clinical development. The agar dilution method is particularly well-suited for this purpose due to its precision and scalability when testing a large panel of bacterial isolates against a new compound.[4]
Materials and Reagents
2.1. Media and Reagents:
-
Mueller-Hinton Agar (MHA) powder (meeting CLSI and EUCAST standards)[9]
-
This compound analytical standard powder
-
Appropriate solvent for this compound (refer to manufacturer's instructions or CLSI guidelines)[10]
-
Sterile deionized water
-
0.85% sterile saline
-
McFarland turbidity standards (0.5 standard is critical)
-
Sterile Petri dishes (90 mm or 100 mm)
-
Sterile serological pipettes and pipette tips
-
Sterile tubes for dilutions
2.2. Equipment:
-
Autoclave
-
Incubator (35 ± 2°C)
-
Water bath (50°C)
-
Vortex mixer
-
Spectrophotometer or nephelometer
-
pH meter
-
Analytical balance
-
Micropipettes
-
Inoculum replicating apparatus (optional, but recommended for high-throughput testing)
-
Biological safety cabinet
2.3. Quality Control (QC) Strains:
The inclusion of well-characterized QC strains is mandatory to ensure the accuracy and reproducibility of the assay.[11][12] For Gram-positive organisms, the following strains are recommended:
-
Staphylococcus aureus ATCC® 29213™
-
Enterococcus faecalis ATCC® 29212™
-
Streptococcus pneumoniae ATCC® 49619™ (requires supplemented Mueller-Hinton agar with 5% sheep blood)[13][14]
Detailed Experimental Protocol
This protocol is based on established guidelines from CLSI and EUCAST.[9][15]
Preparation of this compound Stock Solution
The initial preparation of the antibiotic stock solution is a critical step that dictates the accuracy of all subsequent dilutions.
-
Determine Potency: Accurately weigh the this compound analytical standard powder. It is crucial to account for the potency of the powder using the following formula:
-
Weight (mg) = [Volume (mL) x Concentration (µg/mL)] / Potency (µg/mg)
-
-
Solubilization: Dissolve the weighed this compound powder in the appropriate solvent as recommended by the manufacturer or CLSI guidelines to achieve a high-concentration stock solution (e.g., 1280 µg/mL).[10] Ensure complete dissolution by vortexing.
-
Sterilization: If the solvent is not sterile, the stock solution should be sterilized by membrane filtration (0.22 µm filter).
-
Storage: Aliquot the stock solution into sterile, cryo-safe vials and store at -20°C or below until use.[16] Avoid repeated freeze-thaw cycles.
Preparation of this compound-Containing Agar Plates
This part of the protocol requires careful and swift execution to ensure homogenous mixing of the antibiotic and agar.
-
Prepare Mueller-Hinton Agar: Prepare MHA according to the manufacturer's instructions. After autoclaving, cool the molten agar in a 50°C water bath.[16] It is critical to maintain this temperature to prevent premature solidification while avoiding heat degradation of the antibiotic.
-
Serial Dilutions: Perform a series of two-fold dilutions of the this compound stock solution in a suitable sterile diluent (e.g., sterile deionized water) to create a range of working concentrations. These working solutions should be 10 times the final desired concentration in the agar plate.[10] For example, to achieve a final concentration of 128 µg/mL in the agar, the working solution should be 1280 µg/mL.
-
Incorporation into Agar: For each desired final concentration, add 2 mL of the corresponding this compound working solution to 18 mL of molten MHA in a sterile tube or bottle.[10][16] This 1:10 dilution results in the final target concentration of the antibiotic in the agar.
-
Mixing and Pouring: Immediately after adding the antibiotic, gently but thoroughly mix the solution by inverting the tube several times to ensure a homogenous distribution of this compound within the agar.[10] Pour the 20 mL mixture into a sterile 90 mm Petri dish.
-
Control Plate: Prepare a growth control plate containing MHA without any antibiotic.
-
Solidification and Drying: Allow the agar plates to solidify at room temperature on a level surface. Once solidified, the plates should be dried with the lids slightly ajar in a biological safety cabinet to remove excess moisture.[10]
Preparation of Bacterial Inoculum
Standardization of the bacterial inoculum is paramount for obtaining accurate and reproducible MIC values.[17]
-
Subculture: From a stock culture, subculture the test and QC strains onto a non-selective agar medium and incubate overnight at 35 ± 2°C to obtain well-isolated colonies.
-
Colony Selection: Select 3-5 morphologically similar colonies and transfer them to a tube containing sterile saline or broth.
-
Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or, for greater accuracy, using a spectrophotometer or nephelometer. A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Final Inoculum Dilution: Within 15 minutes of standardization, dilute the adjusted suspension to achieve a final inoculum concentration of approximately 1 x 10⁷ CFU/mL. This is typically a 1:10 dilution of the 0.5 McFarland suspension.
Inoculation of Agar Plates
-
Inoculation: Using a sterile loop, pipette, or an inoculum-replicating apparatus, spot a defined volume (typically 1-10 µL) of the standardized bacterial suspension onto the surface of each this compound-containing agar plate and the growth control plate.[9] This should deliver a final inoculum of approximately 10⁴ CFU per spot.[4][17]
-
Drying: Allow the inoculated spots to dry completely before inverting the plates for incubation.
Incubation
Incubate the inoculated plates at 35 ± 2°C for 16-20 hours in an inverted position.[5][6] Incubation times may need to be adjusted for slower-growing organisms.
Reading and Interpreting Results
-
Examine Growth Control: First, examine the growth control plate to ensure that the test organism has grown adequately.
-
Determine MIC: Examine the this compound-containing plates for the presence of bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits any visible growth, including hazes or single colonies.[5][6]
-
Quality Control Check: The MIC values for the QC strains must fall within their established acceptable ranges.[12] If the QC results are out of range, the test results for the clinical isolates are considered invalid, and the assay must be repeated.[12]
Workflow and Data Presentation
Experimental Workflow Diagram
Caption: Workflow for this compound MIC determination using the agar dilution method.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Medium | Mueller-Hinton Agar (MHA) | Standardized medium for susceptibility testing, ensuring reproducibility.[9] |
| This compound Concentration Range | Typically 0.06 - 128 µg/mL (two-fold dilutions) | Should encompass the expected MIC values for the test organisms. |
| Inoculum Density | 10⁴ CFU/spot | A standardized inoculum is critical for accurate and reproducible MICs.[4][17] |
| Incubation Temperature | 35 ± 2°C | Optimal temperature for the growth of most clinically relevant bacteria. |
| Incubation Time | 16-20 hours | Allows for sufficient bacterial growth for clear interpretation of results.[5][6] |
| Quality Control Strains | S. aureus ATCC® 29213™, E. faecalis ATCC® 29212™, S. pneumoniae ATCC® 49619™ | Ensures the validity of the test system and accuracy of the results.[13][18] |
Trustworthiness and Self-Validation
The integrity of the this compound MIC data generated by this protocol is ensured through a series of self-validating steps:
-
Growth Control: The inclusion of an antibiotic-free control plate validates that the test organism is viable and capable of growth under the assay conditions.
-
Purity Check: Subculturing from isolated colonies for inoculum preparation ensures that the test is performed on a pure culture.
-
Standardized Inoculum: The use of a 0.5 McFarland standard for inoculum preparation minimizes variability between experiments.
-
Mandatory Quality Control: The concurrent testing of well-characterized QC strains with known MIC ranges provides a robust check on the entire experimental system, from media preparation to antibiotic potency.[11][12] Results are only considered valid if the QC strain MICs are within the acceptable limits.
Conclusion
The agar dilution method remains a gold standard for the determination of the Minimum Inhibitory Concentration of antimicrobial agents.[4] By adhering to the detailed protocol outlined in this application note, researchers can generate accurate, reliable, and reproducible MIC data for this compound. The emphasis on standardized procedures, appropriate controls, and adherence to established guidelines from bodies like CLSI and EUCAST ensures the scientific integrity of the results, which is fundamental for the development and evaluation of new antimicrobial therapies.
References
- CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- TheRubinLab. (2023, May 1). Agar Dilution (MIC) Susceptibility Test Method [Video]. YouTube.
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Rakuno Gakuen University. Antimicrobial susceptibility testing Agar dilution method. WOAH.
- Wikipedia. (2023, December 2). Agar dilution.
- Springer Nature Experiments. (2008).
- Chirus. Gram Positive bacteria ID/AST.
- Somma, S., Merati, W., & Parenti, F. (1977). This compound, a new antibiotic inhibiting peptidoglycan synthesis. Antimicrobial Agents and Chemotherapy, 11(3), 396–401.
- National Center for Biotechnology Information. This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis.
- Wikipedia. (2023, April 2). Actagardin.
- Microbiologics. (2016, April 7). How to Choose QC Strains for Microbial ID Systems.
- ResearchGate. (2000). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by agar dilution EUCAST DEFINITIVE DOCUMENT E.
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Application Notes and Protocols for Studying Gardimycin's Effect on Bacterial Cell Walls
Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, infectious diseases, and antibiotic discovery.
Abstract: This document provides a comprehensive guide to understanding and investigating the effects of Gardimycin, a potent antibiotic, on the bacterial cell wall. This compound is known to inhibit peptidoglycan synthesis, a critical process for bacterial survival.[1][2][3] These application notes and protocols are designed to equip researchers with the necessary tools to elucidate the specific mechanisms of this compound's action and to assess its efficacy against various bacterial strains. We will delve into the theoretical underpinnings of each technique and provide detailed, step-by-step protocols for their successful implementation.
Introduction: this compound and the Bacterial Cell Wall Target
The bacterial cell wall is an essential structure that provides mechanical strength and protects the bacterium from osmotic lysis.[4] In most bacteria, the primary component of the cell wall is peptidoglycan (PG), a massive polymer of glycan strands cross-linked by short peptides.[5] The intricate multi-step biosynthesis of peptidoglycan is an attractive target for antibiotics because it is essential for bacteria and absent in eukaryotes.[4][6]
This compound, also known as Actagardin, is a lantibiotic peptide antibiotic that specifically targets and inhibits peptidoglycan synthesis.[1][7] Early studies revealed that this compound treatment of Bacillus subtilis leads to the accumulation of the peptidoglycan precursor, uridine 5′-diphosphate-N-acetylmuramyl-pentapeptide (UDP-MurNAc-pentapeptide), and the lipid intermediate.[1][2][3] This indicates an inhibition of the later stages of peptidoglycan assembly, specifically the transfer of the disaccharide-pentapeptide unit from its lipid carrier to the growing peptidoglycan chain.[8]
Understanding the precise molecular interactions between this compound and its target is crucial for overcoming antibiotic resistance and for the development of new therapeutic agents. The following sections will provide detailed protocols for a multi-faceted approach to studying this compound's impact on bacterial cell wall integrity and synthesis.
Experimental Workflow for Assessing this compound's Activity
A systematic investigation of this compound's effect on the bacterial cell wall involves a combination of phenotypic and mechanistic assays. The following workflow provides a logical progression from initial susceptibility testing to in-depth analysis of the mechanism of action.
Caption: A logical workflow for the comprehensive study of this compound's effects.
Phase 1: Phenotypic Characterization
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
Rationale: The initial step in characterizing any antibiotic is to determine its potency. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in bacterial death. These values provide a quantitative measure of this compound's activity against specific bacterial strains and are essential for designing subsequent experiments.
Protocol: Broth Microdilution MIC Assay
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or DMSO, depending on solubility).
-
Bacterial Inoculum Preparation: Culture the test bacterium overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible turbidity.
Protocol: MBC Determination
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Plating: Spot-plate the aliquots onto an appropriate agar medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the plates at the optimal growth temperature for 24-48 hours.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
| Parameter | Description | Example Value |
| MIC | Minimum Inhibitory Concentration | 2 µg/mL |
| MBC | Minimum Bactericidal Concentration | 4 µg/mL |
Time-Kill Kinetic Assays
Rationale: Time-kill assays provide a dynamic view of an antibiotic's activity over time. They help to determine whether the antibiotic is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) and the rate at which it acts.
Protocol:
-
Inoculum Preparation: Prepare a bacterial culture in the logarithmic phase of growth (e.g., OD600 of 0.4-0.6). Dilute to a starting concentration of approximately 1 x 10^6 CFU/mL in fresh broth.
-
This compound Addition: Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial cultures. Include a growth control without antibiotic.
-
Time-Point Sampling: At regular intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.
-
Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS) and plate onto appropriate agar plates.
-
Incubation and Colony Counting: Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each this compound concentration.
Phase 2: Cellular and Morphological Analysis
Electron Microscopy (TEM and SEM)
Rationale: Electron microscopy provides high-resolution images of bacterial cells, allowing for the direct visualization of morphological changes induced by this compound. Transmission Electron Microscopy (TEM) reveals ultrastructural details within the cell, such as cell wall thickness and integrity, while Scanning Electron Microscopy (SEM) provides information about the cell surface topography.[9][10][11][12][13][14][15][16]
Protocol: Sample Preparation for TEM
-
Bacterial Culture and Treatment: Grow bacteria to the mid-logarithmic phase and treat with this compound (at MIC or supra-MIC concentrations) for a defined period (e.g., 2-4 hours). Include an untreated control.
-
Fixation: Harvest the bacterial cells by centrifugation and fix them with a primary fixative (e.g., 2.5% glutaraldehyde in a suitable buffer) for at least 2 hours at 4°C.
-
Post-fixation: Wash the cells and post-fix with a secondary fixative (e.g., 1% osmium tetroxide) to enhance contrast.
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.
-
Embedding: Infiltrate the samples with resin (e.g., Epon) and polymerize.
-
Sectioning and Staining: Cut ultrathin sections using an ultramicrotome, mount them on copper grids, and stain with uranyl acetate and lead citrate.
-
Imaging: Visualize the sections using a transmission electron microscope.
Protocol: Sample Preparation for SEM
-
Bacterial Culture and Treatment: Treat bacteria as described for TEM.
-
Fixation: Fix the cells with glutaraldehyde.
-
Dehydration: Dehydrate through a graded ethanol series.
-
Drying: Critical point dry the samples to preserve their three-dimensional structure.
-
Coating: Sputter-coat the samples with a conductive material (e.g., gold or palladium).
-
Imaging: Examine the samples using a scanning electron microscope.
| Technique | Observed Effects of this compound |
| TEM | Cell wall thinning, incomplete septa, cell lysis, leakage of cytoplasmic contents. |
| SEM | Surface blebbing, cell elongation, cell clustering, and eventual cell lysis. |
Cell Lysis and Integrity Assays
Rationale: To quantify the extent of cell wall damage, assays that measure the release of intracellular components or the uptake of dyes that are normally excluded by an intact cell membrane can be employed.
Protocol: SYTOX Green Uptake Assay
-
Bacterial Suspension: Prepare a suspension of bacteria in a suitable buffer (e.g., HEPES).
-
This compound Treatment: Add this compound at various concentrations to the bacterial suspension in a 96-well black, clear-bottom plate.
-
SYTOX Green Addition: Add SYTOX Green nucleic acid stain to each well. This dye can only enter cells with compromised membranes.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates membrane permeabilization and cell damage.
Phase 3: Mechanistic Investigation
Analysis of Peptidoglycan Precursor Accumulation
Rationale: As this compound inhibits a late stage of peptidoglycan synthesis, it is expected to cause the accumulation of cytoplasmic and membrane-bound precursors.[1] The analysis of these precursors by Liquid Chromatography-Mass Spectrometry (LC-MS) provides direct evidence of the antibiotic's mode of action.[17][18][19]
Protocol: Extraction and LC-MS Analysis of UDP-MurNAc-pentapeptide
-
Bacterial Culture and Treatment: Grow a larger volume of bacterial culture to the mid-logarithmic phase and treat with this compound for a short period (e.g., 30-60 minutes).
-
Metabolite Extraction: Rapidly harvest the cells and quench their metabolism (e.g., by adding cold methanol). Extract the soluble metabolites using a suitable solvent (e.g., boiling water or an acetonitrile/methanol/water mixture).
-
Sample Preparation: Centrifuge the extract to remove cell debris and lyophilize the supernatant.
-
LC-MS Analysis: Reconstitute the dried extract and analyze it by reverse-phase LC-MS. Monitor for the mass-to-charge ratio corresponding to UDP-MurNAc-pentapeptide.
-
Data Analysis: Compare the peak area of the precursor in this compound-treated samples to that in untreated controls.
Caption: this compound's proposed site of action in the peptidoglycan biosynthesis pathway.
In Vitro Peptidoglycan Synthesis Assay
Rationale: To confirm that this compound directly inhibits the enzymatic machinery of peptidoglycan synthesis, an in vitro assay using isolated bacterial membranes can be performed. This cell-free system allows for the study of the antibiotic's effect without the complexities of cellular uptake and metabolism.[20]
Protocol:
-
Preparation of Particulate Enzyme Fraction: Grow the test bacterium and prepare a particulate enzyme fraction containing the cell membranes, which house the peptidoglycan synthesis enzymes. This is typically done by cell lysis followed by ultracentrifugation.
-
Reaction Mixture: Set up a reaction mixture containing the particulate enzyme fraction, a buffer, and the necessary substrates, including a radiolabeled precursor such as UDP-N-acetylglucosamine ([¹⁴C]GlcNAc).
-
This compound Addition: Add varying concentrations of this compound to the reaction mixtures.
-
Incubation: Incubate the reactions at the optimal temperature for the enzymes.
-
Termination and Precipitation: Stop the reaction and precipitate the newly synthesized, insoluble peptidoglycan (e.g., with trichloroacetic acid).
-
Quantification: Filter the precipitate and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of peptidoglycan synthesis at each this compound concentration.
Conclusion
The suite of techniques described in these application notes provides a robust framework for the comprehensive investigation of this compound's effects on the bacterial cell wall. By combining phenotypic, morphological, and mechanistic assays, researchers can gain a detailed understanding of this antibiotic's mode of action. Such knowledge is invaluable for the ongoing efforts to combat antibiotic resistance and to develop novel antibacterial therapies.
References
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Somma, S., Merati, W., & Parenti, F. (1977). This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis. Antimicrobial Agents and Chemotherapy, 11(3), 396–401. [Link]
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Somma, S., Merati, W., & Parenti, F. (1977). This compound, a new antibiotic inhibiting peptidoglycan synthesis. PubMed, 11(3), 396-401. [Link]
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Somma, S., Merati, W., & Parenti, F. (1977). This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis. Antimicrobial Agents and Chemotherapy. [Link]
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Yuan, G., Wang, Y., Zhou, Y., Wang, J., & Wang, X. (2022). Breaking down the cell wall: Still an attractive antibacterial strategy. Frontiers in Microbiology. [Link]
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Friedrich, C. L., Moyles, D., Beveridge, T. J., & Hancock, R. E. W. (2000). Damage of the Bacterial Cell Envelope by Antimicrobial Peptides Gramicidin S and PGLa as Revealed by Transmission and Scanning Electron Microscopy. Antimicrobial Agents and Chemotherapy, 44(8), 2086-2092. [Link]
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Marcone, G. L., & Belmar, S. (2016). Extraction and Analysis of Peptidoglycan Cell Wall Precursors. Methods in Molecular Biology, 1440, 153-170. [Link]
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Wikipedia. (n.d.). Actagardin. [Link]
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Marcone, G. L., & Belmar, S. (2016). Extraction and Analysis of Peptidoglycan Cell Wall Precursors. Springer. [Link]
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Espaillat, A., Carrasco-López, C., Bernardo-García, N., & Cava, F. (2016). A rapid in situ procedure for determination of bacterial susceptibility or resistance to antibiotics that inhibit peptidoglycan biosynthesis. Scientific Reports, 6, 30965. [Link]
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Lee, M. D., & Hesek, D. (2022). Compositional analysis of bacterial peptidoglycan: insights from peptidoglycomics into structure and function. mBio. [Link]
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Zhuang, X., & Cegelski, L. (2020). Bacterial cell wall composition and the influence of antibiotics by cell-wall and whole-cell NMR. Philosophical Transactions of the Royal Society B: Biological Sciences, 375(1813), 20190301. [Link]
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El-Kazzar, W., & Abo-El-Sooud, K. (2005). Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors. Antimicrobial Agents and Chemotherapy, 49(11), 4776-4778. [Link]
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Somma, S., Merati, W., & Parenti, F. (1977). This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis. Antimicrobial Agents and Chemotherapy. [Link]
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Unknown. (n.d.). Peptidoglycan Structure Analysis: A Comprehensive Insight for Researchers. LinkedIn. [Link]
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Marcone, G. L., & Belmar, S. (2016). Extraction and Analysis of Peptidoglycan Cell Wall Precursors. ResearchGate. [Link]
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Chamoun, J., & Davis, J. T. (2015). Chemical Biology Tools for examining the bacterial cell wall. Current Opinion in Chemical Biology, 28, 9-16. [Link]
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Nguyen, H. T., O'Donovan, L. A., Venter, H., Russell, C. C., McCluskey, A., Page, S. W., Trott, D. J., & Ogunniyi, A. D. (2021). Comparison of Two Transmission Electron Microscopy Methods to Visualize Drug-Induced Alterations of Gram-Negative Bacterial Morphology. Antibiotics, 10(3), 307. [Link]
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Nguyen, H. T., O'Donovan, L. A., Venter, H., Russell, C. C., McCluskey, A., Page, S. W., Trott, D. J., & Ogunniyi, A. D. (2021). Comparison of Two Transmission Electron Microscopy Methods to Visualize Drug-Induced Alterations of Gram-Negative Bacterial Morphology. PubMed, 10(3), 307. [Link]
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Duval, R. E., & Le, N. (2019). Microscopic Investigation of the Combined Use of Antibiotics and Biosurfactants on Methicillin Resistant Staphylococcus aureus. Frontiers in Microbiology, 10, 237. [Link]
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Azevedo, A. S., Almeida, C., & Melo, L. F. (2014). SEM Analysis of Surface Impact on Biofilm Antibiotic Treatment. BioMed Research International, 2014, 252847. [Link]
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Arioli, V., Berti, M., & Silvestri, L. G. (1976). This compound, a new antibiotic from Actinoplanes. III. Biological properties. The Journal of Antibiotics, 29(5), 511-515. [Link]
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Radkov, A. D., & VanNieuwenhze, M. S. (2018). Imaging Bacterial Cell Wall Biosynthesis. Annual Review of Biochemistry, 87, 723-743. [Link]
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Pazos, M., & Peters, K. (2019). Peptidoglycan: Structure, Synthesis, and Regulation. EcoSal Plus, 8(2). [Link]
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Radkov, A. D., & VanNieuwenhze, M. S. (2018). Imaging Bacterial Cell Wall Biosynthesis. ResearchGate. [Link]
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Vollmer, W., & Bertsche, U. (2008). Mechanisms conferring bacterial cell wall variability and adaptivity. FEMS Microbiology Reviews, 32(2), 279-307. [Link]
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Application Note: Elucidating the Mechanism of Gardimycin using Radiolabeled Precursors
Introduction: The Quest for Novel Antibiotics and the Enigma of Gardimycin
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This has intensified the search for new antibacterial agents with novel mechanisms of action. This compound, a sulfur-containing peptide antibiotic isolated from Actinoplanes garbadinensis, has demonstrated potent activity against Gram-positive bacteria.[1][2] Preliminary studies have indicated that this compound's bactericidal effects stem from the disruption of cell wall biosynthesis.[3][4][5] Specifically, it has been observed to inhibit peptidoglycan synthesis, a pathway essential for bacterial survival and a well-established target for many successful antibiotics.[3][4][5][6]
This application note provides a detailed guide for researchers seeking to dissect the precise mechanism of action of this compound. We will explore how radiolabeled precursors can be employed to pinpoint the specific stage of peptidoglycan synthesis that is inhibited by this promising antibiotic. The protocols detailed herein are designed to be robust and self-validating, providing clear, quantifiable endpoints to assess the impact of this compound on key bacterial metabolic pathways.
The Scientific Rationale: Tracing Metabolic Fates with Radioisotopes
The central premise of using radiolabeled precursors is to track the flow of essential building blocks into major macromolecular structures within the bacterial cell. By introducing a radioactive isotope (e.g., ³H or ¹⁴C) into a precursor molecule, we can monitor its incorporation into the final polymer. A disruption in a specific biosynthetic pathway by an antibiotic will lead to a quantifiable decrease in the incorporation of the corresponding radiolabeled precursor.
For the study of this compound, we will focus on three primary biosynthetic pathways:
-
Peptidoglycan Synthesis: The bacterial cell wall is a rigid structure composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides.[7] We will use radiolabeled N-acetylglucosamine ([³H]NAG or [¹⁴C]NAG) as a direct probe for peptidoglycan synthesis.[3][8]
-
Protein Synthesis: To ensure that this compound's effect is specific to cell wall synthesis, we will monitor protein synthesis using a radiolabeled amino acid, such as [³H]Leucine. A specific inhibitor of peptidoglycan synthesis should have a minimal immediate impact on protein synthesis.[3]
-
Lipid Synthesis: Similarly, we will assess the effect on lipid synthesis, a crucial process for membrane integrity, using a precursor like [³H]glycerol or a radiolabeled fatty acid.[9][10]
By comparing the incorporation rates of these precursors in the presence and absence of this compound, we can determine the primary target of the antibiotic. Early research on this compound has shown it to specifically inhibit the incorporation of NAG, while having a less immediate effect on the incorporation of precursors for DNA, RNA, and protein synthesis.[3] This points towards cell wall synthesis as the primary target.[3]
Experimental Design: A Multi-pronged Approach to Mechanism of Action
Our investigation into this compound's mechanism will be structured around a series of key experiments. Each experiment is designed to answer a specific question, progressively narrowing down the site of inhibition.
Workflow for Investigating this compound's Mechanism
Caption: A logical workflow for elucidating this compound's mechanism of action.
Protocols
Experiment 1: Macromolecular Synthesis Profiling
Objective: To determine the primary macromolecular synthesis pathway inhibited by this compound.
Principle: A mid-logarithmic phase bacterial culture (e.g., Bacillus subtilis or Staphylococcus aureus) is divided into aliquots. Each aliquot is treated with this compound and a specific radiolabeled precursor. The incorporation of the radiolabel into acid-insoluble macromolecules is measured over time.
Materials:
-
Bacterial strain (e.g., Bacillus subtilis)
-
Growth medium (e.g., Tryptic Soy Broth)
-
This compound stock solution
-
Radiolabeled precursors:
-
[³H]N-acetylglucosamine ([³H]NAG)
-
[³H]Leucine
-
[³H]Glycerol
-
-
Trichloroacetic acid (TCA), ice-cold 10% (w/v)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Protocol:
-
Culture Preparation: Inoculate a suitable volume of growth medium with the bacterial strain and incubate with shaking at the optimal temperature until the culture reaches mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
-
Experimental Setup: Dispense 1 mL aliquots of the culture into sterile microcentrifuge tubes.
-
Antibiotic Treatment: Add this compound to the desired final concentration to the experimental tubes. Include a "no antibiotic" control.
-
Radiolabeling: Immediately after adding the antibiotic, add the radiolabeled precursor to each tube. Use a separate set of tubes for each precursor. A typical final concentration for the radiolabel is 1 µCi/mL.
-
Incubation: Incubate the tubes with shaking at the optimal growth temperature.
-
Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), take 100 µL samples from each tube.
-
Precipitation: Immediately add the 100 µL sample to 1 mL of ice-cold 10% TCA. This will precipitate the macromolecules (peptidoglycan, proteins, lipids).
-
Washing: Incubate the TCA mixture on ice for 30 minutes. Collect the precipitate by vacuum filtration through a glass fiber filter. Wash the filter twice with 5 mL of ice-cold 5% TCA and once with 5 mL of 70% ethanol.
-
Scintillation Counting: Place the dried filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Plot the CPM values against time for each precursor in the presence and absence of this compound.
Expected Results and Interpretation:
| Precursor | Control (No this compound) | + this compound | Interpretation |
| [³H]NAG | Linear increase in incorporation | Rapid and significant inhibition of incorporation | This compound likely inhibits peptidoglycan synthesis. |
| [³H]Leucine | Linear increase in incorporation | Minimal to no immediate effect on incorporation | This compound does not primarily target protein synthesis. |
| [³H]Glycerol | Linear increase in incorporation | Minimal to no immediate effect on incorporation | This compound does not primarily target lipid synthesis. |
A strong and immediate inhibition of [³H]NAG incorporation, with little to no effect on [³H]Leucine and [³H]Glycerol incorporation, would strongly suggest that this compound's primary mechanism of action is the inhibition of peptidoglycan synthesis.[3]
Experiment 2: Analysis of Peptidoglycan Precursor Accumulation
Objective: To identify the specific step in the peptidoglycan synthesis pathway that is blocked by this compound.
Principle: Inhibition of a specific enzymatic step in a biosynthetic pathway often leads to the accumulation of the substrate for that enzyme. This compound has been shown to cause the accumulation of the lipid intermediate, Lipid II.[3][5] This experiment aims to detect and quantify the accumulation of radiolabeled peptidoglycan precursors.
The Lipid II Cycle and Potential Point of this compound Inhibition
The biosynthesis of peptidoglycan can be broadly divided into three stages: cytoplasmic synthesis of precursors, membrane-associated steps involving the lipid carrier bactoprenol (the Lipid II cycle), and the final polymerization and cross-linking on the outer side of the cytoplasmic membrane.[7][11]
Caption: The Lipid II cycle, highlighting the proposed site of this compound inhibition.
Materials:
-
Same as Experiment 1, with the addition of:
-
Solvents for chromatography (e.g., butanol, pyridine, acetic acid, water)
-
Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Radiolabeling: Grow a bacterial culture to mid-log phase as in Experiment 1. Add [³H]NAG and incubate for a short period (e.g., 5-10 minutes) to allow for the labeling of the precursor pool.
-
Antibiotic Treatment: Add this compound to the experimental culture and a vehicle control to another. Incubate for a duration determined from Experiment 1 to be sufficient for inhibition (e.g., 15 minutes).
-
Extraction of Precursors:
-
Cytoplasmic Precursors: Rapidly cool the cultures, harvest the cells by centrifugation, and extract the soluble cytoplasmic components with a boiling water or buffer extraction.
-
Lipid-linked Intermediates: The cell pellet from the previous step can be extracted with a mixture of butanol and pyridine-acetate buffer to isolate lipid-soluble components.
-
-
Chromatographic Separation: Separate the extracted precursors using TLC or HPLC.
-
Detection and Quantification:
-
TLC: Visualize the radiolabeled spots using autoradiography or a phosphorimager. Scrape the spots corresponding to known standards (if available) or distinct accumulated species and quantify the radioactivity by liquid scintillation counting.
-
HPLC: Use a radiodetector in line with the HPLC to quantify the radioactivity in each peak.
-
-
Data Analysis: Compare the chromatograms from the this compound-treated and control samples. A significant increase in a specific radiolabeled peak in the treated sample indicates the accumulation of the corresponding precursor.
Expected Results and Interpretation:
| Fraction | Control (No this compound) | + this compound | Interpretation |
| Cytoplasmic Extract | Low levels of UDP-NAM-pentapeptide | Potential increase in UDP-NAM-pentapeptide | Indicates a downstream block in the pathway. |
| Lipid Extract | Low levels of Lipid II | Significant accumulation of Lipid II | Strongly suggests that this compound inhibits the utilization of Lipid II, likely at the transglycosylation step.[3][5] |
The accumulation of Lipid II is a hallmark of antibiotics that interfere with the polymerization of the glycan chains, such as vancomycin.[12][13] This finding for this compound would place its mechanism of action at a critical, extracellular step of cell wall synthesis.
Conclusion: Building a Comprehensive Picture of this compound's Action
The methodologies outlined in this application note provide a robust framework for elucidating the mechanism of action of this compound. By systematically evaluating its impact on macromolecular synthesis and analyzing the accumulation of specific peptidoglycan precursors, researchers can gain a detailed understanding of how this antibiotic exerts its bactericidal effects. The data generated from these experiments will be crucial for the further development of this compound as a potential therapeutic agent in the fight against antibiotic-resistant bacteria. The specific inhibition of the later stages of peptidoglycan synthesis makes this compound an exciting candidate for further investigation and potential clinical application.
References
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Somma, S., Merati, W., & Parenti, F. (1977). This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis. Antimicrobial Agents and Chemotherapy, 11(3), 396–401. Available from: [Link]
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PubMed. (n.d.). This compound, a new antibiotic inhibiting peptidoglycan synthesis. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Somma, S., Merati, W., & Parenti, F. (1977). This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis. Antimicrobial Agents and Chemotherapy, 11(3), 396–401. Available from: [Link]
-
Arioli, V., Berti, M., & Silvestri, L. G. (1976). This compound, a new antibiotic from Actinoplanes. III. Biological properties. The Journal of Antibiotics, 29(5), 511–515. Available from: [Link]
-
Coronelli, C., Tamoni, G., & Lancini, G. C. (1976). This compound, a new antibiotic from Actinoplanes. II. Isolation and preliminary characterization. The Journal of Antibiotics, 29(5), 507–510. Available from: [Link]
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Scheffers, D. J., & Pinho, M. G. (2005). Bacterial cell wall synthesis: new insights from localization studies. Microbiology and Molecular Biology Reviews, 69(4), 585–607. Available from: [Link]
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Anderson, R. (1990). Fatty acids are precursors of alkylamines in Deinococcus radiodurans. Journal of Bacteriology, 172(1), 408–414. Available from: [Link]
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Kaur, N., & Chugh, P. (2020). Peptidoglycan: Structure, Synthesis, and Regulation. EcoSal Plus, 9(1). Available from: [Link]
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Breukink, E., & de Kruijff, B. (2006). Lipid II as a target for antibiotics. Nature Reviews Drug Discovery, 5(4), 321–332. Available from: [Link]
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Radkov, A. D., & Moe, L. A. (2018). Imaging Bacterial Cell Wall Biosynthesis. Annual Review of Biochemistry, 87, 22.1–22.24. Available from: [Link]
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Cava, F., de Pedro, M. A., Lam, H., Davis, B. M., & Waldor, M. K. (2011). Distinct pathways for modification of the bacterial cell wall. Proceedings of the National Academy of Sciences of the United States of America, 108(27), E244–E252. Available from: [Link]
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Schneider, T., & Sahl, H. G. (2010). An old friend, a new threat: vancomycin resistance in Staphylococcus aureus. International Journal of Medical Microbiology, 300(2-3), 179–185. Available from: [Link]
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Application Notes and Protocols for In Vivo Efficacy Assessment of Gardimycin
Introduction: Gardimycin and the Imperative for Robust In Vivo Efficacy Models
This compound is a peptide antibiotic that presents a promising therapeutic option, particularly against Gram-positive bacterial infections.[1][2][3] Its mechanism of action involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall.[4][5] As with any novel antimicrobial agent, a thorough evaluation of its efficacy in a living system is paramount before it can be considered for clinical development. In vitro susceptibility data, while essential, do not fully recapitulate the complex interplay between the pathogen, the host's immune system, and the pharmacokinetic and pharmacodynamic (PK/PD) properties of the drug.[6][7][8] Therefore, well-designed in vivo animal models are indispensable for generating the critical data required to predict clinical success.
These application notes provide detailed protocols for two widely accepted and validated murine models for assessing the in vivo efficacy of this compound: the neutropenic thigh infection model and the systemic sepsis model. The choice of these models is predicated on their ability to simulate localized soft tissue infections and life-threatening systemic infections, respectively, both of which are common clinical manifestations of Gram-positive pathogens. The protocols are designed to be self-validating, incorporating principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and best practices for animal welfare.[6][9][10][11]
I. The Neutropenic Murine Thigh Infection Model: A Localized Challenge
The neutropenic murine thigh infection model is a cornerstone for the preclinical evaluation of antimicrobial agents.[12] By inducing neutropenia, the model minimizes the contribution of the host's innate immune response, thereby providing a clearer assessment of the antibiotic's direct bactericidal or bacteriostatic activity. This model is particularly useful for establishing the PK/PD drivers of efficacy.
Rationale and Experimental Causality
Inducing neutropenia with cyclophosphamide allows for the evaluation of the antimicrobial's efficacy under conditions of a compromised immune system, which is often the case in clinically relevant patient populations. The localized nature of the thigh infection allows for precise quantification of the bacterial burden at the site of infection, providing a direct measure of the drug's activity.
Experimental Workflow: Murine Thigh Infection Model
Caption: Workflow for the neutropenic murine thigh infection model.
Detailed Protocol: Neutropenic Thigh Infection Model
Materials:
-
Specific pathogen-free mice (e.g., ICR or Swiss Webster), female, 6-8 weeks old
-
This compound (research grade)
-
Vehicle control (e.g., sterile saline or as appropriate for this compound formulation)
-
Positive control antibiotic (e.g., vancomycin)
-
Cyclophosphamide
-
Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical isolate)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Sterile 0.9% saline
-
Sterile syringes and needles (27-30G)
-
Tissue homogenizer
-
Standard laboratory equipment for microbiology
Procedure:
-
Animal Acclimatization and Neutropenia Induction:
-
Acclimatize mice for a minimum of 3 days prior to the experiment.
-
Induce neutropenia by intraperitoneal (IP) injection of cyclophosphamide. A common regimen is 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.
-
-
Inoculum Preparation:
-
Culture S. aureus overnight in TSB at 37°C with shaking.
-
Subculture into fresh TSB and grow to mid-logarithmic phase.
-
Wash the bacterial cells twice with sterile saline by centrifugation.
-
Resuspend the pellet in sterile saline and adjust the concentration to approximately 1-5 x 10^7 CFU/mL. The exact inoculum size should be determined in preliminary studies to achieve a stable infection.
-
-
Infection:
-
Anesthetize mice (e.g., using isoflurane).
-
Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 2 hours), administer this compound, vehicle control, or positive control antibiotic via the desired route (e.g., subcutaneous, intravenous, or intraperitoneal).
-
The dosing regimen (dose and frequency) should be informed by preliminary pharmacokinetic studies of this compound in mice.
-
-
Endpoint Measurement:
-
At 24 hours post-treatment initiation, euthanize the mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Aseptically dissect the entire thigh muscle.
-
Homogenize the thigh tissue in a known volume of sterile saline (e.g., 1 mL).
-
Perform serial 10-fold dilutions of the homogenate in sterile saline.
-
Plate the dilutions onto TSA plates and incubate at 37°C for 18-24 hours.
-
Count the colonies and calculate the number of CFU per gram of thigh tissue.
-
-
Data Analysis:
-
The primary endpoint is the reduction in bacterial load (log10 CFU/g of tissue) in the this compound-treated groups compared to the vehicle-treated group at the end of the experiment.
-
Data Presentation: Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Mean Log10 CFU/g (± SD) | Log10 Reduction vs. Vehicle |
| Vehicle Control | - | q12h | 8.5 (± 0.4) | - |
| This compound | 10 | q12h | 6.2 (± 0.6) | 2.3 |
| This compound | 30 | q12h | 4.1 (± 0.5) | 4.4 |
| Vancomycin | 50 | q12h | 4.5 (± 0.7) | 4.0 |
II. The Murine Sepsis Model: A Systemic Challenge
The murine sepsis model is critical for evaluating an antibiotic's ability to control a systemic, life-threatening infection. This model assesses not only the drug's antimicrobial activity but also its ability to improve survival in the face of a disseminated infection.
Rationale and Experimental Causality
Inducing sepsis via intraperitoneal injection of a bacterial suspension mimics the hematogenous spread of bacteria that occurs in clinical sepsis. The primary endpoint of survival provides a clinically relevant measure of the drug's overall efficacy in a complex physiological setting.
Experimental Workflow: Murine Sepsis Model
Caption: Workflow for the murine sepsis model.
Detailed Protocol: Murine Sepsis Model
Materials:
-
Specific pathogen-free mice (e.g., C57BL/6 or BALB/c), female, 8-10 weeks old
-
This compound (research grade)
-
Vehicle control
-
Positive control antibiotic
-
Staphylococcus aureus strain
-
Tryptic Soy Broth (TSB)
-
Sterile 0.9% saline
-
Mucin (optional, to enhance virulence)
-
Sterile syringes and needles (27-30G)
Procedure:
-
Animal Acclimatization:
-
Acclimatize mice for a minimum of 3 days prior to the experiment.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the thigh infection model.
-
The inoculum concentration should be titrated in preliminary studies to determine the LD50-LD90 (the dose that is lethal to 50-90% of untreated animals) within a specified timeframe (e.g., 48-72 hours).
-
The bacterial suspension may be mixed with a mucin solution (e.g., 5% w/v) to enhance the virulence of the infection.
-
-
Sepsis Induction:
-
Inject 0.5 mL of the bacterial suspension intraperitoneally into each mouse.
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 1-2 hours).
-
Administer this compound, vehicle, or positive control antibiotic according to the predetermined dosing regimen.
-
-
Endpoint Measurement:
-
Primary Endpoint: Monitor the survival of the animals at regular intervals (e.g., every 6-12 hours) for a period of up to 7 days.
-
Secondary Endpoints (optional): At specific time points, a subset of animals can be euthanized for the collection of blood and organs (e.g., spleen, liver) to determine bacterial load and/or inflammatory markers (e.g., cytokines).
-
-
Data Analysis:
-
The primary outcome is the percent survival in each treatment group. Survival curves can be generated and analyzed using the log-rank (Mantel-Cox) test.
-
Data Presentation: Sepsis Model
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Percent Survival (at 7 days) | p-value vs. Vehicle |
| Vehicle Control | - | q8h | 10% | - |
| This compound | 20 | q8h | 60% | <0.05 |
| This compound | 50 | q8h | 90% | <0.01 |
| Linezolid | 40 | q8h | 80% | <0.01 |
III. Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations
Understanding the PK/PD relationship of this compound is crucial for optimizing its dosing regimen and predicting its clinical efficacy.[6][7][8] For peptide antibiotics, the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is often the PK/PD index that best correlates with efficacy.
A preliminary pharmacokinetic study in uninfected mice should be conducted to determine key parameters such as clearance, volume of distribution, and half-life of this compound. This information will be instrumental in designing the dosing regimens for the efficacy studies to achieve target AUC/MIC ratios.
IV. Animal Welfare and Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[9][11] This includes minimizing pain and distress through the use of anesthesia and analgesia where appropriate, and defining humane endpoints for animals that become moribund. Regular monitoring of the animals' health status is mandatory.
V. Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely published models for antibiotic efficacy testing. To ensure the trustworthiness and self-validation of the results, the following should be implemented:
-
Inclusion of Positive and Negative Controls: The use of a vehicle control and a clinically relevant positive control antibiotic is essential for validating the model and providing a benchmark for this compound's activity.
-
Reproducibility: Experiments should be repeated to ensure the reproducibility of the findings.
-
Blinding: Whenever possible, the investigators assessing the outcomes should be blinded to the treatment groups.
-
Adherence to Guidelines: Strict adherence to established guidelines from regulatory bodies like the FDA and organizations such as the Clinical and Laboratory Standards Institute (CLSI) is paramount.[6][13][14]
References
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U.S. Food and Drug Administration. (2022). Antibacterial Therapies for Patients with an Unmet Medical Need for the Treatment of Serious Bacterial Diseases – Questions and Answers.[Link]
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U.S. Food and Drug Administration. (2020). Advancing Animal Models for Antibacterial Drug Development.[Link]
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Carneiro, M., et al. (2012). Animal Welfare in Studies on Murine Tuberculosis: Assessing Progress over a 12-Year Period and the Need for Further Improvement. PLoS ONE, 7(10), e47033. [Link]
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Arioli, V., et al. (1976). This compound, a new antibiotic from Actinoplanes. III. Biological properties. The Journal of Antibiotics, 29(5), 511-515. [Link]
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U.S. Food and Drug Administration. (2015). Product Development Under the Animal Rule: Guidance for Industry.[Link]
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National Research Council. (2011). Guide for the Care and Use of Laboratory Animals: Eighth Edition. The National Academies Press. [Link]
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Thurman, C., & Kunchithapautham, K. (2019). Considerations for Infectious Disease Research Studies Using Animals. ILAR Journal, 60(1), 1-11. [Link]
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Somma, S., Merati, W., & Parenti, F. (1977). This compound, a new antibiotic inhibiting peptidoglycan synthesis. Antimicrobial Agents and Chemotherapy, 11(3), 396-401. [Link]
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Clinical and Laboratory Standards Institute. (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition.[Link]
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Public Library of Science. (2012). Animal Welfare in Studies on Murine Tuberculosis: Assessing Progress over a 12-Year Period and the Need for Further Improvement.[Link]
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PubMed. (1977). This compound, a new antibiotic inhibiting peptidoglycan synthesis.[Link]
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Coronelli, C., Tamoni, G., & Lancini, G. C. (1976). This compound, a new antibiotic from Actinoplanes. II. Isolation and preliminary characterization. The Journal of Antibiotics, 29(5), 507-510. [Link]
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Clinical and Laboratory Standards Institute. (2024). CLSI M100Ed34(1).[Link]
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U.S. Food and Drug Administration. (2024). Roadmap to Reducing Animal Testing in Preclinical Safety Studies.[Link]
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Wikipedia. (n.d.). Laboratory mouse.[Link]
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Infection Control Today. (2003). FDA Issues Guidance on Evaluating the Safety of Antimicrobial New Animal Drugs to Help Prevent Creating New Resistant Bacteria.[Link]
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Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing.[Link]
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ResearchGate. (2015). M100-S25: Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Fifth Informational Supplement.[Link]
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CLSI. (2022). CLSI Publishes CLSI M100—Performance Standards for Antimicrobial Susceptibility Testing, 32nd Edition.[Link]
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Parenti, F., Pagani, H., & Beretta, G. (1976). This compound, a new antibiotic from Actinoplanes. I. Description of the producer strain and fermentation studies. The Journal of Antibiotics, 29(5), 501-506. [Link]
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Gardimycin: A Precision Tool for Interrogating Peptidoglycan Biosynthesis
Senior Application Scientist Note: This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of Gardimycin as a specific and potent research tool for the investigation of bacterial peptidoglycan biosynthesis. Herein, we move beyond a simple recitation of facts to provide a foundational understanding of this compound's mechanism, empowering researchers to design robust and insightful experiments.
Introduction: The Imperative for Specific Peptidoglycan Synthesis Inhibitors
The bacterial cell wall, a unique and essential organelle, provides structural integrity and protection from osmotic stress. Its primary component, peptidoglycan, is a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. The biosynthesis of this complex macromolecule is a critical pathway for bacterial survival and a well-established target for antibiotics.[1] Understanding the intricacies of this pathway is paramount for the development of new antibacterial agents and for fundamental studies of bacterial growth, division, and morphology.
This compound, a member of the type-B lantibiotic family of antimicrobial peptides, has emerged as a powerful tool for these investigations.[2][3] Produced by Actinoplanes species, this compound (also known as actagardine) offers a high degree of specificity in its mechanism of action, making it an invaluable probe for dissecting the later, membrane-associated stages of peptidoglycan synthesis.[4][5]
The Molecular Mechanism of this compound: A Targeted Disruption of Transglycosylation
This compound exerts its inhibitory effect by specifically targeting the transglycosylation step of peptidoglycan biosynthesis.[6][7] This process, which occurs on the outer leaflet of the cytoplasmic membrane, involves the polymerization of the disaccharide-pentapeptide precursor, Lipid II, into linear glycan chains. This compound functions by forming a stable complex with Lipid II, thereby sequestering the substrate and preventing its utilization by peptidoglycan glycosyltransferases (also known as transglycosylases).[3][8]
This targeted inhibition leads to two key observable phenomena:
-
Inhibition of peptidoglycan synthesis: The most direct consequence is the cessation of cell wall growth.
-
Accumulation of peptidoglycan precursors: Specifically, the sequestration of Lipid II leads to a buildup of its cytoplasmic precursor, UDP-N-acetylmuramyl-pentapeptide, and the membrane-associated lipid intermediates, Lipid I and Lipid II.[9][10]
The interaction of this compound with Lipid II is distinct from that of other well-known cell wall synthesis inhibitors. For instance, unlike glycopeptide antibiotics such as vancomycin, this compound's binding does not primarily depend on the D-Ala-D-Ala terminus of the pentapeptide.[7][8] This provides researchers with a tool to probe different aspects of Lipid II accessibility and utilization.
The three-dimensional structure of this compound (actagardine), as determined by NMR, reveals a rigid, globular shape with distinct thioether rings.[9][11][12] This compact structure is thought to be crucial for its specific interaction with Lipid II.[11][12]
In Vitro Assay for Inhibition of Peptidoglycan Synthesis using Bacterial Membranes
This assay utilizes isolated bacterial membranes, which contain the enzymes necessary for the later stages of peptidoglycan synthesis, to more directly assess the effect of this compound on transglycosylation.
Materials:
-
Bacterial strain of interest
-
Lysis buffer (e.g., Tris-HCl with lysozyme and DNase)
-
Ultracentrifuge
-
Reaction buffer (e.g., HEPES buffer with MgCl₂)
-
UDP-[¹⁴C]MurNAc-pentapeptide and unlabeled UDP-GlcNAc
-
This compound stock solution
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel)
-
TLC developing solvent (e.g., isobutyric acid:1 M ammonia, 5:3 v/v)
-
Phosphorimager or autoradiography film
Protocol:
-
Preparation of Bacterial Membranes:
-
Grow a large culture of the bacterial strain and harvest the cells.
-
Resuspend the cells in lysis buffer and incubate to generate protoplasts.
-
Lyse the protoplasts by osmotic shock or sonication.
-
Centrifuge to remove unbroken cells and cellular debris.
-
Pellet the membranes by ultracentrifugation.
-
Wash the membrane pellet and resuspend in a suitable buffer. [13][14][15][16][17]2. In Vitro Reaction:
-
In a microfuge tube, combine the reaction buffer, bacterial membranes, and this compound at various concentrations.
-
Add UDP-GlcNAc and initiate the reaction by adding UDP-[¹⁴C]MurNAc-pentapeptide.
-
Incubate the reaction at the optimal temperature for the enzymes (e.g., 30-37°C) for a defined time.
-
-
Analysis of Products by TLC:
-
Spot the reaction mixture onto a TLC plate.
-
Develop the chromatogram using the appropriate solvent system. In this system, the lipid intermediates (Lipid I and Lipid II) will migrate away from the origin, while the polymerized peptidoglycan will remain at the origin.
-
Dry the TLC plate and visualize the radiolabeled products using a phosphorimager or by exposing it to autoradiography film.
-
-
Data Analysis:
-
Quantify the intensity of the spots corresponding to the lipid intermediates and the origin (peptidoglycan).
-
An increase in the intensity of the Lipid I and Lipid II spots and a decrease in the intensity at the origin in the presence of this compound indicates inhibition of transglycosylation.
-
Analysis of Accumulated Peptidoglycan Precursors by HPLC-MS
This protocol describes the extraction and analysis of the cytoplasmic peptidoglycan precursor, UDP-MurNAc-pentapeptide, which accumulates in bacterial cells upon treatment with this compound.
Materials:
-
Bacterial culture treated with this compound (at a concentration known to inhibit growth)
-
Boiling water or a suitable extraction buffer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18)
-
Mass Spectrometer (MS)
-
UDP-MurNAc-pentapeptide standard (if available)
Protocol:
-
Cell Culture and Treatment: Grow the bacterial culture to mid-log phase and treat with an effective concentration of this compound for a period sufficient to allow precursor accumulation (e.g., 30-60 minutes).
-
Precursor Extraction:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a small volume of boiling water and incubate for 5-10 minutes to lyse the cells and extract soluble precursors. [13] * Centrifuge to pellet cell debris and collect the supernatant.
-
-
Sample Preparation: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
HPLC-MS Analysis:
-
Inject the filtered extract onto the HPLC column.
-
Separate the components using a suitable gradient (e.g., an increasing concentration of acetonitrile in an aqueous buffer like ammonium acetate).
-
Monitor the eluent using both UV detection (at 262 nm for the UDP moiety) and mass spectrometry. [6][18]5. Data Analysis:
-
Identify the peak corresponding to UDP-MurNAc-pentapeptide by comparing its retention time and mass-to-charge ratio (m/z) with a known standard or by high-resolution mass spectrometry and fragmentation analysis. [1][11][19][20][21] * Compare the peak area of UDP-MurNAc-pentapeptide in this compound-treated samples to that in untreated control samples to quantify the accumulation.
-
Conclusion
This compound is a highly specific and potent inhibitor of peptidoglycan transglycosylation. Its well-defined mechanism of action and the resulting accumulation of key metabolic intermediates make it an exceptional tool for researchers studying bacterial cell wall biosynthesis. The protocols outlined in this application note provide a robust framework for utilizing this compound to gain deeper insights into this essential bacterial process, ultimately aiding in the quest for novel antimicrobial strategies.
References
-
Zimmermann, N., & Jung, G. (1997). The three-dimensional solution structure of the lantibiotic murein-biosynthesis-inhibitor actagardine determined by NMR. European Journal of Biochemistry, 246(3), 809–819. [Link]
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Zimmermann, N., Metzger, J. W., & Jung, G. (1995). The tetracyclic lantibiotic actagardine. 1H-NMR and 13C-NMR assignments and revised primary structure. European Journal of Biochemistry, 228(3), 786–797. [Link]
-
RCSB PDB. (1997). 1AJ1: NMR STRUCTURE OF THE LANTIBIOTIC ACTAGARDINE. [Link]
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Asaduzzaman, S. M., & Sonomoto, K. (2009). Lantibiotics: A Review: Lantibiotics, a Promising Antimicrobial Agent. SciSpace. [Link]
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Freund, S., Jung, G., Gibbons, W. A., & Sahl, H. G. (1991). The solution structure of the lantibiotic gallidermin. European Journal of Biochemistry, 199(2), 433-441. [Link]
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Somma, S., Merati, W., & Parenti, F. (1977). This compound, a new antibiotic inhibiting peptidoglycan synthesis. Antimicrobial agents and chemotherapy, 11(3), 396–401. [Link]
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McAuliffe, O., Ross, R. P., & Hill, C. (2001). Lantibiotics: structure, biosynthesis and mode of action. FEMS microbiology reviews, 25(3), 285–308. [Link]
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Hassan, M., Kjos, M., & Nes, I. F. (2012). Antimicrobial mechanism of lantibiotics. Biochemical Society transactions, 40(6), 1529–1534. [Link]
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Brötz, H., Josten, M., Wiedemann, I., Schneider, T., Götz, F., Bierbaum, G., & Sahl, H. G. (1998). The lantibiotic mersacidin inhibits peptidoglycan synthesis by targeting lipid II. Antimicrobial agents and chemotherapy, 42(1), 154–160. [Link]
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Ojima, Y., Shigematsu, H., Kawai, Y., & Saito, M. (2021). Incorporation of Plasmid DNA Into Bacterial Membrane Vesicles by Peptidoglycan Defects in Escherichia coli. Frontiers in microbiology, 12, 775583. [Link]
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Tsuboi, Y., Shigematsu, H., Kawai, Y., & Saito, M. (2021). Incorporation of Plasmid DNA Into Bacterial Membrane Vesicles by Peptidoglycan Defects in Escherichia coli. Frontiers in microbiology, 12, 775583. [Link]
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Chutkan, H., MacDonald, I., & Kuehn, M. J. (2013). Quantitative and qualitative preparations of bacterial outer membrane vesicles. In Bacterial Pathogenesis (pp. 261-275). Humana Press. [Link]
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Brötz, H., Bierbaum, G., Leopold, K., Reynolds, P. E., & Sahl, H. G. (1995). Mode of action of the lantibiotic mersacidin: inhibition of peptidoglycan biosynthesis via a novel mechanism?. Antimicrobial agents and chemotherapy, 39(3), 714–719. [Link]
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Brötz, H., Josten, M., Wiedemann, I., Schneider, T., Götz, F., Bierbaum, G., & Sahl, H. G. (1998). The lantibiotic mersacidin inhibits peptidoglycan synthesis by targeting lipid II. Antimicrobial agents and chemotherapy, 42(1), 154–160. [Link]
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Bouhss, A., Crouvoisier, M., Blanot, D., & Mengin-Lecreulx, D. (2004). Identification of the UDP-MurNAc-pentapeptide:l-alanine ligase for synthesis of branched peptidoglycan precursors in Enterococcus faecalis. Journal of bacteriology, 186(14), 4675–4682. [Link]
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Thoma, J., & Burmann, B. M. (2020). Preparation of Bacterial Outer Membrane Vesicles for Characterisation of Periplasmic Proteins in Their Native Environment. SciSpace. [Link]
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Qiao, Y., Lebar, M. D., Schirner, K., Schaefer, K., Tsukamoto, H., Kahne, D., & Walker, S. (2017). Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams. Nature chemical biology, 13(7), 793–798. [Link]
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Gumbau, V. (2020). Analysis of peptidoglycan structural diversity using LC-MS/MS and peptidoglycomics software. [Link]
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van Heijenoort, J. (2007). Lipid intermediates in the biosynthesis of bacterial peptidoglycan. Microbiology and molecular biology reviews : MMBR, 71(4), 620–635. [Link]
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Pazos, M., & Peters, K. (2019). From cells to muropeptide structures in 24 h: Peptidoglycan mapping by UPLC-MS. Wellcome open research, 4, 13. [Link]
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Draper, R. C., & Egan, J. B. (2015). Lantibiotic Resistance. Microbiology spectrum, 3(6), 10.1128/microbiolspec.MGM2-0038-2015. [Link]
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Microbiology Questions and Answers. (2023, November 30). ANTIBIOTICS - Targeting Peptidoglycan: Disrupting Bacterial Cell Wall Synthesis [Video]. YouTube. [Link]
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Thoma, J., & Burmann, B. M. (2020). Preparation of Bacterial Outer Membrane Vesicles for Characterisation of Periplasmic Proteins in Their Native Environment. Journal of visualized experiments : JoVE, (166), 10.3791/61980. [Link]
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Marinelli, F., Lazzarini, A., & Brunati, C. (2016). Extraction and Analysis of Peptidoglycan Cell Wall Precursors. Methods in molecular biology (Clifton, N.J.), 1440, 153–170. [Link]
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Pinho, M. G., Kjos, M., & Veening, J. W. (2013). Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division. mBio, 4(4), e00323-13. [Link]
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Goldman, R. C., & Gange, D. (2000). Inhibition of transglycosylation involved in bacterial peptidoglycan synthesis. Current medicinal chemistry, 7(8), 801–820. [Link]
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Coronelli, C., Tamoni, G., & Lancini, G. C. (1976). This compound, a new antibiotic from Actinoplanes. II. Isolation and preliminary characterization. The Journal of antibiotics, 29(5), 507–510. [Link]
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van der Donk, W. A., & Martin, N. I. (2016). An Engineered Double Lipid II Binding Motifs-Containing Lantibiotic Displays Potent and Selective Antimicrobial Activity against Enterococcus faecium. ACS infectious diseases, 2(10), 693–700. [Link]
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Qiao, Y., Lebar, M. D., Schirner, K., Schaefer, K., Tsukamoto, H., Kahne, D., & Walker, S. (2017). Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams. Nature chemical biology, 13(7), 793–798. [Link]
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Müller, A., Wenzel, M., Strahl, H., Grein, F., & Sahl, H. G. (2016). Therapeutic compounds targeting Lipid II for antibacterial purposes. Future medicinal chemistry, 8(11), 1257–1274. [Link]
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Ramamoorthy, A., & Thennarasu, S. (2011). On the role of NMR spectroscopy for characterization of antimicrobial peptides. Biochimica et biophysica acta, 1808(1), 143–155. [Link]
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Kodani, S., Komaki, H., Ishimura, S., Hemmi, H., & Ohnishi-Kameyama, M. (2017). Isolation and structure determination of a new lantibiotic cinnamycin B from Actinomadura atramentaria based on genome mining. The Journal of antibiotics, 70(10), 1004–1008. [Link]
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Blaskovich, M. A., Butler, M. S., & Cooper, M. A. (2019). Protein-inspired antibiotics active against vancomycin- and daptomycin-resistant bacteria. Nature communications, 10(1), 22. [Link]
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Biboy, J., Bui, N. K., & Vollmer, W. (2013). In vitro peptidoglycan synthesis assay with lipid II substrate. Methods in molecular biology (Clifton, N.J.), 966, 273–288. [Link]
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Biboy, J., Bui, N. K., & Vollmer, W. (2013). In vitro peptidoglycan synthesis assay with lipid II substrate. Methods in molecular biology (Clifton, N.J.), 966, 273–288. [Link]
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Breukink, E., & de Kruijff, B. (2006). Lipid II as a target for antibiotics. Nature reviews. Drug discovery, 5(4), 321–332. [Link]
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Parenti, F., Pagani, H., & Beretta, G. (1976). This compound, a new antibiotic from Actinoplanes. I. Description of the producer strain and fermentation studies. The Journal of antibiotics, 29(5), 501–506. [Link]
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Chen, J., & Mobashery, S. (2019). Towards New Antibiotics Targeting Bacterial Transglycosylase: Synthesis of a Lipid II Analog as Stable Transition-State Mimic Inhibitor. Angewandte Chemie (International ed. in English), 58(36), 12480–12484. [Link]
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Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) for the Purification of Gardimycin
Introduction: The Imperative for High-Purity Gardimycin
This compound, a peptide antibiotic produced by Actinoplanes garbadinensis, exhibits potent activity against Gram-positive bacteria by inhibiting peptidoglycan synthesis.[1][2][3] Its unique mechanism of action makes it a compound of significant interest in the ongoing search for novel antimicrobial agents to combat antibiotic resistance.[4] For progression in preclinical and clinical development, and for detailed structure-activity relationship studies, the isolation of this compound at the highest possible purity is not merely a procedural step but a scientific necessity. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering unparalleled resolution, speed, and scalability.[5][6][7]
This document provides a comprehensive guide to the purification of this compound using HPLC, detailing both analytical and preparative scale protocols. The methodologies described herein are grounded in the fundamental principles of chromatography and the known physicochemical properties of this compound, offering a robust framework for researchers, scientists, and drug development professionals.
Part 1: Foundational Principles for this compound Purification by HPLC
The successful purification of this compound by HPLC is predicated on a thorough understanding of its chemical nature and the principles of chromatographic separation.
Physicochemical Properties of this compound
This compound is an amphoteric peptide with a net acidic charge and a molecular weight of approximately 2000 Da.[1][8] Its structure contains both hydrophobic and hydrophilic amino acid residues, rendering it amenable to Reversed-Phase HPLC (RP-HPLC), the most widely used mode for peptide purification.[7][9][10][11] In RP-HPLC, separation is based on the differential partitioning of analytes between a non-polar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase.
The Central Role of Reversed-Phase HPLC
RP-HPLC is the method of choice for this compound purification for several key reasons:
-
High Resolving Power: The use of small-particle, high-surface-area stationary phases allows for the separation of this compound from closely related impurities and degradation products.[12][13]
-
Method Robustness and Reproducibility: RP-HPLC methods are highly reproducible, ensuring consistent purity profiles across different batches.
-
Scalability: Analytical methods developed on smaller columns can be readily scaled up to preparative columns for the purification of larger quantities of this compound.[13][14]
The general workflow for this compound purification by HPLC is depicted in the following diagram:
Caption: Overall workflow for this compound purification by HPLC.
Part 2: Detailed Protocols for this compound Purification
The following protocols provide a starting point for the analytical assessment and preparative purification of this compound. Optimization may be required based on the specific impurity profile of the crude material and the HPLC system used.
Protocol 1: Analytical HPLC for Purity Assessment of this compound
Objective: To develop a high-resolution analytical method to determine the purity of this compound samples and to guide the development of a preparative purification method.
Materials and Reagents:
-
This compound crude extract
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
0.22 µm syringe filters
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector
-
Analytical RP-HPLC column: C18, 4.6 x 150 mm, 5 µm particle size, 100-120 Å pore size
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Degas both mobile phases prior to use.[6]
-
-
Sample Preparation:
-
Dissolve the crude this compound in Mobile Phase A at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[15]
-
-
Instrument Setup and Gradient Program:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Set the column temperature to 30°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 220 nm (for peptide bonds) and 280 nm (if aromatic residues are present).[11]
-
Inject 10-20 µL of the prepared sample.
-
Run the following gradient program:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 35 | 65 |
| 40 | 5 | 95 |
| 45 | 5 | 95 |
| 46 | 95 | 5 |
| 55 | 95 | 5 |
Data Analysis and Interpretation:
-
The purity of this compound is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
-
This analytical method serves as the basis for developing the preparative method. The retention time of this compound in this analytical run will be used to determine the optimal gradient for preparative scale purification.[13]
Protocol 2: Preparative HPLC for High-Purity this compound Isolation
Objective: To purify a larger quantity of this compound from a crude extract with high recovery and purity.
Materials and Reagents:
-
As per the analytical protocol, but in larger quantities.
Instrumentation and Columns:
-
Preparative HPLC system with a high-flow-rate gradient pump, manual or automated injector, fraction collector, and UV detector.
-
Preparative RP-HPLC column: C18, 21.2 x 250 mm, 10 µm particle size, 100-120 Å pore size.
Step-by-Step Methodology:
-
Method Scaling and Optimization:
-
The analytical gradient is adapted for the preparative scale. The flow rate is scaled up proportionally to the cross-sectional area of the preparative column. For a 21.2 mm ID column, a flow rate of 20-25 mL/min is a good starting point.
-
The gradient slope is typically flattened around the elution point of this compound to improve resolution from closely eluting impurities.[13][14]
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in the initial mobile phase conditions at the highest possible concentration without causing precipitation.
-
The maximum sample load will depend on the column and the complexity of the crude mixture. A loading study is recommended, starting with a conservative load (e.g., 50-100 mg).
-
-
Optimized Preparative Gradient Program:
-
Based on the analytical run, if this compound elutes at X% Mobile Phase B, the preparative gradient should be focused around this concentration. For example, a shallow gradient from (X-10)% to (X+10)% B over a longer time will enhance separation.
-
-
Fraction Collection:
-
Set the fraction collector to collect fractions based on the UV signal. Collect small volume fractions throughout the elution of the this compound peak and its neighboring impurities.
-
-
Post-Purification Processing:
-
Analyze the purity of each collected fraction using the analytical HPLC method described in Protocol 1.
-
Pool the fractions that meet the desired purity specification (e.g., >98%).
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the pooled aqueous solution to obtain the purified this compound as a solid.
-
Part 3: Method Validation and Troubleshooting
For applications in drug development, the analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and robustness.
Troubleshooting Common HPLC Issues:
Caption: A decision tree for troubleshooting common HPLC issues.
Part 4: Data Presentation
Table 1: Summary of HPLC Conditions for this compound Purification
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20-25 mL/min |
| Detection | 220 nm | 220 nm |
| Column Temp. | 30°C | Ambient or 30°C |
| Injection Vol. | 10-20 µL | Dependent on loading study |
| Gradient | 5-65% B over 30 min | Optimized shallow gradient |
Conclusion
The protocols and guidelines presented in this application note provide a robust starting point for the successful purification of this compound using Reversed-Phase HPLC. The key to achieving high purity and recovery lies in a systematic approach to method development at the analytical scale, followed by careful optimization and scaling to the preparative scale. By understanding the principles of peptide separation and the specific properties of this compound, researchers can confidently implement these methods to obtain the high-purity material required for advancing the development of this promising antibiotic.
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Latif, Z., & Sarker, S. D. (2012). Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC). Methods in molecular biology (Clifton, N.J.), 864, 255–274. [Link]
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ResearchGate. (n.d.). Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Request PDF. Retrieved January 12, 2026, from [Link]
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Dolan, J. W., & Snyder, L. R. (2010). Overview of Analytical-to-Preparative Liquid Chromatography Method Development. ACS Combinatorial Science, 12(2), 110–121. [Link]
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Czajkowska-Żelazko, A., & Płonka, A. (2018). Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples. Molecules (Basel, Switzerland), 23(9), 2348. [Link]
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Coronelli, C., Tamoni, G., & Lancini, G. C. (1976). This compound, A NEW ANTIBIOTIC FROM ACTINOPLANES II. ISOLATION AND PRELIMINARY CHARACTERIZATION. The Journal of Antibiotics, 29(5), 507–510. [Link]
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Latif, Z., & Sarker, S. D. (2012). Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC). Methods in molecular biology (Clifton, N.J.), 864, 255-74. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 12, 2026, from [Link]
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Hancock, W. S., & Mant, C. T. (2002). HPLC Methods for Purification of Antimicrobial Peptides. In Antimicrobial Peptides (pp. 143–157). Humana Press. [Link]
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Coronelli, C., et al. (1976). This compound, a new antibiotic from Actinoplanes. II. Isolation and preliminary characterization. The Journal of Antibiotics, 29(5), 507-510. [Link]
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LCGC. (2025, March 14). Detecting Antibiotic Residues Using High-Performance Liquid Chromatography. Retrieved January 12, 2026, from [Link]
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Kromasil. (n.d.). Basic methodology for method development in preparative HPLC. Retrieved January 12, 2026, from [Link]
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Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 194, 35–64. [Link]
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SciSpace. (n.d.). HPLC analysis and purification of peptides. Retrieved January 12, 2026, from [Link]
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Nacalai Tesque. (n.d.). Antibiotics Analysis by HPLC. Retrieved January 12, 2026, from [Link]
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Patel, S., et al. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian journal of pharmaceutical sciences, 71(1), 49–53. [Link]
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ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC)... Retrieved January 12, 2026, from [Link]
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Frederick, J. (2016). HPLC Purification of Peptides. protocols.io. [Link]
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Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved January 12, 2026, from [Link]
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Somma, S., Merati, W., & Parenti, F. (1977). This compound, a new antibiotic inhibiting peptidoglycan synthesis. Antimicrobial agents and chemotherapy, 11(3), 396–401. [Link]
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Parenti, F., Pagani, H., & Beretta, G. (1976). This compound, a new antibiotic from Actinoplanes. III. Biological properties. The Journal of antibiotics, 29(5), 511–515. [Link]
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ResearchGate. (n.d.). Purification profile by reversed-phase high-performance liquid chromatography (RP-HPLC). Retrieved January 12, 2026, from [Link]
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Pharmaceutical Technology. (2016, August 2). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Retrieved January 12, 2026, from [Link]
-
IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS. Retrieved January 12, 2026, from [Link]
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Application Note: Elucidating the Complex Structure of Gardimycin Using Advanced Mass Spectrometry
Abstract
Gardimycin, a potent lantibiotic antibiotic, presents a significant analytical challenge due to its complex, tetracyclic structure containing non-canonical amino acids and thioether bridges. This application note provides a comprehensive guide to leveraging advanced mass spectrometry (MS) techniques for the complete structural elucidation of this compound. We detail a multi-faceted workflow, from high-resolution intact mass analysis to sophisticated tandem MS fragmentation strategies, designed to unravel its amino acid sequence, post-translational modifications, and unique ring topology. This guide is intended to provide researchers with both the theoretical grounding and practical protocols necessary to confidently analyze this compound and other complex lanthipeptides.
Introduction: The Analytical Imperative of this compound
This compound (also known as Actagardin) is a member of the lanthipeptides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs).[1][2] Produced by bacteria of the genus Actinoplanes, it exhibits potent antimicrobial activity against Gram-positive bacteria by inhibiting peptidoglycan synthesis.[3][4][5] Its complex, polycyclic structure, which is responsible for its high stability and specific biological activity, also makes it a formidable challenge for structural analysis.
The elucidation of such complex natural products is a critical step in drug discovery and development. A precise structural understanding allows for:
-
Mechanism of Action Studies: Correlating specific structural motifs with biological function.
-
Structure-Activity Relationship (SAR) Studies: Guiding the synthesis of more potent and selective analogs.
-
Biosynthetic Pathway Engineering: Understanding how the molecule is made to enable its production in heterologous hosts.
Mass spectrometry has emerged as the primary tool for this purpose, offering unparalleled sensitivity and the ability to provide detailed structural information from minute amounts of sample.[6][7] Modern high-resolution mass spectrometry (HRMS) can determine a molecule's elemental composition with sub-ppm accuracy, while tandem mass spectrometry (MS/MS) provides the fragmentation data necessary to piece together its sequence and connectivity.[8]
The Structural Complexity of a Lantibiotic
The analytical difficulty of this compound stems from its defining features as a lanthipeptide:
-
Tetracyclic Topology: The peptide backbone is constrained by four intramolecular thioether cross-links.[1] Unlike simple cyclic peptides where ring opening can occur at any amide bond, these covalent bridges create a rigid structure that dictates fragmentation pathways.[9][10]
-
Lanthionine Residues: The characteristic thioether bridges are formed from dehydrated serine or threonine residues reacting with cysteine, creating lanthionine (Lan) or methyllanthionine (MeLan) residues.[2][11]
-
Non-Standard Amino Acids: Like many non-ribosomal peptides, lanthipeptides often contain modified or non-proteinogenic amino acids, complicating sequence database-driven identification.[10]
This intricate architecture means that standard proteomic fragmentation and data analysis approaches are often insufficient. The fragmentation of lanthipeptides is governed by the stability of the cross-links, which typically remain intact, preventing the formation of classic b- and y-ion series within the rings.[12] Instead, fragmentation occurs on the linear segments or involves complex cleavages of the entire ring system, requiring careful manual interpretation.
A Strategic Workflow for this compound Analysis
A robust analytical strategy for this compound involves a multi-step approach, combining high-resolution mass measurement with detailed fragmentation analysis. This workflow ensures that each layer of structural information—from elemental composition to the fine details of ring connectivity—is systematically uncovered.
Caption: Workflow for the structural elucidation of this compound.
Experimental Protocols & Methodologies
Protocol 1: Sample Preparation and Extraction
The quality of MS data is directly dependent on sample purity. This protocol is a general guideline; optimization may be required based on the fermentation broth and scale.
-
Extraction: Centrifuge the fermentation broth to remove cells. Extract the supernatant with an equal volume of n-butanol.
-
Solvent Removal: Evaporate the butanol phase to dryness under reduced pressure.
-
Reconstitution & Desalting: Reconstitute the dried extract in a minimal volume of 50% acetonitrile / 0.1% formic acid. Desalt the sample using a C18 Solid Phase Extraction (SPE) cartridge.[13][14]
-
Purification: Perform reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid to obtain pure this compound.
-
Quantification: Determine the concentration of the purified peptide using a standard method (e.g., BCA assay or UV absorbance at 280 nm if aromatic residues are present).
Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Intact Mass
This step is crucial for confirming the elemental composition and purity of the isolated compound.
-
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is required.[8]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Method:
-
Prepare a ~1-10 µM solution of purified this compound in 50% acetonitrile / 0.1% formic acid.
-
Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire data in full scan mode over an m/z range of 500-2500.
-
Observe the resulting multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).
-
Deconvolute the spectrum to determine the monoisotopic neutral mass.
-
Compare the measured accurate mass to the theoretical mass calculated from the predicted elemental formula (C₈₁H₁₃₂N₂₀O₂₃ for this compound).[15] The mass error should be below 5 ppm.[6]
-
| Parameter | Expected Value for this compound |
| Molecular Formula | C₈₁H₁₃₂N₂₀O₂₃ |
| Monoisotopic Mass | 1752.9774 Da |
| [M+2H]²⁺ (m/z) | 877.4960 |
| [M+3H]³⁺ (m/z) | 585.3329 |
| Mass Accuracy | < 5 ppm |
Table 1: Theoretical mass values for intact this compound analysis.
Protocol 3: LC-MS/MS for Fragmentation Analysis
This is the core experiment for determining the peptide sequence and the connectivity of the thioether bridges.
-
Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Ion Trap).[13][16]
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[17]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 60% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL of ~10 µM solution.
-
-
MS/MS Method:
-
Scan Mode: Data-Dependent Acquisition (DDA).
-
MS1 Scan: Acquire a high-resolution full scan (m/z 400-2000).
-
MS2 Scan: Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.
-
Fragmentation: Use Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD). Set a normalized collision energy (NCE) of 25-35%.
-
Dynamic Exclusion: Exclude previously fragmented ions for 30 seconds to increase coverage.
-
Data Interpretation: Decoding the Fragments
The analysis of lanthipeptide MS/MS spectra is a non-trivial task that relies on understanding the unique fragmentation patterns imposed by the thioether cross-links.[12]
Key Principles:
-
Ring Integrity: The thioether rings are stable and do not typically fragment under CID conditions. This means you will not observe a complete series of b/y ions spanning a cross-linked region.
-
Linear Chain Fragmentation: Peptide bonds in linear sections of the molecule will fragment as expected, producing b- and y-ions.
-
Ring-Containing Fragments: Fragmentation often results in large product ions where one or more rings remain intact. The challenge is to identify smaller neutral losses or cleavages from these large fragments.
-
Multi-Stage MS (MSⁿ): In an ion trap, performing multiple stages of fragmentation (MS³) can be a powerful strategy. First, a large fragment containing a ring is isolated, and then it is subjected to further fragmentation to characterize its structure.[18]
Caption: Simplified fragmentation of a lanthipeptide segment.
Interpreting the data involves manually or with specialized software mapping the observed fragment masses. For example, a fragment corresponding to the intact precursor minus the mass of a single amino acid suggests that this residue was located in a linear N- or C-terminal region. Conversely, the absence of fragments corresponding to cleavages within a predicted ring provides evidence for that ring's existence.
Conclusion and Future Outlook
Mass spectrometry provides a powerful, multi-faceted toolkit for the complete structural elucidation of this compound. By combining high-resolution intact mass measurements with systematic tandem MS fragmentation, it is possible to define its elemental composition, amino acid sequence, and complex ring topology. The protocols and interpretive logic outlined in this note provide a robust framework for researchers tackling the analysis of this compound and other structurally complex lanthipeptides.
Future advancements, such as the integration of ion mobility-mass spectrometry (IM-MS), promise to add another dimension to this analysis by separating different isomers or conformers in the gas phase, further refining our understanding of these intricate and medicinally important molecules.[8]
References
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Hu, Y., Loo, J. A., & Loo, R. R. O. (2005). Multistep tandem mass spectrometry for sequencing cyclic peptides in an ion-trap mass spectrometer. PubMed. [Link]
-
Liu, W. T., & Dorrestein, P. C. (2015). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. PMC - NIH. [Link]
-
Liu, W. T., & Dorrestein, P. C. (2015). Interpretation of Tandem Mass Spectra Obtained from Cyclic Nonribosomal Peptides. Analytical Chemistry - ACS Publications. [Link]
-
M. M., & Przybylski, M. (2001). Mass spectrometric analysis of head-to-tail connected cyclic peptides*. Frontiers Publishing Partnerships. [Link]
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Tömösközi-Farkas, R., & Vékey, K. (1997). Tandem Mass Spectrometry Methodology for the Sequence Determination of Cyclic Peptides. WashU Medicine Research Profiles. [Link]
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Bouslimani, A., Sanchez, L. M., Garg, N., & Dorrestein, P. C. (2014). Mass spectrometry of Natural Products: Current, Emerging and Future Technologies. NIH. [Link]
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Schrader, W. (2018). Mass Spectrometry in Natural Product Structure Elucidation. ResearchGate. [Link]
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Russo, R., & Ciavatta, M. L. (2021). Exploring the Universe of Natural Products: Recent Advances in Synthesis, Isolation and Structural Elucidation. ProQuest. [Link]
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Kutateladze, A. G. (2017). Structural Analysis of Natural Products. Analytical Chemistry - ACS Publications. [Link]
-
Chen, W., Kirui, D., & Millenbaugh, N. (2019). Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides. PMC - NIH. [Link]
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National Center for Biotechnology Information (n.d.). This compound. PubChem. [Link]
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Kvitko, B. H., & Cichewicz, R. H. (2013). Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. LCGC North America. [Link]
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Chen, W., Kirui, D., & Millenbaugh, N. (2019). Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides. Semantic Scholar. [Link]
-
Chen, W., Kirui, D., & Millenbaugh, N. (2019). Optimization of a peptide extraction and LC-MS protocol for quantitative analysis of antimicrobial peptides. PubMed. [Link]
-
Coronelli, C., Tamoni, G., & Lancini, G. C. (1976). This compound, a new antibiotic from Actinoplanes. II. Isolation and preliminary characterization. The Journal of Antibiotics. [Link]
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Quintanilla, G., L., G., & Vachet, R. W. (2020). Exploring Structural Signatures of the Lanthipeptide Prochlorosin 2.8 using Tandem Mass Spectrometry and Trapped Ion Mobility-Mass Spectrometry. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Actagardin. Wikipedia. [Link]
-
Chen, W., Kirui, D. K., & Millenbaugh, N. (2022). Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Taylor & Francis Online. [Link]
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Chen, W., Kirui, D. K., & Millenbaugh, N. (2022). Optimized peptide extraction method for analysis of antimicrobial peptide Kn2-7/dKn2-7 stability in human serum by LC–MS. NIH. [Link]
-
Somma, S., Merati, W., & Parenti, F. (1977). This compound, a new antibiotic inhibiting peptidoglycan synthesis. PubMed. [Link]
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Somma, S., Merati, W., & Parenti, F. (1977). This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis. PMC - NIH. [Link]
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Tristan, F., & Smits, S. H. J. (2017). A Structural View on the Maturation of Lanthipeptides. Frontiers. [Link]
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Arnison, P. G., et al. (2013). Ribosomally synthesized and post-translationally modified peptide natural products: overview and recommendations for a universal nomenclature. Natural Product Reports. [Link]
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Alvarez, L., et al. (2024). PGFinder, an Open-Source Software for Peptidoglycomics: The Structural Analysis of Bacterial Peptidoglycan by LC-MS. PubMed. [Link]
-
Espaillat, A., et al. (2016). Towards an automated analysis of bacterial peptidoglycan structure. PMC - NIH. [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Gardimycin Solubility Challenges
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Welcome to the technical support center for Gardimycin. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues with this potent peptide antibiotic. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful preparation and application of this compound in your experiments.
Introduction to this compound and Its Solubility Profile
This compound, also known as Actagardin, is a lanthipeptide antibiotic with significant activity against Gram-positive bacteria.[1][2][3] Its mechanism of action involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall.[4] Structurally, this compound is a complex, tetracyclic peptide with a molecular weight of approximately 1890.2 g/mol .[2] Its chemical formula is C81H132N20O23.[3][5]
The primary challenge researchers face with this compound is its poor solubility in aqueous solutions at neutral pH. This is a common characteristic of many peptides, especially those with a high proportion of hydrophobic amino acids.[6][7] this compound's amphoteric nature, with an isoelectric point (pI) of approximately 4.2, means it is least soluble at this pH. However, its solubility increases in aqueous solutions with a pH higher than 7.0. It is soluble in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol.[2]
Understanding these properties is the first step in developing effective solubilization strategies. This guide will walk you through a systematic approach to preparing clear, stable this compound solutions for your research needs.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions encountered when working with this compound.
Q1: Why is my lyophilized this compound not dissolving in water or PBS?
A1: this compound is inherently hydrophobic and has low solubility in neutral aqueous solutions like water or phosphate-buffered saline (PBS). Its solubility is lowest near its isoelectric point of 4.2. Direct reconstitution in neutral buffers will likely result in incomplete dissolution or precipitation.
Q2: What is the best initial solvent to try for preparing a this compound stock solution?
A2: For creating a concentrated stock solution, a water-miscible organic solvent is recommended. High-purity dimethyl sulfoxide (DMSO) is a common and effective choice for dissolving hydrophobic peptides like this compound.[6][8] Dimethylformamide (DMF) is also a suitable option.[9]
Q3: Can I heat the solution to help dissolve this compound?
A3: Gentle warming (below 40°C) can aid in the dissolution of some peptides.[6][10] However, excessive heat can degrade the peptide, so this should be done with caution. Sonication is often a safer and more effective method to aid dissolution.[6][10]
Q4: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. What's happening?
A4: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is rapidly diluted, and the peptide's concentration exceeds its solubility limit in the final aqueous solution.[11] The key is to use a proper dilution technique, which is covered in the troubleshooting guide below.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions, especially those in organic solvents, should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[12] These aliquots should be stored at -20°C or lower in tightly sealed containers, protected from light.[12][13] For powdered this compound, store it desiccated at -20°C.[12]
Comprehensive Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving persistent solubility problems.
Guide 1: Preparing a Concentrated Stock Solution of this compound
This protocol outlines the standard procedure for creating a high-concentration stock solution, which can then be diluted for various applications.
Objective: To prepare a clear, stable, and concentrated stock solution of this compound.
Materials:
-
Lyophilized this compound powder
-
Anhydrous, high-purity DMSO or DMF
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.
-
Initial Solvent Addition: Add a small volume of 100% DMSO or DMF directly to the vial to dissolve the peptide.[14] Start with a concentration that is significantly higher than your final desired stock concentration (e.g., 10-50 mg/mL).
-
Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.
-
Sonication (If Necessary): If the peptide is not fully dissolved, place the vial in a sonicator bath for short bursts of 10-15 seconds.[14] Allow the solution to cool between bursts to prevent heating.
-
Visual Inspection: A properly solubilized stock solution should be clear and free of any visible particulates.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in low-protein binding tubes and store at -20°C or -80°C.[12]
Guide 2: Diluting this compound Stock Solutions into Aqueous Buffers
This guide addresses the critical step of diluting the organic stock solution into your final aqueous experimental medium without causing precipitation.
Objective: To successfully dilute the concentrated this compound stock solution into an aqueous buffer while maintaining its solubility.
Underlying Principle: The key is to add the concentrated organic stock solution to the larger volume of vigorously mixing aqueous buffer, and not the other way around.[11] This ensures rapid dispersion and prevents localized supersaturation.
Protocol:
-
Prepare the Aqueous Buffer: Dispense the final volume of your desired aqueous buffer (e.g., cell culture medium, assay buffer) into a sterile tube.
-
Vigorous Mixing: Place the tube of aqueous buffer on a vortex mixer set to a medium-high speed.
-
Slow Addition of Stock: While the buffer is vortexing, slowly add the required volume of the concentrated this compound stock solution drop-wise into the buffer.
-
Continued Mixing: Continue to vortex the solution for an additional 30-60 seconds after adding the stock to ensure complete mixing.
-
Final Concentration of Organic Solvent: For most cell-based assays, it is crucial to keep the final concentration of DMSO below 1%, and ideally below 0.5%, to avoid solvent-induced toxicity.[6]
Workflow for Solubilizing and Diluting this compound
Caption: A step-by-step workflow for the preparation of this compound stock and working solutions.
Guide 3: Advanced Solubilization Strategies
If the standard methods are insufficient, these advanced strategies can be employed.
1. pH Adjustment
-
Rationale: Since this compound is an amphoteric peptide with an isoelectric point around 4.2, its solubility is significantly influenced by pH. Moving the pH of the solution away from the pI will increase the net charge of the peptide, enhancing its interaction with water molecules.[7][10] this compound's solubility is known to increase at a pH above 7.0.
-
Protocol:
-
Attempt to dissolve this compound in a slightly basic buffer (e.g., pH 8.0-9.0).
-
Use volatile buffers like ammonium bicarbonate if the sample needs to be lyophilized later.
-
Caution: Be aware that high pH can affect the stability of some peptides and may not be compatible with all experimental systems.[15]
-
2. Use of Co-solvents
-
Rationale: In some cases, a mixture of solvents can be more effective than a single solvent. Co-solvents can disrupt the intermolecular forces that lead to peptide aggregation.
-
Examples:
-
Considerations: The choice of co-solvent must be compatible with your downstream application.
3. Employing Excipients: The Role of Cyclodextrins
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can encapsulate hydrophobic molecules, or hydrophobic portions of molecules like this compound, forming inclusion complexes that have significantly improved aqueous solubility.[17][18][]
-
Protocol:
-
Prepare a solution of a modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous buffer.
-
Add the this compound powder or a concentrated DMSO stock to the cyclodextrin solution with vigorous stirring.
-
This method can create a stable, aqueous formulation suitable for a wider range of applications.[20][21]
-
Decision Tree for this compound Solubilization
Caption: A decision-making flowchart for troubleshooting this compound solubility issues.
Quantitative Data Summary
For quick reference, the following table summarizes key parameters for this compound solubilization.
| Parameter | Recommended Value/Solvent | Rationale & Notes |
| Primary Stock Solvent | 100% DMSO or DMF | Effectively dissolves the hydrophobic peptide for a concentrated stock.[6] |
| Stock Concentration | 10 - 50 mg/mL | A higher concentration in the stock allows for greater dilution into the final aqueous medium. |
| pH for Aqueous Solubility | > 7.0 | This compound's solubility increases in basic conditions, away from its pI of ~4.2. |
| Final DMSO Concentration | < 1% (ideally < 0.5%) | Minimizes solvent toxicity in biological assays.[6] |
| Storage Temperature | -20°C to -80°C | Ensures long-term stability of the peptide in solution.[12] |
By following these structured guides and understanding the chemical principles behind them, researchers can confidently overcome the solubility challenges associated with this compound and obtain reliable, reproducible experimental results.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Czajkowska-Szczykowska, D., et al. (2021). Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications. Molecules. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
Buttari, B., et al. (2021). Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide. Pharmaceutics. Retrieved from [Link]
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]
-
Uekama, K., et al. (1999). Cyclodextrins in peptide and protein delivery. Advanced Drug Delivery Reviews. Retrieved from [Link]
-
Coronelli, C., et al. (1976). This compound, a new antibiotic from Actinoplanes. II. Isolation and preliminary characterization. The Journal of Antibiotics. Retrieved from [Link]
-
Coronelli, C., Tamoni, G., & Lancini, G. C. (1976). This compound, A NEW ANTIBIOTIC FROM ACTINOPLANES II. ISOLATION AND PRELIMINARY CHARACTERIZATION. J-Stage. Retrieved from [Link]
-
Rascon, A., et al. (2025). Replace, reduce, and reuse organic solvents in peptide downstream processing: the benefits of dimethyl carbonate over acetonitrile. RSC Publishing. Retrieved from [Link]
-
Lopedota, A., et al. (2018). Novel Formulations for Antimicrobial Peptides. Molecules. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). Actagardin. Retrieved from [Link]
-
Kumar, P., et al. (2021). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals. Retrieved from [Link]
-
Schafer-N. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]
-
ResearchGate. (2013). Does anybody have an idea of how to purify hydrophobic peptides by HPLC which are hard to solublize in initial HPLC conditions?. Retrieved from [Link]
-
Science Publishing Group. (n.d.). An Alternative Solution for Peptide Drug Development. Retrieved from [Link]
-
Di Meo, C., et al. (2018). Improvement of Peptide Affinity and Stability by Complexing to Cyclodextrin-Grafted Ammonium Chitosan. Polymers. Retrieved from [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Somma, S., Merati, W., & Parenti, F. (1977). This compound, a new antibiotic inhibiting peptidoglycan synthesis. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. Retrieved from [Link]
-
Barrick Lab. (n.d.). ProtocolsAntibioticStockSolutions. Retrieved from [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
MWI Animal Health. (2018). pH and the Solubility of Antimicrobials in Drinking Water. Retrieved from [Link]
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- 4. This compound, a new antibiotic inhibiting peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C81H132N20O23 | CID 16132310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. An Alternative Solution for Peptide Drug Development, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 9. peptide.com [peptide.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. goldbio.com [goldbio.com]
- 13. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 14. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 15. pH and the Solubility of Antimicrobials in Drinking Water [mwiah.com]
- 16. researchgate.net [researchgate.net]
- 17. Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. juliet84.free.fr [juliet84.free.fr]
- 20. Improvement of Peptide Affinity and Stability by Complexing to Cyclodextrin-Grafted Ammonium Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds | Blog | Biosynth [biosynth.com]
Gardimycin Stability and Degradation: A Technical Support Guide
Welcome to the technical support center for Gardimycin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound under various experimental conditions. As a peptide antibiotic, this compound presents unique stability challenges that require careful consideration in experimental design and execution. This guide is structured to anticipate and address common issues you may encounter, ensuring the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs) - Understanding this compound's Stability Profile
This section addresses the most common questions regarding the stability of this compound.
Question 1: What are the primary factors that can affect the stability of this compound in my experiments?
As a peptide antibiotic, this compound's stability is primarily influenced by several key factors:
-
pH: Peptide bonds are susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. It is crucial to maintain a pH-controlled environment.
-
Temperature: Elevated temperatures can accelerate degradation pathways, including hydrolysis and oxidation.[1] Proper storage and handling at recommended temperatures are critical.[2]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[1][3] It is advisable to protect this compound solutions from light.
-
Enzymatic Degradation: If working with biological matrices, proteases can enzymatically degrade this compound.[4] Steps to inhibit proteolytic activity may be necessary.
-
Oxidation: Certain amino acid residues within a peptide structure are susceptible to oxidation, which can be initiated by exposure to air, peroxides, or metal ions.
Question 2: I'm seeing a loss of this compound activity in my assay. How can I determine if this is due to degradation?
A loss of activity is a common indicator of degradation. To confirm this, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the recommended techniques.[5] These methods can separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining active compound. A decrease in the peak area of the parent this compound molecule over time, coupled with the appearance of new peaks corresponding to degradation products, would confirm degradation.
Question 3: What are the best practices for preparing and storing this compound stock solutions?
For optimal stability of this compound stock solutions, adhere to the following best practices:
-
Solvent Selection: Use a high-purity, sterile solvent recommended by the manufacturer. If not specified, sterile water for injection or a buffer with a pH near neutral (pH 6.0-7.5) is a reasonable starting point.
-
Concentration: Prepare a concentrated stock solution to minimize the impact of adsorption to container surfaces.
-
Aliquoting: Aliquot the stock solution into single-use volumes. This prevents repeated freeze-thaw cycles, which can degrade peptides.
-
Storage Temperature: For long-term storage, -20°C or -80°C is generally recommended for peptide antibiotics.[6] The specific temperature should be determined through stability studies. Avoid storing at 4°C for extended periods.
-
Light Protection: Store aliquots in amber vials or wrapped in aluminum foil to protect from light.
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Loss of biological activity in a cell-based assay. | This compound degradation in the culture medium. | 1. Confirm Degradation: Analyze a sample of the medium containing this compound by HPLC or LC-MS/MS to quantify the intact drug. 2. pH Shift: Measure the pH of the culture medium over the course of the experiment. Buffering capacity may be insufficient. 3. Enzymatic Degradation: If using serum-containing medium, consider heat-inactivating the serum or using a serum-free medium to reduce protease activity. |
| Inconsistent results between experimental replicates. | Inconsistent handling and storage of this compound solutions. | 1. Standardize Protocol: Ensure all researchers are following a standardized protocol for solution preparation, storage, and handling. 2. Fresh Aliquots: Use a fresh aliquot of the stock solution for each experiment to avoid variability from multiple freeze-thaw cycles. 3. Environmental Control: Control for temperature and light exposure during the experiment. |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | Formation of degradation products. | 1. Forced Degradation Study: Perform a forced degradation study (see Section 3) to intentionally generate degradation products. This can help in identifying the unknown peaks. 2. Characterize Degradants: Use LC-MS/MS to determine the mass of the degradation products, which can provide clues to their structure. |
Section 3: Experimental Protocols - Assessing this compound Stability
To proactively understand the stability of this compound in your specific experimental system, it is highly recommended to perform forced degradation studies.[7][8] These studies deliberately expose the drug to harsh conditions to accelerate degradation and identify potential degradation pathways.[7][9]
Protocol 1: Forced Degradation of this compound
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound powder
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Incubator or water bath
-
Photostability chamber
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 N HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 N NaOH.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 3% H₂O₂.
-
Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
At each time point, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Incubate an aliquot of the this compound stock solution at 60°C for 2, 4, 8, and 24 hours, protected from light.
-
At each time point, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the this compound stock solution to light in a photostability chamber according to ICH guidelines.
-
Analyze samples at appropriate time intervals.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS/MS method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
Diagram: Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies of this compound.
Section 4: Data Interpretation and Degradation Pathways
Interpreting Forced Degradation Data
The data from forced degradation studies will reveal the conditions under which this compound is most labile. A significant decrease in the main this compound peak and the emergence of new peaks in the chromatogram indicate degradation. By comparing the degradation profiles under different stress conditions, you can infer the likely degradation pathways.
Potential Degradation Pathways for this compound
Given that this compound is a peptide antibiotic, several degradation pathways are plausible.[10]
Caption: Potential Degradation Pathways for this compound.
Section 5: Concluding Remarks and Best Practices Summary
Ensuring the stability of this compound is paramount for obtaining reliable and reproducible experimental data. This guide provides a framework for understanding, troubleshooting, and proactively assessing the stability of this peptide antibiotic.
Key Takeaways:
-
Be Proactive: Do not assume stability. Conduct preliminary stability assessments under your specific experimental conditions.
-
Control Your Variables: Pay close attention to pH, temperature, and light exposure.
-
Proper Storage is Non-Negotiable: Aliquot stock solutions and store them at -20°C or -80°C, protected from light.
-
Use Stability-Indicating Methods: Employ HPLC or LC-MS/MS to accurately monitor this compound concentration and detect degradation products.
-
Document Everything: Keep detailed records of solution preparation, storage conditions, and handling procedures.
By implementing these best practices, you can minimize the impact of this compound instability on your research and ensure the scientific integrity of your findings.
References
-
Bar-tana, J., Howlett, B. J., & Shanklin, J. (2016). Antibiotic Bactericidal Activity Is Countered by Maintaining pH Homeostasis in Mycobacterium smegmatis. mSphere, 1(4), e00148-16. [Link]
-
Croubels, S., De Baere, S., & De Backer, P. (2021). Stability Study for 53 Antibiotics in Solution and in Fortified Biological Matrixes by LC/MS/MS. Foods, 10(8), 1888. [Link]
-
Coronelli, C., Tamoni, G., & Lancini, G. C. (1976). This compound, a new antibiotic from Actinoplanes. II. Isolation and preliminary characterization. The Journal of Antibiotics, 29(5), 507–510. [Link]
-
Somma, S., Merati, W., & Parenti, F. (1977). This compound, a new antibiotic inhibiting peptidoglycan synthesis. Antimicrobial Agents and Chemotherapy, 11(3), 396–401. [Link]
-
Zahedi, M. M., et al. (2022). Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring. Antibiotics, 11(11), 1509. [Link]
-
Parenti, F., et al. (1976). This compound, a new antibiotic from Actinoplanes. III. Biological properties. The Journal of Antibiotics, 29(5), 511-515. [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 6(4), 1-12. [Link]
-
Woolfrey, B. F., Gresser-Burns, M. E., & Lally, R. T. (1985). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology, 21(5), 793–797. [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-5. [Link]
-
Samara, E., et al. (2016). Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement. Bone & Joint Research, 5(7), 296-302. [Link]
-
Somma, S., Merati, W., & Parenti, F. (1977). This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis. Antimicrobial Agents and Chemotherapy, 11(3), 396–401. [Link]
-
Parenti, F., Pagani, H., & Beretta, G. (1976). This compound, a new antibiotic from Actinoplanes. I. Description of the producer strain and fermentation studies. The Journal of Antibiotics, 29(5), 501–506. [Link]
-
Wright, G. D. (2005). Bacterial resistance to antibiotics: enzymatic degradation and modification. Advanced Drug Delivery Reviews, 57(10), 1451–1470. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38386-38392. [Link]
-
Thoma, K., Kübler, N., & Reimann, E. (1997). [The Photostability of Antimycotics. 3. Photostability of Locally Acting Antimycotics]. Pharmazie, 52(5), 362-373. [Link]
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Creative Diagnostics. (n.d.). Gentamicin Stability Studies: Factors and Analytical Methods. Retrieved from [Link]
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Spina, F., et al. (2021). Impact of Antibiotics as Waste, Physical, Chemical, and Enzymatical Degradation: Use of Laccases. Catalysts, 11(11), 1348. [Link]
-
Berendsen, B. J. A., et al. (2010). Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection. Food Additives & Contaminants: Part A, 27(7), 971–980. [Link]
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Young, M. S., et al. (2014). A rapid SPE-based analytical method for UPLC/MS/MS determination of aminoglycoside antibiotic residues in bovine milk, muscle, and kidney. Journal of AOAC International, 97(6), 1737–1741. [Link]
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Smułek, W., et al. (2010). Extremely long time stability study of selected antibiotic standards. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 847–851. [Link]
- Gupte, S. V., et al. (2004). Degradation products of azithromycin, and methods for their indentification. U.S.
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General Pharmaceutical Council. (2025). Storing medicines safely and appropriately. Retrieved from [Link]
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Gambardella, P., et al. (1985). Quantitative determination and separation of analogues of aminoglycoside antibiotics by high-performance liquid chromatography. Journal of Chromatography A, 348, 229–240. [Link]
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Yilmaz, B., & Kurbanoglu, S. (2018). The development of forced degradation studies for the determination of daptomycin in urine at various conditions by using RP-LC. Journal of Pharmaceutical and Health Sciences, 7(2), 115-121. [Link]
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Kumar, A., et al. (2012). Identification and characterization of new degradation products of cefepime dihydrochloride monohydrate drug substance during stress stability studies. Journal of Pharmaceutical and Biomedical Analysis, 62, 108–115. [Link]
-
Al-Abri, K., & Amin, M. (2020). The analytical techniques for determination of antibiotics. International Journal of Pharmaceutical Investigation, 10(3), 259. [Link]
-
Wang, Y., et al. (2020). Photocatalytic Penicillin Degradation Performance and the Mechanism of the Fragmented TiO2 Modified by CdS Quantum Dots. ACS Omega, 5(12), 6579–6586. [Link]
-
Mishra, S., & Chauhan, A. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research, 57(3), 864-872. [Link]
Sources
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Technical Support Center: Investigating Bacterial Resistance to Gardimycin
Welcome to the technical support center for researchers investigating bacterial resistance to Gardimycin. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to support your experimental workflows. As a peptide antibiotic, this compound presents unique challenges and opportunities in the study of antimicrobial resistance.
I. Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a peptide antibiotic produced by species of Actinoplanes.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[3][4] Specifically, it targets the synthesis of peptidoglycan, a critical component of the bacterial cell wall that provides structural integrity.[3][4][5] this compound has been shown to be effective against Gram-positive bacteria and Neisseria gonorrhoeae.[6]
Q2: What is the primary molecular target of this compound?
This compound inhibits the peptidoglycan synthesis pathway, leading to the accumulation of the lipid intermediate and UDP-N-acetylmuramyl-pentapeptide.[3][4] This suggests that this compound interferes with the later, membrane-associated stages of peptidoglycan synthesis.[7] While the precise protein target is not as extensively characterized as for beta-lactams, its action is distinct from antibiotics that inhibit early cytoplasmic steps.
Q3: What are the expected Minimum Inhibitory Concentration (MIC) ranges for this compound against susceptible bacteria?
The MIC of this compound can vary depending on the bacterial species and the specific strain being tested. For susceptible strains of Bacillus subtilis, concentrations around 100 µg/ml have been shown to inhibit cell wall synthesis.[3][4] It is crucial to establish a baseline MIC for your wild-type strains to accurately identify and quantify resistance.
Q4: What are the general categories of resistance mechanisms that bacteria might develop against a cell wall synthesis inhibitor like this compound?
Bacteria can develop resistance to cell wall synthesis inhibitors through several mechanisms[8][9]:
-
Target Modification: Alterations in the molecular target of the antibiotic can prevent the drug from binding effectively.
-
Enzymatic Inactivation: Bacteria may produce enzymes that degrade or modify the antibiotic, rendering it inactive.
-
Reduced Permeability/Efflux: Changes in the bacterial cell envelope can limit the antibiotic's entry, or efflux pumps can actively transport the antibiotic out of the cell.
-
Target Bypass: Bacteria may develop alternative pathways to synthesize the cell wall, bypassing the step inhibited by the antibiotic.[10]
II. Troubleshooting Experimental Workflows
This section provides detailed troubleshooting for common issues encountered during the investigation of this compound resistance.
A. Inconsistent Minimum Inhibitory Concentration (MIC) Assay Results
Issue: You are observing significant well-to-well or day-to-day variability in your MIC assays for this compound.
Potential Causes & Solutions:
-
Inoculum Preparation: An inconsistent starting inoculum density is a common source of variability.
-
This compound Stock Solution: The stability and solubility of this compound can affect its potency.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of this compound for each experiment. If you must store it, aliquot and freeze at -20°C or below and avoid repeated freeze-thaw cycles.
-
Ensure the antibiotic is fully dissolved in the appropriate solvent before diluting it in your growth medium. Note that some compounds may require a small amount of a solvent like DMSO to fully dissolve before further dilution in aqueous media.[12]
-
-
-
Media and Incubation Conditions: Variations in media composition or incubation parameters can influence bacterial growth and antibiotic activity.
Experimental Protocol: Broth Microdilution MIC Assay
-
Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.[13][14]
B. Difficulty in Identifying the Genetic Basis of Resistance
Issue: You have a this compound-resistant mutant, but standard PCR and Sanger sequencing of candidate genes (e.g., known cell wall synthesis genes) do not reveal any mutations.
Potential Causes & Solutions:
-
Novel Resistance Gene or Mutation: The resistance may be due to a mutation in a previously uncharacterized gene or a non-coding regulatory region.
-
Troubleshooting Steps:
-
Whole-Genome Sequencing (WGS): This is a powerful, unbiased approach to identify all genetic changes in your resistant mutant compared to the wild-type strain.[15][16] WGS can reveal single nucleotide polymorphisms (SNPs), insertions, deletions, and larger genomic rearrangements.[17]
-
Bioinformatic Analysis: Compare the genome of your resistant strain to the wild-type reference genome to identify mutations. Look for mutations in genes involved in cell wall synthesis, transport, and regulation.
-
-
-
Gene Expression Changes: Resistance may be due to the upregulation of an efflux pump or the downregulation of a porin, rather than a mutation in a structural gene.
-
Troubleshooting Steps:
-
RNA-Seq or qRT-PCR: Compare the transcriptomes of the resistant and susceptible strains grown in the presence and absence of sub-inhibitory concentrations of this compound. This can identify differentially expressed genes that may contribute to resistance.
-
-
Experimental Workflow: Identifying Resistance Mutations using WGS
C. Challenges in Validating the Function of a Putative Resistance Gene
Issue: You have identified a candidate resistance gene through WGS, but you need to confirm its role in this compound resistance.
Potential Causes & Solutions:
-
Lack of Genetic Tools for Your Bacterial Species: Efficient methods for gene knockout or complementation may not be well-established for your organism of interest.
-
Troubleshooting Steps:
-
Gene Knockout: Create a null mutant of the candidate gene in the wild-type background. If the gene is responsible for resistance, the knockout strain should have a lower MIC than the resistant parent. CRISPR/Cas9-based methods are increasingly being adapted for various bacterial species.[18][19]
-
Complementation: Introduce a wild-type copy of the candidate gene (e.g., on a plasmid) into the resistant mutant. If the gene is responsible for resistance, this should restore susceptibility to this compound.
-
-
Experimental Protocol: Gene Knockout using CRISPR/Cas9 (Generalized)
-
Design a guide RNA (gRNA) targeting the candidate resistance gene.
-
Clone the gRNA into a suitable CRISPR/Cas9 delivery vector for your bacterial species.
-
Design a donor DNA template with homology arms flanking the target gene and, if desired, an antibiotic resistance marker for selection.
-
Introduce the CRISPR/Cas9 vector and the donor DNA into the wild-type bacterial strain.
-
Select for transformants and screen for the desired gene knockout by PCR and sequencing.[18]
-
Perform MIC assays on the knockout mutant to confirm its susceptibility to this compound.
III. Data Presentation
Table 1: Example MIC Data for Wild-Type and Resistant Strains
| Strain | This compound MIC (µg/mL) | Fold Change in MIC |
| Wild-Type | 2 | - |
| Resistant Mutant 1 | 32 | 16 |
| Resistant Mutant 2 | 64 | 32 |
| Knockout of Gene X | 2 | 1 |
| Complemented Mutant 1 | 4 | 2 |
IV. Visualizing Potential Resistance Mechanisms
Diagram: Potential Mechanisms of this compound Resistance
V. References
-
Somma, S., Merati, W., & Parenti, F. (1977). This compound, a new antibiotic inhibiting peptidoglycan synthesis. Antimicrobial Agents and Chemotherapy, 11(3), 396–401. [Link]
-
Somma, S., Merati, W., & Parenti, F. (1977). This compound, a new antibiotic inhibiting peptidoglycan synthesis. PubMed. [Link]
-
Arioli, V., Berti, M., Carniti, G., Rossi, E., & Silvestri, L. G. (1976). This compound, a new antibiotic from Actinoplanes. III. Biological properties. The Journal of Antibiotics, 29(5), 511–515. [Link]
-
Parenti, F., Pagani, H., & Beretta, G. (1976). This compound, a new antibiotic from Actinoplanes. I. Description of the producer strain and fermentation studies. The Journal of Antibiotics, 29(5), 501–506. [Link]
-
Coronelli, C., Gallo, G. G., & Parenti, F. (1976). This compound, a new antibiotic from Actinoplanes. II. Isolation and preliminary characterization. The Journal of Antibiotics, 29(5), 507–510. [Link]
-
Zerbini, F., et al. (2018). Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli. Journal of Visualized Experiments. [Link]
-
van Belkum, A., et al. (2020). Rapid Methods for Antimicrobial Resistance Diagnostics. PubMed Central. [Link]
-
Taguchi, A., et al. (2019). Chemical Biology Tools for examining the bacterial cell wall. PubMed Central. [Link]
-
Simner, P. J., et al. (2018). Whole-Genome Sequencing Accurately Identifies Resistance to Extended-Spectrum β-Lactams for Major Gram-Negative Bacterial Pathogens. Journal of Clinical Microbiology. [Link]
-
IDEXX (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX Denmark. [https://www.idexx.dk/da/veterinary/reference-laboratories/ microbiology-guide-to-interpreting-mic/]([Link] microbiology-guide-to-interpreting-mic/)
-
Biology LibreTexts. (2021). Inhibiting Cell Wall Synthesis. [Link]
-
Wnorowska, U., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
ResearchGate. (2020). Protocol for fast antibiotic resistance-based gene editing of mammalian cells with CRISPR-Cas9. [Link]
-
Centers for Disease Control and Prevention. (2021). Whole-genome Sequencing and the Race Against Antibiotic Resistance. CDC. [Link]
-
Minasov, G., et al. (2012). Resistance to antibiotics targeted to the bacterial cell wall. PubMed Central. [Link]
-
Lo, M.-C., et al. (2015). The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. MDPI. [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
-
Lanza, V. F., et al. (2019). Experimental Epidemiology of Antibiotic Resistance: Looking for an Appropriate Animal Model System. ASM Journals. [Link]
-
Heredity Biosciences. (2023). What is the process of bacterial cell wall formation?. [Link]
-
Dadzie, I., et al. (2021). Whole-Genome Sequencing-Based Antimicrobial Resistance Characterization and Phylogenomic Investigation of 19 Multidrug-Resistant and Extended-Spectrum Beta-Lactamase-Positive Escherichia coli Strains Collected From Hospital Patients in Benin in 2019. Frontiers in Microbiology. [Link]
-
Wang, Y., et al. (2019). A Novel and Efficient Method for Bacteria Genome Editing Employing both CRISPR/Cas9 and an Antibiotic Resistance Cassette. Frontiers in Microbiology. [Link]
-
Microbe Notes. (2023). Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. [Link]
-
ResearchGate. (n.d.). Troubleshooting table. [Link]
-
AccessMedicine. (n.d.). Inhibitors of Cell Wall Synthesis. [Link]
-
CD Genomics. (n.d.). Antibiotic Resistance Genes (ARGs) Analysis Solution. [Link]
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Open Educational Resources. (n.d.). Bacteria: Cell Walls – General Microbiology. [Link]
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Southern Biological. (n.d.). Exploring Antibiotic Resistance. [Link]
-
Fenta, A., et al. (2023). Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review. Frontiers in Microbiology. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
Yu, D., et al. (2023). Review of knockout technology approaches in bacterial drug resistance research. Applied Microbiology and Biotechnology. [Link]
-
BMG LABTECH. (2022). The Minimum Inhibitory Concentration of antibiotics. [Link]
-
Ninja Nerd. (2017). Antibiotics: Protein Synthesis Inhibitors: Part 3. YouTube. [Link]
-
Yao, Z., et al. (2021). Cell wall synthesis and remodeling dynamics determine bacterial division site architecture and cell shape. bioRxiv. [Link]
-
Wikipedia. (n.d.). Gramicidin. [Link]
-
Horizon Discovery. (n.d.). Video: How to design a CRISPR gene knockout experiment. [Link]
-
Ninja Nerd. (2017). Antibiotics: Cell Wall Synthesis Inhibitors: Part 1. YouTube. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
-
Orthobullets. (n.d.). Antibiotic Classification & Mechanism. [Link]
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- 2. This compound, a new antibiotic from Actinoplanes. II. Isolation and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new antibiotic inhibiting peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. This compound, a new antibiotic from Actinoplanes. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets [mdpi.com]
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- 10. Antimicrobials in protein production | Blog | Biosynth [biosynth.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Whole-genome Sequencing and the Race Against Antibiotic Resistance | AMD | CDC [cdc.gov]
- 17. Applying Whole Genome Sequencing to Define and Predict Antimicrobial Resistance [labroots.com]
- 18. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Review of knockout technology approaches in bacterial drug resistance research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gardimycin Concentration for In Vitro Assays
Welcome to the technical support center for Gardimycin. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice and troubleshooting for the effective use of this compound in in vitro assays. Our goal is to equip you with the knowledge to navigate common challenges and ensure the scientific integrity of your results.
Introduction: The Importance of Concentration Optimization
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am starting a new experiment with this compound. How do I determine the initial concentration range for my Minimum Inhibitory Concentration (MIC) assay?
Answer: Selecting an appropriate starting concentration range is critical to efficiently determine the MIC without wasting resources. The approach should be systematic and based on available data and established methodologies.
Causality: A range that is too high may mask the true MIC, while a range that is too low will show no inhibition, providing little information. The goal is to establish a broad range initially and then narrow it down. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for dilution antimicrobial susceptibility tests, which serve as the gold standard for these assays.[11][12]
Recommended Approach:
-
Literature Review: Begin by searching for published studies that have used this compound against your bacterial species of interest or a closely related one. Early studies indicated that concentrations around 100-200 µg/mL resulted in significant to complete inhibition of peptidoglycan synthesis in Bacillus subtilis and Bacillus stearothermophilus.[1][2][4]
-
Broad Range Finding: If no specific data is available, start with a wide concentration range using serial two-fold dilutions. A common starting range for a novel compound is from 256 µg/mL down to 0.25 µg/mL.
-
Standardized Protocols: Adhere to standardized protocols such as those outlined by the CLSI for broth microdilution methods (M07).[11] This ensures reproducibility and comparability of your results.[13][14]
Workflow for Determining Initial Concentration Range
Caption: Workflow for selecting and refining this compound concentration.
Q2: My this compound stock solution appears cloudy or has precipitates when diluted in my culture medium. What should I do?
Answer: Solubility issues are a common problem with peptide-based compounds like this compound.[6] Precipitation can lead to inaccurate concentration calculations and inconsistent results.
Causality: this compound is a large peptide molecule, and its solubility in aqueous solutions like culture media can be limited.[15] The issue is often exacerbated by interactions with salts and other components in the media, or by using an inappropriate solvent for the initial stock solution.
Troubleshooting Steps:
-
Solvent Selection: Prepare a high-concentration stock solution in a suitable organic solvent before diluting it into the aqueous culture medium. Dimethyl sulfoxide (DMSO) is a common choice for sparingly soluble compounds.[16]
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay does not exceed a level that could affect bacterial growth (typically ≤1%). It is crucial to run a solvent toxicity control (media + solvent + bacteria) to confirm this.
-
pH Adjustment: Check the pH of the culture medium after adding the this compound solution. A significant shift in pH can affect both the compound's solubility and bacterial viability.
-
Test in Different Media: If precipitation persists, test the solubility in alternative culture media. Mueller-Hinton Broth is the standard for most routine susceptibility tests due to its reproducibility.[17]
Data Summary: Recommended Solvents for Peptide Antibiotics
| Solvent | Recommended Max. Final Concentration | Key Considerations |
| DMSO | ≤ 1% | Standard choice; test for toxicity against your specific bacterial strain. |
| Ethanol | ≤ 1% | Can be effective but may also exhibit antimicrobial properties at higher concentrations. |
| Sterile Water | N/A | Ideal if soluble, but often challenging for complex peptides. |
Q3: I am observing high variability in my MIC results between experiments or even within the same 96-well plate. What are the potential causes?
Answer: Inconsistent MIC results compromise the reliability of your data. The source of variability can often be traced to subtle inconsistencies in methodology.
Causality: High variability can stem from several factors, including inaccurate pipetting, non-uniform bacterial inoculum, or "edge effects" in microplates.[18] The stability of the compound in the assay conditions can also play a role.
Troubleshooting Workflow
Caption: Troubleshooting high variability in MIC assays.
Self-Validation Checks:
-
Positive Control: Include a well with bacteria and no antibiotic to ensure robust growth.
-
Negative Control: Include a well with sterile medium only to check for contamination.
-
Reference Strain: Use a quality control strain (e.g., from ATCC) with a known MIC for this compound or a similar class of antibiotic to validate your assay setup.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mg/mL stock solution in DMSO, followed by serial dilution for use in a broth microdilution assay.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile Mueller-Hinton Broth (MHB)[17]
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Stock Solution (10 mg/mL): a. Weigh out 10 mg of this compound powder in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex thoroughly until the powder is completely dissolved. d. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Intermediate Dilution (e.g., 512 µg/mL): a. Calculate the volume of stock solution needed. For example, to make 1 mL of a 512 µg/mL solution, add 51.2 µL of the 10 mg/mL stock to 948.8 µL of sterile MHB. b. This intermediate solution will be the starting point for your serial dilutions in the 96-well plate.
-
Solvent Safety Check: The final concentration of DMSO in the highest concentration well should not be inhibitory. For a 1:2 dilution of the 512 µg/mL solution (to get 256 µg/mL in the first well), the DMSO concentration will be approximately 2.56%. This may be too high. It is often better to prepare a lower concentration intermediate stock to keep the final DMSO concentration below 1%.
Protocol 2: Broth Microdilution MIC Assay (CLSI-based Method)
This protocol is adapted from CLSI M07 guidelines for determining the MIC of this compound.[11][19]
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
This compound working solutions
-
Bacterial culture in log-phase growth
-
Sterile Mueller-Hinton Broth (MHB)
-
0.5 McFarland turbidity standard[19]
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: a. From an overnight culture, select 3-5 isolated colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20] c. Dilute this suspension 1:100 in MHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[8]
-
Plate Preparation: a. Add 100 µL of sterile MHB to wells 2 through 12 in a designated row. b. Add 200 µL of the highest this compound concentration (e.g., 512 µg/mL) to well 1. c. Perform a 2-fold serial dilution: Transfer 100 µL from well 1 to well 2, mix well, then transfer 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the positive control (growth control, no drug). Add 100 µL of MHB. e. Well 12 will serve as the negative control (sterility control). Add 100 µL of MHB.
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well is now 200 µL, and the drug concentrations have been diluted by half.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours.[21]
-
Reading the MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the positive control well.[7][9]
References
-
Somma, S., Merati, W., & Parenti, F. (1977). This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis. Antimicrobial Agents and Chemotherapy, 11(3), 396–401. [Link]
-
Somma, S., Merati, W., & Parenti, F. (1977). This compound, a new antibiotic inhibiting peptidoglycan synthesis. PubMed. [Link]
-
Ghannoum, M. A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
-
Somma, S., Merati, W., & Parenti, F. (1977). This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis. Antimicrobial Agents and Chemotherapy. [Link]
-
Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]
-
SEAMEO SEARCA. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAMEO SEARCA. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
-
IDEXX Denmark. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX Denmark. [Link]
-
Ghannoum, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
-
Wikipedia. (n.d.). Actagardin. Wikipedia. [Link]
-
American Society for Microbiology. (1977). This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis. ASM Journals. [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]
-
Clinical and Laboratory Standards Institute. (2021). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. [Link]
-
Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
-
Arioli, V., et al. (1976). This compound, a new antibiotic from Actinoplanes. III. Biological properties. PubMed. [Link]
-
Coronelli, C., et al. (1976). This compound, a new antibiotic from Actinoplanes. II. Isolation and preliminary characterization. The Journal of Antibiotics. [Link]
-
Al-Ani, I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. [Link]
-
Ingale, S. S., & Shinde, P. V. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Technical Support Center: Troubleshooting Gardimycin Interference in Biochemical Assays
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with Gardimycin in their experimental work. This document provides in-depth troubleshooting guides and frequently asked questions to help you identify, understand, and mitigate interference caused by this potent antibiotic. Our approach is rooted in explaining the causal mechanisms to empower you to make informed decisions in your assay development and execution.
Section 1: Understanding the Root Cause: this compound's Mechanism of Interference
This section addresses the fundamental principles of this compound's action, which is the key to understanding its potential for assay interference.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as Actagardin) is a lantibiotic peptide antibiotic produced by Actinoplanes species.[1][2] Its potent bactericidal activity stems from its ability to inhibit the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[3][4][5] Specifically, this compound targets and sequesters Lipid II, a critical lipid-linked precursor molecule in the peptidoglycan synthesis pathway.[6][7][8] By binding to Lipid II, this compound prevents its incorporation into the growing peptidoglycan chain, leading to the accumulation of the lipid intermediate and ultimately halting cell wall construction.[3][5][6]
Q2: Why does this compound's mechanism of action cause interference in biochemical assays?
A2: this compound's interference is not a result of non-specific chemical reactivity; it is a direct consequence of its high-affinity, specific binding to Lipid II.[8][9] Any biochemical or cellular assay that relies on the bacterial cell wall synthesis machinery, or contains components of the Lipid II cycle, is susceptible to this target-based interference.
Caption: this compound inhibits the Lipid II cycle by sequestering the Lipid II precursor.
Section 2: Frequently Asked Questions (FAQs)
Q1: My in vitro peptidoglycan synthesis assay shows potent inhibition from a natural product extract. How can I determine if this compound contamination is the cause?
A1: This is a classic scenario for target-based interference. You can use a competitive displacement assay. If the inhibition is caused by this compound (or another Lipid II-binding molecule), adding an excess of a known, soluble Lipid II analogue (like a synthetic pyrophosphate head group) to the assay should restore enzymatic activity by competing for the inhibitor. If the inhibition persists, it is likely acting on a different target.
Q2: Can this compound interfere with assays not directly related to cell wall synthesis, such as bacterial ATPase activity or membrane potential assays?
A2: Generally, direct interference is unlikely unless the assay components are contaminated with Lipid II. However, in whole-cell assays, the downstream effects of cell wall stress caused by this compound could indirectly impact other cellular processes, including membrane integrity and energy metabolism. Therefore, it is crucial to distinguish between direct enzymatic inhibition and secondary cellular effects.
Q3: What concentration of this compound is likely to cause interference?
A3: this compound is highly potent. In sensitive in vitro peptidoglycan synthesis assays, concentrations as low as 60 µg/ml can cause 50% inhibition, with 200 µg/ml causing complete inhibition.[3][5][6] In cell-based assays, the minimum inhibitory concentration (MIC) will vary by species but is typically in the low µg/ml range. Any detectable amount in a purified sample should be considered a potential source of interference.
Section 3: Troubleshooting Guides & Mitigation Protocols
This section provides detailed, step-by-step protocols for diagnosing and overcoming this compound interference.
Guide 1: Diagnosing this compound Interference in an Enzyme Assay
Issue: You observe unexpected or complete inhibition in an assay involving bacterial cell wall synthesis enzymes (e.g., MurG, PBP).
Causality: The most direct way to confirm interference is to demonstrate that the inhibitory effect is dose-dependent and can be overcome by an excess of the target substrate, Lipid II.
Protocol: Substrate Saturation Analysis
-
Prepare Reagents:
-
Your enzyme and other necessary assay components (buffer, cofactors, labeled donor substrate like UDP-GlcNAc).
-
A stock solution of your inhibitory sample (e.g., a purified fraction).
-
A concentration series of the Lipid II substrate. Prepare at least five concentrations, ranging from below the expected Km to 10-20 times the Km.
-
-
Set Up Reactions:
-
Create two sets of reaction tubes, each containing the Lipid II concentration series.
-
Set A (Control): Add buffer or vehicle control to each tube.
-
Set B (Inhibited): Add your inhibitory sample to each tube at a fixed, final concentration that gives >80% inhibition at the standard Lipid II concentration.
-
-
Execute Assay:
-
Add the enzyme to all tubes to start the reaction.
-
Incubate under standard assay conditions (e.g., 37°C for 30 minutes).
-
Quench the reaction and measure product formation using your established method (e.g., scintillation counting, HPLC, fluorescence).
-
-
Analyze Data:
-
Plot the reaction velocity (product formed per unit time) against the Lipid II concentration for both the control and inhibited sets.
-
Interpretation: If this compound (a competitive inhibitor for the downstream enzyme) is the contaminant, you will see the apparent Km of the enzyme increase in the inhibited set, but the Vmax should be achievable at saturating substrate concentrations. This indicates the inhibitor is competing with the substrate.
-
Expected Results from Substrate Saturation Analysis:
| Lipid II Conc. (µM) | Velocity (Control) (RFU/min) | Velocity (Inhibited) (RFU/min) |
| 1 | 50 | 10 |
| 5 | 150 | 45 |
| 10 | 220 | 90 |
| 20 | 280 | 180 |
| 50 | 320 | 290 |
graph Troubleshooting_Workflow { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Node Definitions Start [label="Unexpected Inhibition\nObserved in Assay", fillcolor="#FBBC05", fontcolor="#202124", shape=Mdiamond]; Spike [label="Perform Spike-and-Recovery\nwith known this compound standard", fillcolor="#F1F3F4", fontcolor="#202124"]; Compare [label="Does inhibition profile of sample\nmatch the this compound standard?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Perform Substrate Saturation\nAnalysis (Guide 1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Competitive [label="Is inhibition overcome\nby high substrate?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Confirm [label="Interference Confirmed:\nLikely Lipid II binder", shape=box, style="rounded, filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Other [label="Inhibition is likely due to\na different mechanism or compound", shape=box, style="rounded, filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Mitigate [label="Proceed to Mitigation\nProtocols (Guide 2)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edge Definitions Start -> Spike; Spike -> Compare; Compare -> Substrate [label="Yes"]; Compare -> Other [label="No"]; Substrate -> Competitive; Competitive -> Confirm [label="Yes"]; Competitive -> Other [label="No"]; Confirm -> Mitigate; }
Caption: Decision workflow for diagnosing this compound interference.
Guide 2: Mitigating this compound Interference via Sample Pre-treatment
Issue: You have confirmed the presence of a this compound-like interferent in your sample, and it is compromising your assay results.
Causality: The interference can be removed by selectively depleting the contaminant from the sample before it is introduced into the assay. This is achieved by using a solid-phase matrix coated with this compound's target, Lipid II.
Protocol: Sequestration with Lipid II-Coated Magnetic Beads
-
Prepare Beads:
-
Obtain or synthesize Lipid II.
-
Covalently couple Lipid II to carboxylated magnetic beads using standard EDC/NHS chemistry. Ensure proper quenching and washing of beads to remove unreacted reagents. This step is critical and requires expertise in bioconjugation.
-
-
Sample Pre-treatment:
-
Resuspend the Lipid II-coated magnetic beads in a suitable binding buffer (e.g., PBS with 0.05% Tween-20).
-
Add a calculated amount of your inhibitory sample to the bead suspension. The bead capacity should be in excess of the estimated interferent concentration.
-
Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
-
Depletion:
-
Place the tube on a magnetic stand. The beads will be immobilized against the side of the tube.
-
Carefully pipette the supernatant, which is now your this compound-depleted sample, into a new, clean tube.
-
-
Assay:
-
Use the depleted supernatant in your biochemical assay.
-
Crucial Control: Run a parallel pre-treatment using uncoated "mock" beads to ensure that the reduction in inhibition is due to specific binding to Lipid II and not non-specific adsorption to the bead matrix.
-
Why This Works: This method leverages the high-affinity interaction between this compound and its target.[8] By immobilizing the target on a solid support, this compound is effectively captured and removed from the solution, allowing the true activity of other compounds in your sample to be measured without interference.[10]
References
-
Somma, S., Merati, W., & Parenti, F. (1977). This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis. Antimicrobial Agents and Chemotherapy, 11(3), 396–401. [Link]
-
Somma, S., Merati, W., & Parenti, F. (1977). This compound, a new antibiotic inhibiting peptidoglycan synthesis. PubMed. [Link]
-
Somma, S., Merati, W., & Parenti, F. (1977). This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis. Antimicrobial Agents and Chemotherapy, ASM Journals. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16132310, this compound. PubChem. [Link]
-
Wikipedia contributors. (n.d.). Actagardin. Wikipedia. [Link]
-
Somma, S., Merati, W., & Parenti, F. (1977). This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis. ASM Journals. [Link]
-
Coronelli, C., Tamoni, G., & Lancini, G. C. (1976). This compound, a new antibiotic from Actinoplanes. II. Isolation and preliminary characterization. The Journal of Antibiotics, 29(5), 507–510. [Link]
-
Shukla, P., & Tiwari, R. K. (2005). Molecular targets for design of novel inhibitors to circumvent aminoglycoside resistance. Current Drug Targets, 6(4), 435-447. [Link]
-
Manandhar, M. (2020). Biosynthetic and Chemical Investigation of Lipid II-Binding Antimicrobials. DukeSpace. [Link]
-
Piepenbreier, H., et al. (2019). Minimal exposure of lipid II cycle intermediates triggers cell wall antibiotic resistance. Nature Communications. [Link]
-
Kumar, S., et al. (2021). Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies. Journal of Immunological Methods. [Link]
-
De home, F. P., et al. (2019). Molecular Recognition of Lipid II by Lantibiotics: Synthesis and Conformational Studies of Analogues of Nisin and Mutacin Rings A and B. The Journal of Organic Chemistry. [Link]
-
Katanić, J., et al. (2023). Drug interference with biochemical laboratory tests. Biochemia Medica. [Link]
-
Piepenbreier, H., et al. (2019). Minimal exposure of lipid II cycle intermediates triggers cell wall antibiotic resistance. Nature Communications. [Link]
-
Müller, A., et al. (2016). Therapeutic compounds targeting Lipid II for antibacterial purposes. Future Medicinal Chemistry. [Link]
-
Katanić, J., et al. (2023). Drug interference with biochemical laboratory tests. ResearchGate. [Link]
-
Katanić, J., et al. (2023). Drug interference with biochemical laboratory tests. Semantic Scholar. [Link]
-
Seamaty. (2024). 10 Reasons Why Biochemistry Analyzer Reagents Interfere with Each Other. Seamaty Chemistry Analyzer. [Link]
-
Shrestha, S., et al. (2024). Assay Interference Causing Persistently Elevated Vancomycin Levels Leading to Treatment Failure and Fatal Outcome. Cureus. [Link]
Sources
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- 4. This compound, a new antibiotic inhibiting peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Gardimycin Quality Control and Purity Assessment: A Technical Support Guide for Researchers
Welcome to the Technical Support Center for Gardimycin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on ensuring the quality, purity, and consistency of this compound in a research setting. As a complex peptide antibiotic, rigorous quality control is paramount for obtaining reproducible and reliable experimental results. This document provides not only step-by-step protocols but also the scientific rationale behind these procedures to empower you to troubleshoot effectively and maintain the highest standards of scientific integrity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and quality assessment of this compound.
1. What is this compound and why is its quality control critical?
This compound, also known as Actagardin, is a lantibiotic, a class of ribosomally synthesized and post-translationally modified peptide antibiotics.[1][2] It is produced by species of Actinoplanes bacteria and exhibits potent activity against a range of Gram-positive bacteria by inhibiting peptidoglycan synthesis.[3][4] The complexity of its structure, featuring multiple thioether bridges, makes it susceptible to various modifications and degradations.[5] Therefore, stringent quality control is essential to ensure that the observed biological activity is attributable to the intact, active molecule and not influenced by impurities or degradation products.[6]
2. How should I properly store and handle my this compound samples?
Proper storage is the first line of defense in maintaining the integrity of your this compound stock.
-
Solid Form: Lyophilized this compound powder should be stored at -20°C or lower in a tightly sealed container, protected from light and moisture.[7]
-
Stock Solutions: Prepare concentrated stock solutions (e.g., 10-50 mg/mL) in a suitable solvent such as DMSO or a buffered aqueous solution.[8] It is crucial to aliquot these stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C for long-term stability.[7]
Table 1: this compound Storage Recommendations
| Form | Storage Temperature | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Protect from light and moisture. |
| Stock Solution | -80°C | Aliquot to avoid freeze-thaw cycles. |
| Working Dilutions | 2-8°C | Prepare fresh daily for experiments. |
3. What are the primary analytical techniques for assessing this compound purity?
A multi-pronged approach is recommended for a comprehensive assessment of this compound purity.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common and powerful technique for determining the purity of peptides like this compound.[8] A well-developed HPLC method can separate the main this compound peak from impurities and degradation products.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry. It is invaluable for confirming the identity (molecular weight) of the main peak and for identifying unknown impurities and degradation products by their mass-to-charge ratio.[10][11]
-
Bioassay: A biological assay is crucial for determining the potency or biological activity of this compound.[12][13] This ensures that the compound is not only chemically pure but also functionally active.
Part 2: In-Depth Troubleshooting Guides
This section provides structured guidance for addressing specific issues you may encounter during your experiments with this compound.
Guide 1: Troubleshooting HPLC Purity Analysis
High-Performance Liquid Chromatography is the cornerstone of purity assessment for peptide antibiotics. However, various issues can arise. This guide will help you diagnose and resolve common problems.
-
Symptoms: The this compound peak is asymmetrical, with a tail or a front extending from the main peak.
-
Potential Causes & Solutions:
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Secondary Interactions: The peptide may be interacting with active sites on the column's stationary phase.
-
Solution: Ensure your mobile phase contains an appropriate ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to mask these secondary interactions.[14]
-
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degrading.
-
Solution: Implement a robust column washing protocol. If the problem persists, the column may need to be replaced.[15]
-
-
-
Symptoms: The time at which the this compound peak elutes from the column varies between injections.
-
Potential Causes & Solutions:
-
Mobile Phase Instability: The composition of the mobile phase may be changing over time.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[16]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature for the column and mobile phase.[14]
-
-
Pump Issues: The HPLC pump may not be delivering a consistent flow rate.
-
Solution: Check for leaks in the pump and fluid path. If the problem persists, the pump may require maintenance.
-
-
-
Symptoms: New, unexpected peaks appear in your chromatogram.
-
Potential Causes & Solutions:
-
Sample Degradation: this compound may be degrading in solution.
-
Solution: Prepare samples fresh before analysis and keep them in the autosampler at a low temperature (e.g., 4°C). Conduct a forced degradation study to identify potential degradation products.[17]
-
-
Contamination: The sample, solvent, or HPLC system may be contaminated.
-
Solution: Use high-purity solvents and sample vials. Run a blank injection (mobile phase only) to check for system contamination.[15]
-
-
Workflow for Troubleshooting HPLC Issues
Caption: A decision tree for troubleshooting common HPLC problems.
Part 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for the quality control of this compound.
Protocol 1: Stability-Indicating RP-HPLC Method for this compound Purity
This protocol describes a robust method for assessing the purity of this compound and detecting degradation products.[9][18]
-
Materials & Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
This compound reference standard and test sample
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 45 55 30 5 95 35 5 95 40 95 5 | 45 | 95 | 5 |
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in Mobile Phase A.
-
Dilute to a working concentration of 0.1 mg/mL with Mobile Phase A.
-
-
Data Analysis:
-
Integrate the peak areas of all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
-
Protocol 2: LC-MS for Identity Confirmation and Impurity Identification
This protocol outlines a method for confirming the molecular weight of this compound and identifying potential impurities.[19][20][21]
-
Materials & Equipment:
-
LC-MS system with an electrospray ionization (ESI) source
-
The same column and mobile phases as in the HPLC protocol can be adapted. Formic acid (0.1%) is often preferred over TFA for better MS sensitivity.
-
-
Procedure:
-
Chromatographic Conditions: Use a similar gradient to the HPLC method, adjusting as needed for optimal separation.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-2000
-
Tune the instrument according to the manufacturer's recommendations.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected mass of this compound to confirm its identity.
-
Analyze the mass spectra of any impurity peaks to determine their molecular weights and infer potential structures.
-
-
Protocol 3: Microbiological Agar Diffusion Bioassay for Potency
This bioassay determines the functional potency of this compound by measuring its ability to inhibit the growth of a susceptible bacterial strain.[12][13]
-
Materials & Equipment:
-
Susceptible bacterial strain (e.g., Bacillus subtilis)
-
Appropriate growth medium (e.g., Mueller-Hinton agar)
-
Sterile petri dishes
-
Incubator
-
This compound reference standard and test sample
-
-
Procedure:
-
Prepare Bacterial Inoculum: Grow the susceptible bacterial strain to a specific turbidity.
-
Prepare Agar Plates: Seed the molten agar with the bacterial inoculum and pour into petri dishes.
-
Prepare Sample and Standard Dilutions: Create a series of dilutions of both the reference standard and the test sample.
-
Apply to Plates: Apply a fixed volume of each dilution to wells or sterile paper discs placed on the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Measure Zones of Inhibition: Measure the diameter of the clear zones around each well or disc where bacterial growth has been inhibited.
-
Data Analysis: Plot the zone diameter against the logarithm of the concentration for the reference standard to create a standard curve. Use this curve to determine the potency of the test sample.
-
This compound Quality Control Workflow
Caption: A comprehensive workflow for the quality control of this compound.
References
-
A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation. (n.d.). PMC. [Link]
-
What Are the FDA Requirements for Peptide Characterization? (2025, November 27). ResolveMass. [Link]
-
Troubleshooting Adsorbed Contaminants on HPLC Columns. (n.d.). Separation Science. [Link]
-
Quality control in peptide manufacturing: specifications for GMP peptides. (n.d.). Polypeptide. [Link]
-
Synthetic peptides quality control and assurance. (2024). ScienceDirect. [Link]
-
Ensure Safe & Effective Peptide Drugs: Mastering GMP Compliance for Quality Control. (2024, April 11). GenScript. [Link]
-
How to Ensure Regulatory Compliance in Peptide Manufacturing. (n.d.). AmbioPharm. [Link]
-
Aminoglycosides in Milk Using Agilent Bond Elut Plexa SPE, Agilent Poroshell 120, and LC/Tandem MS. (2013, January 18). Agilent. [Link]
-
Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance. (n.d.). NIH. [Link]
-
Regulatory Considerations for Peptide Therapeutics. (2019, August 28). Royal Society of Chemistry. [Link]
-
This compound, a new antibiotic from Actinoplanes. II. Isolation and preliminary characterization. (1976, May). The Journal of Antibiotics. [Link]
-
Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. (2025, February 8). PMC. [Link]
-
HPLC Analysis and Purification of Peptides. (n.d.). PMC. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Regis Technologies. [Link]
-
(PDF) Synthetic peptides quality control and assurance. (2024). ResearchGate. [Link]
-
Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. (2018). SciELO. [Link]
-
Antibiotic Potency Test / Bioassay. (2024, February 28). Eurofins Australia. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Phenomenex. [Link]
-
Antibiotic Potency Testing USP | Testing Method. (n.d.). CPT Labs. [Link]
-
Lantibiotics: structure, biosynthesis and mode of action. (1997, October 1). FEMS Microbiology Reviews. [Link]
-
Antibiotics Analysis by HPLC. (n.d.). Nacalai Tesque. [Link]
-
Lantibiotics: Biosynthesis, mode of action and applications. (2025, August 9). ResearchGate. [Link]
-
HPLC-based calibration curves to determine concentrations of.... (n.d.). ResearchGate. [Link]
-
A Universal LC-MS/MS Method for Simultaneous Detection of Antibiotic Residues in Animal and Environmental Samples. (2022, June 24). NIH. [Link]
-
Lantibiotic production by pathogenic microorganisms. (2010, October). PubMed. [Link]
-
An LC‐MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. (2020, September 15). FDA. [Link]
-
Bioassay and cGMP Potency Testing. (n.d.). Eurofins. [Link]
-
A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension. (n.d.). MDPI. [Link]
-
Mass spectrometric fragmentation of cyclic peptides belonging to the polymyxin and colistin antibiotics studied by ion trap and quadrupole/orthogonal-acceleration time-of-flight technology. (2002). PubMed. [Link]
-
Analysis of Aminoglycoside Antibiotics by Reversed-Phase HPLC. (2015, August 21). Agilent. [Link]
-
(PDF) LC-MS/MS method for nine different antibiotics. (2025, November 3). ResearchGate. [Link]
-
Bioanalysis of aminoglycosides using high-performance liquid chromatography. (n.d.). PMC. [Link]
-
This compound, a new antibiotic from Actinoplanes. I. Description of the producer strain and fermentation studies. (1976, May). PubMed. [Link]
-
Investigating the importance of charged residues in lantibiotics. (n.d.). PMC. [Link]
-
MS/MS fragmentation of mithramycin and metathramycin: MS/MS spectra.... (n.d.). ResearchGate. [Link]
-
Penicillin. (n.d.). Wikipedia. [Link]
- Degradation products of azithromycin, and methods for their indentification. (2004, December 30).
-
Antimicrobial mechanism of lantibiotics. (2012, December 1). PubMed. [Link]
-
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021, November 18). PMC. [Link]
-
Identification and characterization of new degradation products of cefepime dihydrochloride monohydrate drug substance during stress stability studies. (n.d.). PubMed. [Link]
-
Tandem mass spectrometry analysis of peptidoglycan fragments. (A and B).... (n.d.). ResearchGate. [Link]
-
Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis. (n.d.). NIH. [Link]
-
Determination of streptomycin and doxycycline using LC/MS towards an effective treatment against an experimental Brucella abortu. (2022, February 25). Nature. [Link]
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Technical Support Center: Spontaneous Gardimycin Resistance in Bacteria
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the spontaneous development of gardimycin resistance in bacteria. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your in vitro experiments. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your research.
Introduction to this compound and Resistance
This compound, also known as actagardin, is a lantibiotic, a class of peptide antibiotics that inhibit the synthesis of the bacterial cell wall.[1][2] Its specific mechanism of action involves interfering with the late stages of peptidoglycan synthesis. This compound binds to the lipid II flippase, preventing the translocation of the disaccharide-pentapeptide precursor from the cytoplasm to the outer leaflet of the cell membrane.[3] This disruption leads to an accumulation of the lipid intermediate and ultimately inhibits the formation of a stable cell wall, resulting in bacterial cell death.[3][4]
The emergence of antibiotic resistance is a significant challenge in antimicrobial drug development.[5] Bacteria can develop resistance through various mechanisms, including enzymatic degradation of the drug, alteration of the drug's target, and changes in membrane permeability.[6][7] While specific, documented instances of spontaneous this compound resistance in clinical or laboratory settings are not extensively reported in the available scientific literature, the principles of resistance development observed with other cell wall synthesis inhibitors, particularly other lantibiotics, provide a framework for investigation.[8][9]
This guide is designed to help you navigate the experimental complexities of studying spontaneous gardimycan resistance, from initial observations of reduced susceptibility to the characterization of resistant mutants.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strain over several passages. What could be the underlying reason?
A gradual, stepwise increase in MIC is a classic indicator of the selection of spontaneous resistant mutants within the bacterial population. Each passage in the presence of the antibiotic exerts selective pressure, favoring the survival and proliferation of variants with mutations that confer a degree of resistance. These mutations may lead to a variety of resistance mechanisms. For lantibiotics, these can include alterations in cell wall charge, which can repel the cationic peptide, or changes in the cell membrane composition.[8]
Q2: We have isolated a potential this compound-resistant mutant. How can we confirm that this is a stable, genetic resistance and not a transient adaptation?
To confirm stable resistance, you should perform a stability assay. This involves passaging the putative resistant mutant in an antibiotic-free medium for a significant number of generations (e.g., 10-20 passages). After this period, re-determine the MIC of this compound for the passaged culture. If the MIC remains elevated compared to the original wild-type strain, it indicates a stable, genetically encoded resistance mechanism. A return to the wild-type MIC would suggest a transient, adaptive resistance.
Q3: What are the potential mechanisms of spontaneous resistance to this compound that we should investigate in our resistant mutants?
While this compound-specific resistance mechanisms are not well-documented, based on its mode of action and what is known about resistance to other peptide antibiotics, potential mechanisms to investigate include:
-
Alterations in the Cell Wall: Changes in the net charge of the cell wall, for example through the modification of teichoic acids, can reduce the binding of cationic peptides like lantibiotics.[8]
-
Efflux Pumps: Overexpression of multidrug efflux pumps can actively transport the antibiotic out of the cell, preventing it from reaching its target.[4]
-
Target Modification: Although less common for antibiotics that bind to precursors like lipid II, mutations in enzymes involved in the peptidoglycan synthesis pathway could potentially alter the structure of lipid II, reducing this compound's binding affinity.[9]
-
Membrane Fluidity Changes: Alterations in the composition of the cell membrane could affect the interaction of this compound with its target or its ability to disrupt the membrane.[10]
Q4: We are struggling to obtain spontaneous this compound-resistant mutants in our experiments. What factors could be influencing this?
The frequency of spontaneous mutation to antibiotic resistance can be very low.[11] Several factors can influence your ability to select for resistant mutants:
-
Low Mutation Frequency: The spontaneous mutation rate for this compound resistance in your bacterial strain may be below the limit of detection of your experimental setup.
-
High Fitness Cost: Mutations conferring resistance may also impose a significant fitness cost on the bacteria, causing them to grow much slower than the wild-type and be outcompeted in the absence of strong selection pressure.
-
Inappropriate Selection Conditions: The concentration of this compound used for selection is critical. If the concentration is too high, it may kill all cells before any resistant mutants can arise and replicate. If it's too low, it may not provide sufficient selective pressure.
Troubleshooting Experimental Challenges
This section provides guidance on common issues encountered during the in vitro study of this compound resistance.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent MIC values for this compound between experiments. | 1. Inoculum preparation variability: The density of the starting bacterial culture can significantly impact MIC results. 2. This compound stock solution degradation: this compound, being a peptide, may be susceptible to degradation.[1] 3. Variations in media composition: The pH and ionic strength of the culture medium can affect the activity of some antibiotics. | 1. Standardize inoculum preparation: Use a spectrophotometer to adjust the optical density (OD) of your bacterial suspension to a consistent value (e.g., 0.5 McFarland standard) before dilution. 2. Prepare fresh this compound stocks: Prepare fresh stock solutions for each experiment or validate the stability of frozen stocks over time. Store aliquots at -20°C or below to minimize freeze-thaw cycles.[7] 3. Use consistent, high-quality media: Prepare fresh media for each experiment and ensure the pH is consistent. |
| No resistant colonies observed on selective agar plates. | 1. This compound concentration is too high: The selective concentration may be lethal to all cells, including any potential mutants. 2. Insufficient number of cells plated: The frequency of spontaneous resistance may be very low, requiring a larger population to be screened. 3. This compound instability on agar plates: The antibiotic may degrade during incubation. | 1. Optimize the selective concentration: Perform a pilot experiment with a range of this compound concentrations, typically from 1x to 8x the MIC of the wild-type strain. 2. Increase the number of cells plated: Plate a higher density of your bacterial culture (e.g., 10⁹ to 10¹⁰ CFU) on multiple plates. 3. Verify this compound stability: Prepare selective plates fresh before use. Consider incorporating the antibiotic into the agar at a lower temperature (around 50°C) to minimize heat-induced degradation.[7] |
| "Jackpot" cultures with an unexpectedly high number of resistant colonies. | Early mutation event: A spontaneous mutation may have occurred early in the growth of the initial liquid culture, leading to a large population of resistant progeny before plating. | Perform a fluctuation analysis: This method, developed by Luria and Delbrück, helps to distinguish between pre-existing mutations and those induced by the selective agent. It involves inoculating multiple small, parallel cultures and then plating the entire volume of each culture on selective media. The distribution of resistant colonies among the parallel cultures can be used to calculate the mutation rate. |
| Resistant phenotype is unstable and lost after passaging in antibiotic-free media. | Transient or adaptive resistance: The observed resistance may be due to a temporary physiological adaptation rather than a stable genetic mutation. | Confirm with a stability assay: As described in FAQ 2, passage the isolate in the absence of this compound for multiple generations and then re-test the MIC. Only stable, heritable resistance is of interest for mechanistic studies. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the susceptibility of a bacterial strain to an antimicrobial agent.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution of known concentration
-
Sterile diluent (e.g., sterile water or broth)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
From an overnight culture, inoculate fresh broth and grow to the mid-logarithmic phase.
-
Adjust the turbidity of the culture with sterile broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare this compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in the 96-well plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well containing the this compound dilutions and the growth control well.
-
-
Incubation:
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Protocol 2: Fluctuation Analysis to Determine Spontaneous Mutation Rate
This protocol is used to calculate the rate at which spontaneous mutations conferring this compound resistance arise in a bacterial population.
Materials:
-
Multiple sterile culture tubes
-
Sterile broth medium
-
Bacterial culture
-
Agar plates with and without a selective concentration of this compound
Procedure:
-
Prepare Parallel Cultures:
-
Inoculate a large number of parallel cultures (e.g., 20-30 tubes) with a very small number of bacterial cells (e.g., 100-1000 cells) from a single colony. This ensures that most cultures are initiated without pre-existing resistant mutants.
-
-
Incubate to Saturation:
-
Incubate the cultures without shaking until they reach stationary phase.
-
-
Plate for Resistant Mutants:
-
Plate the entire volume of each parallel culture onto separate agar plates containing a selective concentration of this compound (predetermined to be inhibitory to the wild-type strain but permissive for the growth of resistant mutants).
-
-
Determine Total Viable Cells:
-
Plate serial dilutions of a few of the parallel cultures onto non-selective agar plates to determine the total number of viable cells (CFU/mL) in the cultures.
-
-
Incubate and Count Colonies:
-
Incubate all plates until colonies are visible.
-
Count the number of resistant colonies on each selective plate.
-
-
Calculate Mutation Rate:
-
Use the distribution of the number of resistant colonies across the parallel cultures to calculate the mutation rate using methods such as the Luria-Delbrück estimator or the Lea-Coulson method of the median.
-
Visualizing Experimental Workflows and Concepts
This compound's Mechanism of Action and Potential Resistance Pathways
Caption: this compound's mechanism of action and hypothetical resistance pathways.
Experimental Workflow for Investigating Spontaneous this compound Resistance
Caption: A stepwise workflow for the investigation of spontaneous this compound resistance.
References
- Arioli, V., Berti, M., & Silvestri, L. G. (1976). This compound, a new antibiotic from Actinoplanes. III. Biological properties. The Journal of Antibiotics, 29(5), 511–515.
- Draper, L. A., Cotter, P. D., Hill, C., & Ross, R. P. (2015). Lantibiotic Resistance. Microbiology and Molecular Biology Reviews, 79(2), 171–191.
- Nikolaidis, I., Favini-Stabile, S., & Tossi, A. (2014). Resistance to antibiotics targeted to the bacterial cell wall. Protein and Peptide Letters, 21(4), 334-345.
- Coronelli, C., Tamoni, G., & Lancini, G. C. (1976). This compound, a new antibiotic from Actinoplanes. II. Isolation and preliminary characterization. The Journal of Antibiotics, 29(5), 507–510.
- The evolution of antibiotic resistance in bacteria. (n.d.). Longdom Publishing.
- Sucher, A. J., Hadrick, M., & Hodel-Hein, K. (2010). Frequency of spontaneous mutations that confer antibiotic resistance in Chlamydia spp. Antimicrobial Agents and Chemotherapy, 54(1), 51-56.
- Parenti, F., Pagani, H., & Beretta, G. (1976). This compound, a new antibiotic from Actinoplanes. I. Description of the producer strain and fermentation studies. The Journal of Antibiotics, 29(5), 501–506.
- Somma, S., Merati, W., & Parenti, F. (1977). This compound, a new antibiotic inhibiting peptidoglycan synthesis. Antimicrobial Agents and Chemotherapy, 11(3), 396–401.
- ReAct - Action on Antibiotic Resistance. (n.d.). Resistance mechanisms.
- Tenover, F. C. (2006). Mechanisms of antimicrobial resistance in bacteria. The American Journal of Medicine, 119(6 Suppl 1), S3-S10; discussion S62-S70.
- Hancock, R. E. (1997). The bacterial outer membrane as a drug barrier. Trends in Microbiology, 5(1), 37-42.
- Neu, H. C. (1992). The crisis in antibiotic resistance. Science, 257(5073), 1064–1073.
- Woodford, N., & Ellington, M. J. (2007). The emergence of antibiotic resistance in Gram-negative bacteria. Clinical Microbiology and Infection, 13(Suppl 1), 4-13.
- Davies, J., & Davies, D. (2010). Origins and evolution of antibiotic resistance. Microbiology and Molecular Biology Reviews, 74(3), 417–433.
- Alekshun, M. N., & Levy, S. B. (2007). Molecular mechanisms of antibacterial multidrug resistance. Cell, 128(6), 1037–1050.
- Wright, G. D. (2005). Bacterial resistance to antibiotics: enzymatic degradation and modification. Advanced Drug Delivery Reviews, 57(10), 1451–1470.
- Poole, K. (2005). Efflux-mediated antimicrobial resistance. Journal of Antimicrobial Chemotherapy, 56(1), 20–51.
- Lambert, P. A. (2002). Cellular impermeability and uptake of biocides and antibiotics in Gram-positive bacteria and mycobacteria. Journal of Applied Microbiology, 92(s1), 46S-54S.
- Blair, J. M., Webber, M. A., Baylay, A. J., Ogbolu, D. O., & Piddock, L. J. (2015). Molecular mechanisms of antibiotic resistance. Nature Reviews Microbiology, 13(1), 42–51.
- Peschel, A., & Sahl, H. G. (2006). The co-evolution of host cationic antimicrobial peptides and microbial resistance. Nature Reviews Microbiology, 4(7), 529–536.
- Otto, M. (2013). Staphylococcal infections: mechanisms of biofilm maturation and detachment as critical determinants of pathogenicity. Annual Review of Medicine, 64, 175–188.
- Peterson, E., & Kaur, P. (2018). Antibiotic Resistance Mechanisms in Bacteria: Relationships Between Resistance Determinants of Antibiotic Producers, Environmental Bacteria, and Clinical Pathogens. Frontiers in Microbiology, 9, 2928.
- Munita, J. M., & Arias, C. A. (2016). Mechanisms of antibiotic resistance. Microbiology Spectrum, 4(2).
- Giedraitienė, A., Vitkauskienė, A., Naginienė, R., & Pavilonis, A. (2011). Antibiotic resistance mechanisms of clinically important bacteria. Medicina (Kaunas, Lithuania), 47(3), 137–146.
- Hawkey, P. M., & Jones, A. M. (2009). The changing epidemiology of resistance. Journal of Antimicrobial Chemotherapy, 64(Suppl 1), i3-i10.
- Fuda, C. C., Fisher, J. F., & Mobashery, S. (2005). β-Lactam resistance in Staphylococcus aureus: the adaptive resistance of a plastic genome. Cellular and Molecular Life Sciences, 62(23), 2617–2633.
- Rice, L. B. (2006). Antimicrobial resistance in gram-positive bacteria. The American Journal of Medicine, 119(6 Suppl 1), S11-S19.
- Fair, R. J., & Tor, Y. (2014). Antibiotics and bacterial resistance in the 21st century. Perspectives in Medicinal Chemistry, 6, 25–64.
- Bitesize Bio. (2022). Antibiotic Stability: Keep Your (Gun)powder Dry.
- Reygaert, W. C. (2018). An overview of the antimicrobial resistance mechanisms of bacteria. AIMS Microbiology, 4(3), 482–501.
- Study.com. (n.d.). Video: Inhibitors of Cell Wall Synthesis | Overview & Examples.
- Microbe Notes. (2023). Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance.
- Biomol GmbH. (2021). How Do Antibiotics Affect Cell Wall Synthesis?.
- Hancock Lab, University of British Columbia. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
- IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
- ResearchGate. (n.d.). What common issues should be aware of when interpreting MIC values? Are there any specific trouble shooting steps required for variability in result?.
- ResearchGate. (n.d.).
- Benchchem. (n.d.). Troubleshooting "Antibacterial agent 128" MIC assay variability.
- ResearchG
- ResearchGate. (n.d.). Manual of Antimicrobial Susceptibility Testing.
- Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
- ResearchGate. (n.d.). Spontaneous mutation frequency resulting in development of antibiotic resistance.
- Martinez, J. L., & Baquero, F. (2000). Mutation frequencies and antibiotic resistance. Antimicrobial Agents and Chemotherapy, 44(7), 1771–1777.
- Dong, Y., Zhao, X., Domagala, J., & Drlica, K. (1999). Effect of fluoroquinolone structure on selection of resistant mutants of Escherichia coli and Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 43(7), 1756–1758.
- ResearchGate. (n.d.).
- Biology Discussion. (n.d.). Selection of Different Types of Mutants.
- Ma, S., Xu, Y., Luo, D., Huang, Z., Wang, L., Xie, W., ... & Wang, Z. (2024).
- eScholarship, University of California. (n.d.).
- Ma, S., Xu, Y., Luo, D., Huang, Z., Wang, L., Xie, W., ... & Wang, Z. (2024). Mechanisms of Staphylococcus aureus Antibiotics Resistance Revealed by Adaptive Laboratory Evolution. Current Microbiology, 81(4), 1-13.
- ResearchGate. (n.d.). (PDF) Characterisation of in vitro resistance selection against second-/last-line antibiotics in methicillin-resistant Staphylococcus aureus.
- PubMed Central (PMC). (n.d.). Evolution of resistance to a last-resort antibiotic in Staphyloccocus aureus via bacterial competition.
- PubMed Central (PMC). (n.d.).
- PubMed Central (PMC). (n.d.).
- PubMed Central (PMC). (n.d.). Moenomycin resistance mutations in Staphylococcus aureus reduce peptidoglycan chain length and cause aberrant cell division.
- PubMed Central (PMC). (n.d.). Spontaneous Mutations That Confer Antibiotic Resistance in Helicobacter pylori.
- PubMed Central (PMC). (n.d.). Determinants of Genetic Diversity of Spontaneous Drug Resistance in Bacteria.
- MDPI. (n.d.). Antimicrobial Peptide Resistance Mechanisms of Gram-Positive Bacteria.
- MDPI. (n.d.).
- PubMed Central (PMC). (n.d.).
- ResearchGate. (n.d.). Evolution of antibiotic resistance in bacteria cell.
- YouTube. (n.d.). Mechanisms of antibiotic resistance.
- GARDP Revive. (n.d.). Understanding cross-resistance: A microbiological and epidemiological perspective – by Ana Cristina Gales.
- PubMed. (n.d.). Acquired cross resistance to aminoglycosides in gentamicin-sensitive and gentamicin-resistant strains of enterobacteria.
- MDPI. (n.d.).
- PubMed. (n.d.).
- PubMed Central (PMC). (n.d.). Stability of β-lactam antibiotics in bacterial growth media.
- MDPI. (n.d.). Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring.
- ResearchGate. (n.d.).
- PubMed Central (PMC). (n.d.). Antimicrobial Activity and Resistance: Influencing Factors.
- Benchchem. (n.d.).
- MDPI. (n.d.).
- YouTube. (n.d.).
- IDEXX Denmark. (n.d.).
- BMG LABTECH. (n.d.).
- American Association for Clinical Chemistry. (n.d.). Antibiotic Susceptibility Testing.
- ResearchGate. (n.d.). Disk Diffusion Susceptibility Test Troubleshooting Guide.
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Gardimycin Experimental Integrity: A Technical Support Guide
Welcome to the technical support center for Gardimycin, a potent tetracyclic peptide lantibiotic.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential challenges in maintaining the bioactivity of this compound during in vitro experiments. As a peptide antibiotic, this compound's efficacy can be compromised by interactions with common laboratory materials and reagents. This document provides in-depth, evidence-based solutions to preserve the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding this compound Inactivation
Here we address the most common queries regarding the unexpected loss of this compound activity.
Q1: My this compound stock solution appears to lose potency over time. What are the primary factors affecting its stability?
A1: this compound, being a peptide antibiotic, is susceptible to degradation influenced by several factors. Key among these are pH, temperature, and exposure to light. Peptide antibiotics can undergo hydrolysis, oxidation, or deamidation in aqueous solutions.[2] For instance, streptomycin, another antibiotic, shows instability in acidic and basic environments and its degradation is accelerated by higher temperatures.[3] While specific stability data for this compound is limited, it is best practice to prepare fresh solutions and store them at recommended temperatures, typically -20°C or lower, in a pH-neutral buffer and protected from light.
Q2: I'm observing lower than expected activity of this compound in my microplate-based assays. Could the plasticware be the culprit?
A2: It is highly probable. Many peptide antibiotics, particularly those with cationic properties, are known to bind to the surfaces of standard polystyrene microplates.[4][5] This nonspecific binding effectively reduces the concentration of this compound available to act on the target bacteria, leading to erroneously high Minimum Inhibitory Concentration (MIC) values.[5] Studies on other peptide antibiotics like polymyxins have demonstrated significant loss of the compound due to adhesion to plastics.[4]
Q3: We use surfactants like Polysorbate 80 (Tween 80) in our media to improve solubility. Could this be inactivating this compound?
A3: The interaction between surfactants and peptide antibiotics is complex. While surfactants are often used to prevent the binding of drugs to plastic surfaces, they can also interact with the antibiotic itself, potentially affecting its activity.[6] For some antibiotics, surfactants can have a synergistic effect, while for others, they might interfere with the mechanism of action.[7] For example, the anionic surfactant sodium dodecyl benzene sulfonate (SDBS) was found to promote the degradation of streptomycin.[3] Although direct studies on this compound are not available, it is crucial to validate the compatibility of any surfactant with this compound in your specific assay.
Q4: What is the mechanism of action of this compound, and how might experimental components interfere with it?
A4: this compound inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[8][9][10] It specifically interferes with the transfer of the disaccharide-pentapeptide unit from the lipid carrier to the growing peptidoglycan chain.[11] Any experimental component that either sequesters the antibiotic (e.g., binding to plastic) or chemically modifies its structure could inhibit this action.
Section 2: Troubleshooting Guide - Diagnosing and Resolving this compound Inactivation
This section provides a systematic approach to identifying and mitigating the causes of this compound inactivation in your experiments.
Issue 1: Inconsistent or Low this compound Bioactivity in Microdilution Assays
Potential Cause: Adsorption of this compound to plastic surfaces of microtiter plates.
Troubleshooting Workflow:
Caption: Workflow to troubleshoot this compound inactivation due to plastic binding.
Detailed Protocol: Comparative Assay for Plastic Binding
-
Plate Selection: Obtain standard polystyrene 96-well plates and low-protein-binding 96-well plates.
-
This compound Preparation: Prepare a serial dilution of this compound in your standard assay medium.
-
Assay Setup: Perform a parallel broth microdilution assay for a quality control bacterial strain (e.g., Bacillus subtilis[8][9]) on both types of plates.
-
Incubation: Incubate the plates under standard conditions.
-
MIC Determination: Determine the MIC for this compound on both plate types.
-
Analysis: A significantly lower MIC on the low-protein-binding plates indicates that plastic adsorption was a contributing factor to the reduced activity on standard plates.[5][7]
Table 1: Expected Outcomes of Comparative Assay
| Plate Type | Expected MIC | Interpretation |
| Standard Polystyrene | Higher | Significant binding of this compound to the plastic surface. |
| Low-Protein-Binding | Lower | Minimal binding, providing a more accurate measure of bioactivity. |
Issue 2: Suspected Inactivation by Media Components
Potential Cause: Interaction of this compound with surfactants or other media additives.
Troubleshooting Workflow:
Caption: Workflow to investigate this compound inactivation by media components.
Detailed Protocol: Assessing Surfactant Interference
-
Media Preparation: Prepare two batches of your assay medium: one with the standard concentration of the surfactant (e.g., 0.002% Polysorbate 80[7]) and one without.
-
This compound Dilution: Prepare serial dilutions of this compound in both types of media.
-
Assay Performance: Conduct a broth microdilution assay using a QC bacterial strain in both media conditions.
-
Data Comparison: Compare the MIC values obtained. A notable increase in the MIC in the presence of the surfactant suggests a negative interaction.
Section 3: Best Practices for Handling this compound
To ensure the consistent performance of this compound in your research, adhere to the following guidelines:
-
Storage: Store this compound stock solutions at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Solvents: Use high-purity water or recommended buffers for reconstitution.
-
Plasticware: Whenever possible, use low-protein-binding plasticware for assays. If this is not feasible, consider pre-treating standard plates with a solution of bovine serum albumin (BSA) to block non-specific binding sites.
-
Media Formulation: Be mindful of the components in your culture media. If a surfactant is necessary, validate its compatibility with this compound.
-
Controls: Always include appropriate positive and negative controls in your experiments to monitor the bioactivity of this compound.
By understanding the potential for inactivation and implementing these troubleshooting and preventative measures, you can ensure the reliability and accuracy of your experimental results with this compound.
References
-
Somma, S., Merati, W., & Parenti, F. (1977). This compound, a new antibiotic inhibiting peptidoglycan synthesis. Antimicrobial Agents and Chemotherapy, 11(3), 396–401. Available at: [Link]
-
Somma, S., Merati, W., & Parenti, F. (1977). This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
National Center for Biotechnology Information. This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Actagardin. In Wikipedia. Available at: [Link]
-
American Society for Microbiology. (1977). This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Arioli, V., Berti, M., Carniti, G., Rossi, E., & Silvestri, L. G. (1976). This compound, a new antibiotic from Actinoplanes. III. Biological properties. The Journal of Antibiotics, 29(5), 511–515. Available at: [Link]
-
Coronelli, C., Tamoni, G., & Lancini, G. C. (1976). This compound, a new antibiotic from Actinoplanes. II. Isolation and preliminary characterization. The Journal of Antibiotics, 29(5), 507–510. Available at: [Link]
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Amini, K., Ashtiani, S. H. M., & Mirzaei, B. (2019). Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements. Infection and Drug Resistance, 12, 2649–2653. Available at: [Link]
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National Center for Biotechnology Information. (2019). Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements. Available at: [Link]
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Parenti, F., Pagani, H., & Beretta, G. (1976). This compound, a new antibiotic from Actinoplanes. I. Description of the producer strain and fermentation studies. The Journal of Antibiotics, 29(5), 501–506. Available at: [Link]
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Amini, K., Ashtiani, S. H. M., & Mirzaei, B. (2019). Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements. Dovepress. Available at: [Link]
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Li, J., Xie, S., Ahmed, S., Wang, F., Gu, Y., Zhang, C., Chai, X., Zhao, Y., & Chen, J. (2017). Antimicrobial Activity and Resistance: Influencing Factors. Frontiers in Pharmacology, 8, 364. Available at: [Link]
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Arhin, F. F., Sarmiento, I., Belley, A., Lehoux, D., Moeck, G., & Parr, T. R., Jr. (2008). Effect of polysorbate 80 on oritavancin binding to plastic surfaces: implications for susceptibility testing. Antimicrobial Agents and Chemotherapy, 52(5), 1597–1603. Available at: [Link]
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Yuan, S., Wang, C., Zhang, J., Zang, J., Li, J., & He, J. (2015). Cathodic degradation of antibiotics: characterization and pathway analysis. Environmental Science and Pollution Research International, 22(8), 6136–6145. Available at: [Link]
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Wouthuyzen-Bakker, M., van de Belt, H., van den Akker, J. T. C., & Kampinga, G. A. (2020). Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement. Bone & Joint Research, 9(10), 677–684. Available at: [Link]
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Yang, Y., Liu, G., Song, W., Ye, C., Lin, H., Li, W., & Zhao, Y. (2022). Antibiotic resistance in plastisphere. Critical Reviews in Food Science and Nutrition, 62(26), 7335–7349. Available at: [Link]
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Kerek, Á., Török, B., Jerzsele, Á., & Laczkó, L. (2024). Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C. Antibiotics, 13(6), 548. Available at: [Link]
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Pellis, M., et al. (2021). Surfactant Protection Efficacy at Surfaces Varies with the Nature of Hydrophobic Materials. Pharmaceutical Research, 38(12), 2135-2146. Available at: [Link]
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Uddin, S. Z., et al. (2024). A thermodynamic investigation into protein–excipient interactions involving different grades of polysorbate 20 and 80. Journal of Pharmaceutical and Biomedical Analysis, 248, 116239. Available at: [Link]
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Technical Support Center: Improving Gardimycin Delivery in Cell-Based Assays
Introduction: The Gardimycin Delivery Challenge
This compound, a potent lanthipeptide antibiotic, exerts its bactericidal effect by inhibiting peptidoglycan synthesis, a fundamental process in building the bacterial cell wall.[1][2][3] Its mechanism involves binding to Lipid II, preventing the transfer of the disaccharidic pentapeptide unit from its lipid carrier to the growing cell wall.[1][2][4] While highly effective against many Gram-positive bacteria in principle, its utility in cell-based assays, particularly against Gram-negative organisms or in intracellular models, is often hampered by a significant hurdle: poor membrane permeability.
This compound is a relatively large, polar peptide.[5] This structure makes it difficult for the molecule to passively diffuse across the lipid-rich outer membrane of Gram-negative bacteria and the cytoplasmic membranes of both bacterial and eukaryotic cells. This guide provides a comprehensive troubleshooting framework and detailed protocols to help researchers overcome these delivery challenges and obtain reliable, reproducible data in their cell-based assays.
Part 1: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during this compound experiments. The flowchart below provides a decision-making framework for diagnosing and solving delivery problems.
Caption: Troubleshooting workflow for this compound delivery.
Question 1: My MIC assay shows this compound has little to no effect on my Gram-negative bacteria (e.g., E. coli, P. aeruginosa), even at high concentrations. How can I determine if this is a delivery issue?
Answer:
This is a classic and expected challenge. The outer membrane of Gram-negative bacteria is a formidable barrier due to its dense lipopolysaccharide (LPS) outer leaflet, which is stabilized by divalent cations (Mg²⁺, Ca²⁺) and hinders the influx of large or polar molecules.[6]
Troubleshooting Steps:
-
Confirm Target Presence: First, ensure your organism's peptidoglycan synthesis pathway is, in principle, susceptible to this compound. While this compound's target is highly conserved, this sanity check is crucial.
-
Use a Permeabilizing Co-treatment: The most direct way to test the delivery hypothesis is to co-administer this compound with a sub-inhibitory concentration of an outer membrane permeabilizing agent.
-
EDTA (Ethylenediaminetetraacetic acid): This chelating agent sequesters the divalent cations that cross-link LPS molecules, destabilizing the outer membrane.[6][7]
-
Polymyxin B (or a non-bactericidal derivative): Cationic peptides like polymyxin B can displace the divalent cations, disrupting the LPS layer.[8] Use at a concentration well below its own MIC to avoid confounding results.
-
-
Perform a Comparative MIC Assay: Run a checkerboard or parallel MIC assay with the following conditions:
-
This compound alone.
-
Permeabilizing agent alone (to confirm it's sub-inhibitory).
-
This compound + Permeabilizing agent.
-
A significant drop (e.g., 4-fold or greater) in the MIC of this compound in the presence of the permeabilizing agent strongly indicates that the outer membrane was the primary barrier.
Data Interpretation Example:
| Compound(s) | E. coli Strain XYZ MIC (µg/mL) | Interpretation |
| This compound | >128 | No activity observed. |
| EDTA (0.5 mM) | >5 mM | Agent is not bactericidal at this concentration. |
| This compound + EDTA (0.5 mM) | 8 | Synergistic Effect: A >16-fold drop in MIC confirms the outer membrane was blocking this compound entry. |
Question 2: I've managed to permeabilize the outer membrane, but this compound's activity is still lower than expected, or I'm seeing high variability. What's the next barrier?
Answer:
Even after crossing the outer membrane, two potential obstacles remain: the inner (cytoplasmic) membrane and active efflux pumps. Efflux pumps are membrane proteins that actively expel xenobiotics, including antibiotics, from the cytoplasm or periplasm, preventing them from reaching their target.[9][10] The Resistance-Nodulation-Division (RND) family of efflux pumps is particularly prominent in Gram-negative bacteria.[11]
Troubleshooting Steps:
-
Investigate Efflux Pump Inhibition: Use a known broad-spectrum efflux pump inhibitor (EPI) in conjunction with this compound (and your permeabilizing agent, if needed).
-
Consider Spheroplasts/Protoplasts: For mechanistic studies, removing the cell wall entirely can provide definitive proof of activity. This creates spheroplasts (Gram-negative) or protoplasts (Gram-positive), where the compound only needs to cross the cytoplasmic membrane.[13][14] This is a powerful but delicate technique, as the cells become osmotically fragile. See Protocol 2 for a detailed methodology.
Question 3: I'm studying this compound's effect on bacteria residing within eukaryotic host cells, but I'm not seeing any antibacterial activity. What are my options?
Answer:
This is a dual-membrane problem. This compound must first cross the host cell membrane to enter the cytoplasm and then cross the bacterial membrane to reach its target. This requires a more sophisticated delivery strategy.
Solution: Advanced Delivery Systems
Liposomal encapsulation is a highly effective method for delivering drugs across both eukaryotic and bacterial membranes.[15][16] Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophilic drugs like this compound in their aqueous core.
Why Liposomes Work:
-
Enhanced Eukaryotic Uptake: Liposomes can be taken up by host cells through endocytosis.
-
Bacterial Membrane Fusion: The lipid composition of liposomes can be tailored to promote fusion with the bacterial membrane, directly delivering the encapsulated this compound into the bacterium.[15]
-
Protection and Stability: Encapsulation protects the antibiotic from degradation and can increase its local concentration at the site of infection.[16][17][]
Implementing a liposomal delivery system requires specialized knowledge but can overcome the most challenging delivery barriers.[19]
Part 2: Key Experimental Protocols
Protocol 1: Outer Membrane Permeabilization Assay
This protocol details how to assess the effect of a permeabilizing agent on this compound's activity against a Gram-negative organism using a broth microdilution MIC assay.
Caption: Workflow for the outer membrane permeabilization assay.
Materials:
-
Sterile 96-well microtiter plates
-
Log-phase culture of Gram-negative bacteria (e.g., E. coli ATCC 25922) adjusted to ~5 x 10⁵ CFU/mL in CAMHB.
-
This compound stock solution (e.g., 1280 µg/mL).
-
Permeabilizing agent stock solution (e.g., 50 mM EDTA, pH 8.0).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Methodology:
-
Determine Sub-Inhibitory Concentration of Agent:
-
On Plate B, perform a 2-fold serial dilution of the permeabilizing agent (e.g., EDTA, starting from 5 mM).
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Incubate and determine the agent's MIC. The sub-inhibitory concentration used in the next step should be at least 4-fold lower than this MIC.
-
-
Set up this compound and Combination Plates:
-
Plate A (this compound Alone): Perform a 2-fold serial dilution of this compound in CAMHB (e.g., from 128 µg/mL down to 0.125 µg/mL). Add 50 µL of bacterial inoculum to each well.
-
Plate C (Combination): First, prepare CAMHB containing the fixed sub-inhibitory concentration of your permeabilizing agent (e.g., 0.5 mM EDTA). Use this broth to perform the 2-fold serial dilution of this compound. Add 50 µL of bacterial inoculum to each well.
-
-
Controls: Include sterility controls (broth only) and growth controls (broth + bacteria) on each plate.
-
Incubation & Reading: Seal the plates and incubate at 37°C for 18-24 hours. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Analysis: Compare the MIC of this compound from Plate A to Plate C. A significant reduction in the MIC on Plate C indicates successful permeabilization.
Protocol 2: Preparation of E. coli Spheroplasts for Susceptibility Testing
This protocol is adapted from established methods to remove the bacterial cell wall, allowing direct assessment of this compound's action at the cytoplasmic membrane.[13][14][20][21]
Materials:
-
Log-phase culture of E. coli.
-
Tris buffer (0.03 M, pH 8.0).
-
Sucrose solution (20% w/v in Tris buffer).
-
Lysozyme solution (2 mg/mL in Tris buffer).
-
EDTA solution (0.5 M, pH 8.0).
-
Spheroplast Dilution Broth (e.g., Tryptic Soy Broth with 20% sucrose).
Methodology:
-
Cell Harvest: Grow E. coli to mid-log phase (OD₆₀₀ ≈ 0.5-0.8). Centrifuge 10 mL of culture at 4,000 x g for 10 minutes at 4°C.
-
Washing: Gently discard the supernatant and resuspend the cell pellet in 1 mL of cold Tris buffer. Centrifuge again and discard the supernatant.
-
Plasmolysis: Resuspend the pellet in 0.5 mL of the 20% sucrose-Tris solution. The high osmotic pressure helps stabilize the resulting spheroplasts.
-
Enzymatic Digestion:
-
Add 50 µL of lysozyme solution. Lysozyme digests the peptidoglycan cell wall.
-
Add 10 µL of EDTA solution. EDTA destabilizes the outer membrane, allowing lysozyme to access the peptidoglycan layer.[13]
-
Incubate on ice for 30 minutes with occasional gentle mixing.
-
-
Spheroplast Formation: Slowly add 4.5 mL of cold, sterile water to dilute the sucrose and complete the spheroplasting process.
-
Verification: Observe a small aliquot under a phase-contrast microscope. Successful spheroplasts will appear as spherical, phase-dark bodies, having lost their rod shape.[14][22]
-
Susceptibility Testing: Immediately use the freshly prepared spheroplast suspension (diluted in osmotically stabilized broth) in a modified MIC assay with this compound. The absence of the cell wall should reveal this compound's intrinsic activity.
Part 3: Frequently Asked Questions (FAQs)
-
Q: Can efflux pump inhibitors like PAβN be toxic to the bacteria or host cells?
-
A: Yes, some EPIs can exhibit toxicity at higher concentrations.[10] It is essential to determine the MIC of the EPI alone to identify a non-toxic, sub-inhibitory concentration for use in combination assays.
-
-
Q: Besides EDTA, are there other agents to permeabilize the outer membrane?
-
Q: How do I know if my liposome formulation is effectively delivering this compound?
-
A: This requires a multi-step validation. First, you need to characterize your liposomes (size, charge, encapsulation efficiency). Then, you can use fluorescently labeled liposomes or a fluorescently tagged this compound analog to track uptake into host cells via microscopy or flow cytometry. Finally, the ultimate proof is a significant increase in antibacterial activity in an intracellular infection model compared to free this compound.
-
-
Q: Could this compound be susceptible to degradation in my assay medium?
-
A: As a peptide, this compound could be susceptible to proteases. While standard culture media are generally free of significant protease activity, using freshly prepared solutions and appropriate controls is always good practice. If you are working with complex biological matrices (e.g., serum), degradation is a more significant concern. Liposomal encapsulation can protect the peptide from enzymatic degradation.[]
-
References
-
Somma, S., Merati, W., & Parenti, F. (1977). This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis. Antimicrobial Agents and Chemotherapy, 11(3), 396–401. [Link]
-
PubMed. (1977). This compound, a new antibiotic inhibiting peptidoglycan synthesis. Antimicrobial Agents and Chemotherapy. [Link]
-
Aniss, M., et al. (2021). Liposomes as Antibiotic Delivery Systems: A Promising Nanotechnological Strategy against Antimicrobial Resistance. Pharmaceutics. [Link]
-
Puri, G., et al. (2023). Liposome-Based Antibacterial Delivery: An Emergent Approach to Combat Bacterial Infections. ACS Omega. [Link]
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Marei, N., et al. (2023). Liposome-Encapsulated Antibiotics for the Therapy of Mycobacterial Infections. Pharmaceutics. [Link]
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Al-Bahrani, R., et al. (2019). Functionalised liposomal formulations for delivery of antibiotic agents. Microbiology Society. [Link]
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Ni, W., et al. (2022). Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. Antibiotics. [Link]
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ASM Journals. (1977). This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis. Antimicrobial Agents and Chemotherapy. [Link]
-
Sharma, A., et al. (2019). Efflux pump inhibitors for bacterial pathogens: From bench to bedside. Indian Journal of Medical Research. [Link]
-
Cox, C. D., et al. (2021). Preparation of Giant Escherichia coli spheroplasts for Electrophysiological Recordings. Bio-protocol. [Link]
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Lázár, V., et al. (2018). Production and Visualization of Bacterial Spheroplasts and Protoplasts to Characterize Antimicrobial Peptide Localization. Journal of Visualized Experiments. [Link]
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Thomson, B. I., & Saadhali, S. A. (2025). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Biotech Res Asia. [Link]
-
JoVE. (2018). Production and Visualization of Bacterial Spheroplasts and Protoplasts to Characterize Antimicrobial Peptide Localization. [Link]
-
Venter, H., et al. (2021). Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps. ACS Infectious Diseases. [Link]
-
ResearchGate. (2025). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. [Link]
-
ResearchGate. (2015). How can I increase bacterial outer membrane permeability without killing the cell? [Link]
-
ResearchGate. (n.d.). Preparation and structure of E. coli giant spheroplasts. [Link]
-
Wikipedia. (n.d.). Actagardin. [Link]
-
RSC Publishing. (2023). Improved production of class I lanthipeptides in Escherichia coli. Chemical Science. [Link]
-
ASM Journals. (1977). This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis. Antimicrobial Agents and Chemotherapy. [Link]
-
NIH. (2023). Improved production of class I lanthipeptides in Escherichia coli. Chemical Science. [Link]
-
NIH. (2021). Selective Permeabilization of Gram-Negative Bacterial Membranes Using Multivalent Peptide Constructs for Antibiotic Sensitization. ACS Infectious Diseases. [Link]
-
GARDP Revive. (2025). Enhancing permeability of the outer membrane. [Link]
-
Illinois Experts. (2023). Improved production of class I lanthipeptides in Escherichia coli. [Link]
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ACS Publications. (2021). Selective Permeabilization of Gram-Negative Bacterial Membranes Using Multivalent Peptide Constructs for Antibiotic Sensitization. ACS Infectious Diseases. [Link]
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Bio-protocol. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. [Link]
-
Oxford Academic. (2023). Engineering lanthipeptides by introducing a large variety of RiPP modifications to obtain new-to-nature bioactive peptides. FEMS Microbiology Reviews. [Link]
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ASM Journals. (2021). Therapeutic Application of Lantibiotics and Other Lanthipeptides: Old and New Findings. Clinical Microbiology Reviews. [Link]
-
PubMed. (1976). This compound, a new antibiotic from Actinoplanes. II. Isolation and preliminary characterization. The Journal of Antibiotics. [Link]
-
PubMed. (1976). This compound, a new antibiotic from Actinoplanes. III. Biological properties. The Journal of Antibiotics. [Link]
-
PubMed. (1976). This compound, a new antibiotic from Actinoplanes. I. Description of the producer strain and fermentation studies. The Journal of Antibiotics. [Link]
-
Drug Target Review. (2018). Expert view: Addressing the big challenges in cell-based assays. [Link]
-
BioAgilytix. (n.d.). Navigating Critical Reagent Challenges in Cell-Based Potency Assays: Case Studies on Variability and Solutions. [Link]
-
NIH. (2018). Challenges in the development of next-generation antibiotics: opportunities of small molecules mimicking mode of action of host-defense peptides. Expert Opinion on Drug Discovery. [Link]
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- 22. researchgate.net [researchgate.net]
Validation & Comparative
Validating Gardimycin's Target Engagement in Bacteria: A Comparative Guide for Researchers
For researchers in antibiotic drug development, rigorously validating a compound's mechanism of action is paramount. This guide provides an in-depth, objective comparison of key experimental methodologies to confirm the target engagement of Gardimycin, a potent peptide antibiotic. We will move beyond simple protocol recitation to explain the scientific rationale behind each approach, empowering you to design robust validation strategies.
This compound, also known as Actagardin, is an antibiotic produced by Actinoplanes garbadinensis that has shown significant activity against Gram-positive bacteria.[1][2] Early studies revealed that its primary mode of action is the inhibition of bacterial cell wall biosynthesis, a pathway that is essential for bacterial survival and absent in mammals, making it an attractive target for antimicrobial agents.[3][4][5] Specifically, this compound has been shown to inhibit peptidoglycan synthesis, leading to the accumulation of the lipid intermediate, Lipid II.[3][4][6] This suggests that this compound's target is likely involved in the later, membrane-associated stages of cell wall construction.
This guide will compare three critical experimental approaches to validate the molecular target of this compound:
-
Whole-Cell Analysis of Peptidoglycan Precursor Accumulation: A foundational method to confirm the disruption of the cell wall synthesis pathway in vivo.
-
In Vitro Peptidoglycan Synthesis Assays: A biochemical approach to pinpoint the specific enzymatic step inhibited by this compound.
-
Cellular Thermal Shift Assay (CETSA): A powerful biophysical method to directly confirm the binding of this compound to its target protein within the cellular environment.
Whole-Cell Analysis of Peptidoglycan Precursor Accumulation
Expertise & Experience: This initial approach provides a holistic view of the antibiotic's effect on the bacterial cell. By observing the accumulation of specific precursors, we can confidently place the antibiotic's action within a particular metabolic pathway. For cell wall synthesis inhibitors, the accumulation of the UDP-N-acetylmuramyl-pentapeptide (Park's nucleotide) or Lipid II is a classic hallmark. This compound has been observed to cause the accumulation of the lipid intermediate, pointing towards a later stage of inhibition.[3][4][6]
Trustworthiness: This method is self-validating when compared against controls. A known inhibitor of an earlier step (e.g., Fosfomycin) should not lead to Lipid II accumulation, while an inhibitor of a later step (e.g., Vancomycin) would show a similar precursor accumulation profile to this compound.
Experimental Workflow:
Caption: Workflow for analyzing peptidoglycan precursor accumulation.
Data Presentation:
| Treatment | Lipid II Accumulation (Relative Units) |
| No Antibiotic (Control) | 1.0 |
| This compound (1x MIC) | 15.2 |
| Vancomycin (1x MIC) | 12.5 |
| Fosfomycin (1x MIC) | 0.8 |
In Vitro Peptidoglycan Synthesis Assay
Expertise & Experience: Following the whole-cell observations, an in vitro assay using purified components allows for the precise identification of the inhibited enzymatic step. This reductionist approach eliminates the complexity of the cellular environment, providing direct evidence of enzyme inhibition. The synthesis of peptidoglycan from its Lipid II precursor is catalyzed by Penicillin-Binding Proteins (PBPs), which exhibit both glycosyltransferase and transpeptidase activities.[7][8][9] By monitoring the polymerization of Lipid II, we can determine if this compound directly inhibits this crucial step.
Trustworthiness: The validity of this assay is confirmed by using known inhibitors of the glycosyltransferase (e.g., Moenomycin) and transpeptidase (e.g., Penicillin G) domains of PBPs. The results with this compound can be directly compared to these standards.
Experimental Workflow:
Caption: Workflow for in vitro peptidoglycan synthesis assay.
Data Presentation:
| Inhibitor | Concentration (µg/mL) | PBP Glycosyltransferase Activity (%) |
| No Inhibitor | - | 100 |
| This compound | 10 | 48 |
| This compound | 50 | 12 |
| Moenomycin | 1 | 5 |
| Penicillin G | 50 | 95 |
Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: CETSA is a powerful, label-free method to confirm direct binding of a drug to its target protein in a physiological context.[10][11][12] The principle is that ligand binding stabilizes a protein, increasing its melting temperature. By heating intact cells treated with this compound and quantifying the amount of soluble target protein remaining at different temperatures, we can demonstrate direct engagement. This technique bridges the gap between in vitro biochemical assays and whole-cell phenotypic responses.
Trustworthiness: The specificity of the thermal shift is a key validation point. A significant shift should be observed for the target protein but not for other cellular proteins. Comparing the dose-response from CETSA with the MIC provides strong evidence that the observed binding is responsible for the antibiotic's efficacy.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Data Presentation:
A. Thermal Shift Curve
| Temperature (°C) | Soluble Target Protein (% of control at 37°C) - Vehicle | Soluble Target Protein (% of control at 37°C) - this compound |
| 45 | 98 | 100 |
| 50 | 85 | 95 |
| 55 | 52 | 88 |
| 60 | 25 | 75 |
| 65 | 5 | 45 |
B. Isothermal Dose-Response
| This compound (µM) | Soluble Target Protein (% of vehicle at 60°C) |
| 0 | 25 |
| 1 | 40 |
| 10 | 72 |
| 100 | 78 |
Synthesis and Conclusion
The validation of this compound's target engagement requires a multi-faceted approach that builds a cohesive line of evidence.
Caption: Logical flow for validating this compound's target engagement.
Starting with whole-cell assays confirms that this compound disrupts peptidoglycan synthesis in living bacteria. This is followed by in vitro enzymatic assays that pinpoint the specific molecular step being inhibited. Finally, CETSA provides direct evidence of this compound binding to its target protein within the complex cellular milieu. Together, these methods provide a robust and scientifically sound validation of this compound's mechanism of action, a critical step in its development as a potential therapeutic agent.
References
-
Somma, S., Merati, W., & Parenti, F. (1977). This compound, a new antibiotic inhibiting peptidoglycan synthesis. Antimicrobial Agents and Chemotherapy, 11(3), 396–401. [Link]
-
Somma, S., Merati, W., & Parenti, F. (1977). This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis. Antimicrobial Agents and Chemotherapy. [Link]
-
Somma, S., Merati, W., & Parenti, F. (1977). This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis. Antimicrobial Agents and Chemotherapy. [Link]
-
Somma, S., Merati, W., & Parenti, F. (1977). This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis. Antimicrobial Agents and Chemotherapy. [Link]
-
Biboy, J., Bui, N. K., & Vollmer, W. (2013). In vitro peptidoglycan synthesis assay with lipid II substrate. Methods in Molecular Biology, 966, 273–288. [Link]
-
Biboy, J., Bui, N. K., & Vollmer, W. (2013). In Vitro Peptidoglycan Synthesis Assay with Lipid II Substrate. Springer Nature Experiments. [Link]
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A Tale of Two Targets: A Comparative Guide to the Modes of Action of Gardimycin and β-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The bacterial cell wall, a rigid peptidoglycan (PG) sacculus essential for survival, has long been the premier target for antibiotic development.[1] Among the most successful drugs targeting this structure are the β-lactams, the cornerstone of antibacterial therapy for decades.[2] However, the rise of resistance necessitates a deeper exploration of novel mechanisms. Gardimycin, a potent lantibiotic, represents one such alternative, disabling the cell wall synthesis pathway at a completely different juncture.[3][4] This guide provides an in-depth, objective comparison of the modes of action of this compound and β-lactam antibiotics, supported by experimental frameworks to validate their distinct mechanisms.
The Target: A Primer on Peptidoglycan Synthesis
Understanding the efficacy of both antibiotic classes requires a foundational knowledge of their target pathway. Peptidoglycan synthesis is a multi-stage process that begins in the cytoplasm and culminates in the periplasm (or extracellular space in Gram-positive bacteria).[1]
-
Cytoplasmic Phase: Precursors, including UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmuramic acid (UDP-NAM) linked to a pentapeptide, are synthesized.[5]
-
Membrane-Associated Phase: The UDP-NAM-pentapeptide is attached to a lipid carrier, undecaprenyl phosphate (C55P), forming Lipid I. The addition of GlcNAc by MurG creates the final monomer, Lipid II.[6]
-
Translocation: A dedicated flippase, MurJ, transports Lipid II from the inner (cytoplasmic) leaflet of the cell membrane to the outer (periplasmic) leaflet.[7][8]
-
Polymerization: In the periplasm, glycosyltransferases (a function of some Penicillin-Binding Proteins, or PBPs) polymerize Lipid II monomers into long glycan chains.[9]
-
Cross-linking: Transpeptidases (another function of PBPs) create peptide cross-links between adjacent glycan chains, giving the peptidoglycan its strength and rigidity.[10][11]
Mechanism I: β-Lactam Antibiotics - The Classic Approach
β-lactam antibiotics, a broad class including penicillins, cephalosporins, carbapenems, and monobactams, have been a mainstay of antibacterial therapy since the discovery of penicillin.[2][12] Their efficacy lies in their structural mimicry of a key component of the peptidoglycan precursor.
Molecular Mechanism: The core of a β-lactam antibiotic is its four-membered β-lactam ring.[13] This structure mimics the D-Ala-D-Ala terminus of the peptidoglycan pentapeptide side chain.[2] This resemblance allows the antibiotic to act as a suicide inhibitor for the transpeptidase enzymes, more commonly known as Penicillin-Binding Proteins (PBPs).[10][14] By binding to the active site of PBPs, β-lactams form a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme.[2][15] This prevents the final cross-linking step of peptidoglycan synthesis.[13] The continued action of autolytic enzymes in the absence of new cell wall construction leads to a loss of cell wall integrity, osmotic instability, and ultimately, cell lysis.[13][14]
Mechanism II: this compound - A Novel Blockade
This compound, also known as Actagardin, is a lantibiotic that inhibits peptidoglycan synthesis, but its target is distinct from that of β-lactams and other well-known cell wall inhibitors like vancomycin.[3][4] Early studies demonstrated that this compound treatment leads to the accumulation of the lipid intermediate in the synthesis pathway, pointing to a disruption of the later, membrane-associated steps.[16][17]
Molecular Mechanism: this compound's primary target is the peptidoglycan precursor itself, Lipid II, but its action is more nuanced than simple sequestration.[18] More specifically, this compound is understood to inhibit the function of the Lipid II flippase, MurJ.[18] MurJ is the essential transporter responsible for moving Lipid II from its site of synthesis on the cytoplasmic side of the membrane to the periplasmic side, where it can be incorporated into the growing cell wall.[7][19] By interfering with MurJ's function, this compound effectively traps the essential building blocks on the wrong side of the membrane, starving the periplasmic synthesis machinery of its substrate.[6][18] This leads to a complete halt in both transglycosylation and transpeptidation, causing a rapid cessation of cell wall growth and subsequent cell death.
Head-to-Head Comparison: Key Mechanistic Differences
The distinct targets of β-lactams and this compound result in fundamentally different biochemical consequences.
| Feature | β-Lactam Antibiotics | This compound |
| Primary Target | Penicillin-Binding Proteins (PBPs), specifically the transpeptidase domain.[10] | Lipid II flippase (MurJ).[18] |
| Inhibited Step | Final peptide cross-linking (Transpeptidation).[13] | Translocation of Lipid II across the cytoplasmic membrane.[7] |
| Biochemical Result | Weakened peptidoglycan with un-cross-linked glycan strands; accumulation of Lipid II in the periplasm. | Accumulation of Lipid II in the cytoplasmic leaflet of the membrane; cessation of all periplasmic PG synthesis.[16] |
| Downstream Effect | Cell lysis due to osmotic pressure and uncontrolled autolysin activity.[14] | Cessation of cell wall growth, leading to cell death. |
| Resistance Mechanism | Primarily enzymatic degradation by β-lactamases or alteration of PBP targets.[12] | Mutations in the MurJ flippase.[18] |
Experimental Verification of Mode of Action
Distinguishing between these two modes of action requires specific biochemical and microbiological assays. The following protocols provide a framework for experimentally validating the target of a novel antibiotic suspected to act via one of these mechanisms.
Protocol 1: Penicillin-Binding Protein (PBP) Competition Assay
This assay determines if a compound directly interacts with PBPs. It relies on the competition between the test antibiotic and a fluorescently labeled β-lactam (e.g., Bocillin FL) for binding to PBPs.
-
Rationale: If the test compound is a β-lactam, it will occupy the PBP active sites, preventing the fluorescent probe from binding. This compound, which does not target PBPs, should have no effect on probe binding.
-
Methodology:
-
Grow a culture of a susceptible bacterium (e.g., Streptococcus pneumoniae or Bacillus subtilis) to mid-log phase.[15]
-
Harvest and wash the cells in phosphate-buffered saline (PBS).
-
Resuspend cell pellets in PBS containing the test antibiotic (e.g., this compound) and a known β-lactam (e.g., Penicillin G) at various concentrations (e.g., 0.1x to 10x MIC). Include an untreated control.[15]
-
Incubate for 10-30 minutes at 37°C to allow the unlabeled antibiotic to bind to its target.
-
Add a fluorescent β-lactam probe, such as Bocillin FL, to all samples and incubate for an additional 10 minutes.[20]
-
Wash the cells to remove the unbound probe.
-
Lyse the cells and separate the membrane proteins via SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using an in-gel fluorescence scanner.[20]
-
-
Expected Results:
-
β-Lactam Treatment: A dose-dependent decrease in the fluorescence signal of the PBP bands compared to the untreated control.
-
This compound Treatment: Fluorescence signal of the PBP bands will be identical to the untreated control.
-
Protocol 2: Lipid II Accumulation and Localization Assay
This assay is designed to measure the accumulation of Lipid II and determine its subcellular location.
-
Rationale: Both this compound and late-stage inhibitors like β-lactams can cause Lipid II to accumulate. However, this compound blocks its transport, leading to accumulation in the cytoplasmic fraction, while β-lactams block its consumption in the periplasm.[16][21]
-
Methodology:
-
Grow a bacterial culture (e.g., S. aureus RN4220) to mid-log phase.[21]
-
Treat aliquots of the culture with a β-lactam, this compound (at 2x MIC), or leave untreated for 20-30 minutes.
-
Harvest the cells and perform a two-step lipid extraction. A common method involves extracting with a chloroform/methanol/water mixture.[21] This separates lipids from other cellular components.
-
The extracted lipids containing Lipid II can be analyzed via thin-layer chromatography (TLC) or mass spectrometry.
-
To quantify, the extracted Lipid II can be selectively labeled. For instance, purified S. aureus PBP4 can be used to attach a biotinylated probe (biotin-D-Lys) to the pentapeptide of Lipid II.[21]
-
The labeled Lipid II can then be visualized and quantified by Western blotting using a streptavidin-HRP conjugate.[21]
-
-
Expected Results:
-
β-Lactam Treatment: A moderate increase in total Lipid II compared to the control.
-
This compound Treatment: A significant increase in total Lipid II compared to both the control and β-lactam-treated samples, confirming a bottleneck at the Lipid II stage.[4]
-
Conclusion
While both this compound and β-lactam antibiotics ultimately disrupt bacterial cell wall integrity, their modes of action are elegantly distinct. β-lactams represent a classic strategy of disabling the final step of construction—the cross-linking of the peptidoglycan mesh. This compound employs a more upstream approach, effectively cutting off the supply line of essential building blocks by inhibiting the MurJ flippase. This difference in targets is not merely academic; it provides a critical advantage against bacteria that have evolved resistance to β-lactams via PBP modification or β-lactamase production. Understanding these disparate mechanisms is paramount for the rational design of new antibacterial agents and for developing combination therapies that can overcome the challenge of antibiotic resistance.
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A Comparative Analysis of Gardimycin and Other Glycopeptide Antibiotics: An In-Depth Efficacy Guide for Researchers
In the ever-evolving landscape of antimicrobial resistance, the scientific community is in constant pursuit of novel therapeutic agents. This guide provides a comprehensive comparison of Gardimycin, a peptide antibiotic, with other prominent glycopeptide antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms of action, in vitro efficacy, and the experimental methodologies used for their evaluation.
Introduction to Glycopeptide Antibiotics and the Emergence of this compound
Glycopeptide antibiotics have long been a cornerstone in the treatment of serious infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).[1] This class of drugs primarily acts by inhibiting the synthesis of the bacterial cell wall.[2] Vancomycin, the first-generation glycopeptide, has been a workhorse in clinical practice for decades.[3] However, the rise of vancomycin-intermediate and vancomycin-resistant strains has necessitated the development of newer generations of glycopeptides with improved potency and pharmacokinetic profiles.[1] These include teicoplanin, and the lipoglycopeptides telavancin, dalbavancin, and oritavancin.[1]
This compound, also known as Actagardin, is a peptide antibiotic produced by Actinoplanes garbadinensis.[4][5] While not a true glycopeptide in structure, its mechanism of action, which involves the inhibition of peptidoglycan synthesis, places it in a functionally similar category, making it a relevant subject for comparison.[6][7] This guide will delve into the available data to provide a comparative perspective on the efficacy of this compound alongside established and newer glycopeptide agents.
Mechanism of Action: A Tale of Two Targets
The primary mechanism of action for traditional glycopeptides like vancomycin and teicoplanin involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[6][8] This binding sterically hinders the transglycosylation and transpeptidation steps, which are crucial for the elongation and cross-linking of the peptidoglycan chains that form the bacterial cell wall.[6][8] This disruption of cell wall integrity ultimately leads to bacterial cell lysis.
The newer lipoglycopeptides —telavancin, dalbavancin, and oritavancin—possess a dual mechanism of action. In addition to inhibiting cell wall synthesis by binding to D-Ala-D-Ala, they have a lipophilic side chain that anchors the molecule to the bacterial cell membrane.[7][9][10] This anchoring enhances their activity and, in the case of telavancin and oritavancin, can lead to the disruption of bacterial membrane potential and increased membrane permeability.[9][10]
This compound also targets peptidoglycan synthesis, but through a distinct mechanism. It induces the accumulation of the lipid intermediate in the cell wall synthesis pathway, suggesting that it inhibits the transfer of the disaccharide-pentapeptide unit from the lipid carrier to the growing peptidoglycan chain.[6][7] This mode of action differs from the direct binding to the D-Ala-D-Ala terminus seen with traditional glycopeptides.
Caption: Mechanisms of action for glycopeptide antibiotics.
In Vitro Efficacy: A Comparative Look at Minimum Inhibitory Concentrations (MIC)
The in vitro efficacy of an antibiotic is most commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the reported MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for several glycopeptide antibiotics against key Gram-positive pathogens.
It is important to note that direct comparative studies including this compound are limited in the publicly available literature. Therefore, while we can present robust comparative data for the other glycopeptides, the information on this compound is more descriptive, based on its known spectrum of activity against Gram-positive bacteria.[8]
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Glycopeptide Antibiotics against Gram-Positive Bacteria
| Antibiotic | Organism | MIC | MIC |
| Vancomycin | Staphylococcus aureus (MRSA) | 1 | 1-2 |
| Enterococcus faecalis (VSE) | 1-2 | 2-4 | |
| Streptococcus pneumoniae | ≤0.5 | 1 | |
| Teicoplanin | Staphylococcus aureus (MRSA) | 0.5-1 | 1-2 |
| Enterococcus faecalis (VSE) | ≤0.5 | 1 | |
| Streptococcus pneumoniae | ≤0.06 | 0.12-0.25 | |
| Dalbavancin | Staphylococcus aureus (MRSA) | 0.03-0.06 | 0.06-0.12 |
| Enterococcus faecalis (VSE) | 0.03-0.06 | 0.06 | |
| Streptococcus pneumoniae | ≤0.015 | 0.03 | |
| Oritavancin | Staphylococcus aureus (MRSA) | 0.03-0.06 | 0.06-0.12 |
| Enterococcus faecalis (VSE) | 0.015-0.03 | 0.06 | |
| Streptococcus pneumoniae | ≤0.008 | 0.03-0.06 | |
| Telavancin | Staphylococcus aureus (MRSA) | 0.03-0.06 | 0.06 |
| Enterococcus faecalis (VSE) | 0.12 | 0.12-0.25 | |
| Streptococcus pneumoniae | ≤0.015 | 0.015-0.03 |
VSE: Vancomycin-Susceptible Enterococci. Data compiled from multiple sources.[3][5][11][12]
Experimental Protocols for Efficacy Assessment
To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are paramount. The following sections detail the methodologies for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is a fundamental measure of an antibiotic's potency. The two most common methods are broth microdilution and agar dilution.
Broth Microdilution Method:
-
Preparation of Antibiotic Solutions: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate using a suitable growth medium, such as cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: A standardized bacterial suspension (typically 0.5 McFarland standard) is prepared and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Caption: Workflow for MIC determination by broth microdilution.
Agar Dilution Method:
-
Plate Preparation: Serial dilutions of the antibiotic are incorporated into molten agar, which is then poured into petri dishes.
-
Inoculum Application: A standardized bacterial suspension is spotted onto the surface of the agar plates.
-
Incubation: Plates are incubated under appropriate conditions.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits bacterial growth at the site of inoculation.
Time-Kill Assay
Time-kill assays provide information on the rate of bacterial killing by an antibiotic over time.
-
Culture Preparation: A bacterial culture is grown to a logarithmic phase and then diluted in fresh broth to a standardized starting inoculum (e.g., 10^5 to 10^6 CFU/mL).
-
Antibiotic Exposure: The antibiotic is added to the bacterial culture at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is also included.
-
Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Counting: The samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The results are plotted as log
10CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10(99.9%) reduction in CFU/mL from the initial inoculum.
Discussion and Future Directions
The available in vitro data clearly demonstrates the potent activity of the newer lipoglycopeptides—dalbavancin, oritavancin, and telavancin—against a broad range of Gram-positive pathogens, including MRSA and vancomycin-susceptible enterococci. Their low MIC values suggest a significant improvement in potency compared to vancomycin and teicoplanin.
This compound presents an interesting case. Its unique mechanism of action, targeting the lipid intermediate of peptidoglycan synthesis, offers a potential advantage against bacteria that have developed resistance to glycopeptides that target the D-Ala-D-Ala terminus. However, the lack of comprehensive, publicly available in vitro efficacy data in the form of MIC distributions makes a direct and robust comparison with other glycopeptides challenging.
For the research and drug development community, this highlights a critical need for further investigation into the in vitro and in vivo efficacy of this compound against a contemporary and diverse panel of clinical isolates. Such studies would be invaluable in determining its potential role in the current landscape of antimicrobial therapy. Furthermore, exploring potential synergies between this compound and other classes of antibiotics could unveil novel combination therapies to combat multidrug-resistant organisms.
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Zhanel, G. G., Calic, D., Schweizer, F., Zelenitsky, S., Adam, H., Lagacé-Wiens, P. R., ... & Karlowsky, J. A. (2010). New lipoglycopeptides: a comparative review of dalbavancin, oritavancin and telavancin. Drugs, 70(7), 859–886. [Link]
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Coronelli, C., Tamoni, G., & Lancini, G. C. (1976). This compound, a new antibiotic from Actinoplanes. II. Isolation and preliminary characterization. The Journal of Antibiotics, 29(5), 507-512. [Link]
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Mendes, R. E., Sader, H. S., Flamm, R. K., & Jones, R. N. (2016). In Vitro Activity of Telavancin Against Clinically Important Gram-Positive Pathogens from 69 U.S. Medical Centers (2015): Potency Analysis by U.S. Census Divisions. Antimicrobial Agents and Chemotherapy, 60(10), 6324–6330. [Link]
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A Comparative Guide to the Synergistic Potential of Gardimycin with Other Antimicrobial Agents
This guide is intended for researchers, scientists, and drug development professionals engaged in the critical work of overcoming antimicrobial resistance. As we explore novel therapeutic strategies, the strategic combination of existing and new antimicrobial agents stands out as a highly promising approach. Here, we provide an in-depth technical analysis of the synergistic potential of Gardimycin, a potent inhibitor of bacterial cell wall synthesis. While direct and extensive experimental data on this compound combinations is emerging, this guide will establish the mechanistic basis for its synergistic potential by drawing parallels with well-documented interactions of other cell wall active agents. We will detail the established methodologies for synergy testing, provide the causal logic behind these experimental designs, and present a framework for evaluating this compound's future role in combination therapy.
This compound: Mechanism of Action and the Rationale for Synergy
This compound, also known as Actagardin, is a peptide antibiotic produced by Actinoplanes garbadinensis.[1] Its potent antimicrobial activity stems from a precise mechanism of action: the inhibition of peptidoglycan synthesis. This process is fundamental to the survival of most bacteria, as it creates the rigid cell wall that protects the organism from osmotic lysis. This compound specifically targets and inhibits the enzyme MraY, which is responsible for the transfer of N-acetylmuramic acid-pentapeptide from its UDP-nucleotide precursor to the lipid carrier undecaprenyl phosphate. This is a critical, early step in the cell wall synthesis pathway.
The rationale for using this compound in combination with other antimicrobials is rooted in the principle of synergistic interaction, where the combined effect of two drugs is significantly greater than the sum of their individual effects.[2] Such combinations can:
-
Broaden the spectrum of activity.
-
Reduce the therapeutic dosage of individual agents, thereby minimizing toxicity.
-
Prevent the emergence of drug-resistant bacterial strains.
Given this compound's specific target, the most logical and promising combinations are with other antibiotics that disrupt the same peptidoglycan synthesis pathway but at different enzymatic steps.
Mechanistic Basis for Synergy with Other Cell Wall Inhibitors
The bacterial peptidoglycan synthesis pathway is a multi-step process, offering several targets for antibiotic intervention. A simultaneous attack on multiple points in this pathway can create a catastrophic failure in cell wall construction that is more effective than inhibiting a single step.
-
This compound + β-Lactams: β-lactam antibiotics (e.g., penicillins, cephalosporins) inhibit the final step of peptidoglycan synthesis: the cross-linking of peptide side chains, a reaction catalyzed by penicillin-binding proteins (PBPs). By inhibiting an early step (MraY), this compound reduces the production of the building blocks that PBPs assemble. The combination of an early-stage and a late-stage inhibitor can create a powerful synergistic effect. The disruption of the cell wall by β-lactams may also enhance the penetration of other antibiotics.[3]
-
This compound + Vancomycin: Vancomycin, a glycopeptide, acts at an intermediate stage. It binds directly to the D-Ala-D-Ala termini of the peptidoglycan precursors (Lipid II), sterically hindering the subsequent transglycosylation and transpeptidation steps. A combination with this compound would theoretically lead to a depletion of precursors while simultaneously blocking the utilization of any that are synthesized, effectively starving and blocking the pathway from two distinct angles.
Caption: Inhibition points of cell wall synthesis inhibitors.
A Case Study in Synergy: Vancomycin and β-Lactams against MRSA
While specific, published synergy data for this compound is limited, the well-documented interaction between vancomycin and β-lactams against Methicillin-Resistant Staphylococcus aureus (MRSA) serves as an excellent model. These studies provide a quantitative benchmark and a methodological blueprint for future investigations into this compound combinations. The combination of a glycopeptide and a β-lactam has been shown to be highly synergistic, particularly against strains with reduced susceptibility to vancomycin.[4]
Experimental Data Summary from Checkerboard Assays:
| Combination | Organism | Mean FIC Index (FICI) | Interpretation | Reference |
| Vancomycin + Imipenem | MRSA | 0.35 | Synergy | [5] |
| Vancomycin + Cefazolin | MRSA | 0.46 | Synergy | [5] |
The Fractional Inhibitory Concentration (FIC) Index is a standard measure of interaction. An FICI of ≤ 0.5 is defined as synergy, >0.5 to 4.0 as indifference, and >4.0 as antagonism.[5]
This data quantitatively demonstrates that the combination of these two cell wall active agents is significantly more potent than either drug alone. This provides a strong, data-supported rationale for investigating analogous combinations involving this compound.
Experimental Protocols for Synergy Assessment
To rigorously evaluate the synergistic potential of this compound, standardized in-vitro methods must be employed. The following protocols for checkerboard and time-kill assays represent the gold standard in the field.
Checkerboard Assay Protocol
The checkerboard assay is a robust method for determining the Fractional Inhibitory Concentration (FIC) index.
Causality Behind Experimental Choices: This microdilution method is chosen for its efficiency in testing a wide range of concentration combinations simultaneously, allowing for a comprehensive determination of the FIC index from a single experiment. The use of standardized inocula and media ensures reproducibility.
Methodology:
-
Preparation of Reagents: Prepare stock solutions of this compound (Drug A) and the combination agent (Drug B) in appropriate cation-adjusted Mueller-Hinton Broth (CAMHB). Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient. Serially dilute Drug A (e.g., 2-fold dilutions) down the columns (e.g., rows A-G). Serially dilute Drug B across the rows (e.g., columns 1-10).
-
Controls: Row H should contain dilutions of Drug A only. Column 11 should contain dilutions of Drug B only. Column 12 should contain a growth control (bacteria, no drug) and a sterility control (broth only).
-
Inoculation: Dilute the standardized bacterial inoculum and add it to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone from the control rows/columns.
-
For each well showing no growth, calculate the FIC for each drug:
-
FIC of A = (MIC of A in combination) / (MIC of A alone)
-
FIC of B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FIC Index (FICI) for that well: FICI = FIC of A + FIC of B.
-
The lowest FICI value obtained from all wells is reported as the FICI for the combination.
-
Caption: Standard workflow for a checkerboard synergy assay.
Time-Kill Assay
Time-kill assays provide dynamic information about the rate of bacterial killing over time.
Causality Behind Experimental Choices: This method is more labor-intensive but provides critical information on whether a combination is bactericidal (kills bacteria) or merely bacteriostatic (inhibits growth), and how quickly the killing occurs. It validates the static results of a checkerboard assay with dynamic data.
Methodology:
-
Preparation: Prepare culture tubes with CAMHB containing the drugs at relevant concentrations (e.g., 0.5x MIC, 1x MIC), both alone and in combination. Include a drug-free growth control.
-
Inoculation: Inoculate each tube with a standardized bacterial inoculum to a final concentration of ~5 x 10⁵ CFU/mL.
-
Sampling: Incubate all tubes at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each tube.
-
Enumeration: Perform serial dilutions of each aliquot and plate onto agar to determine the viable bacterial count (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each condition. Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Conclusion and Future Directions
The mechanistic profile of this compound as a potent inhibitor of an early stage of peptidoglycan synthesis provides a strong theoretical and logical foundation for its use in synergistic combination therapies. While direct experimental data is not yet widely published, the extensive evidence for synergy between other cell wall active agents, such as vancomycin and β-lactams, provides a compelling case for the investigation of this compound. The protocols detailed in this guide offer a validated pathway for researchers to generate the necessary data.
The critical next step for the research community is to perform systematic in-vitro synergy studies of this compound with a panel of other antimicrobials, particularly β-lactams and glycopeptides, against clinically relevant pathogens like S. aureus. Such studies are essential to unlock the full therapeutic potential of this compound and to develop novel, potent combination therapies that can effectively combat the growing threat of multidrug-resistant bacteria.
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Cross-resistance studies between Gardimycin and other antibiotics
<Comparative Analysis of Cross-Resistance Between Gardimycin and Other Antibiotics >
A Technical Guide for Drug Development Professionals
Introduction: The Imperative to Understand Cross-Resistance
The escalating crisis of antimicrobial resistance (AMR) necessitates a sophisticated approach to antibiotic discovery and development. A critical, yet often underestimated, component of this process is the comprehensive evaluation of cross-resistance profiles for new and existing compounds. Cross-resistance, where resistance to one antibiotic confers resistance to another, can severely limit the clinical utility of a new drug, even before it reaches the market. This guide provides a technical framework for studying cross-resistance, using the antibiotic this compound as a central case study.
This compound is a peptide antibiotic produced by Actinoplanes species[1][2]. Early studies indicated that its primary mechanism of action involves the inhibition of peptidoglycan synthesis, a crucial component of the bacterial cell wall[3][4]. However, the landscape of antibiotic research has evolved, and the antibiotic known as this compound is often discussed interchangeably with novobiocin, an aminocoumarin antibiotic that targets the GyrB subunit of DNA gyrase, an enzyme essential for DNA replication[5][6][7]. This guide will focus on this compound in the context of its identity as a GyrB inhibitor (novobiocin) to explore potential cross-resistance with other antibiotic classes, particularly those with related or interacting mechanisms.
Understanding the potential for cross-resistance between this compound (Novobiocin) and other agents is paramount. It allows researchers to predict clinical challenges, inform combination therapy strategies, and guide the development of next-generation antibiotics that can circumvent existing resistance mechanisms.
Mechanisms of Resistance and the Potential for Cross-Resistance
Resistance to an antibiotic can arise through several primary mechanisms: modification of the drug target, enzymatic inactivation of the drug, or active efflux of the drug from the cell. Cross-resistance occurs when one of these mechanisms affects multiple drugs.
For this compound (Novobiocin), the primary resistance mechanism is the alteration of its target, DNA gyrase.
-
Target Site Modification : Mutations in the gyrB gene, which encodes the GyrB subunit that this compound binds to, are the principal drivers of resistance[5][8]. For instance, specific amino acid substitutions in GyrB can prevent the antibiotic from binding effectively, rendering it useless. Intrinsic resistance in some species, like Staphylococcus saprophyticus, is associated with a naturally resistant form of the GyrB protein[8].
-
Efflux Pumps : Multi-drug efflux pumps are another significant cause of cross-resistance. These membrane proteins actively transport a wide range of compounds out of the bacterial cell. A bacterium upregulating an efflux pump to resist one antibiotic may simultaneously gain resistance to other, structurally different antibiotics that are also substrates for that pump. Studies in E. coli have shown that mutants with altered membrane permeability can exhibit increased resistance to novobiocin[6][7].
Given these mechanisms, we can hypothesize potential cross-resistance scenarios:
-
With Fluoroquinolones (e.g., Ciprofloxacin) : Fluoroquinolones also target DNA gyrase, but they bind to the GyrA subunit. While the binding sites are different, mutations in one subunit could allosterically affect the other, or a single efflux pump could recognize both drug classes. However, studies have shown that novobiocin-resistant mutants of E. coli were not necessarily cross-resistant to ciprofloxacin, suggesting the mechanisms can be distinct[9].
-
With Other ATP-Competitive Inhibitors : Any other antibiotic that competes for the same ATP-binding pocket on GyrB would likely show strong cross-resistance.
-
With Efflux Pump Substrates (e.g., Tetracyclines, some β-lactams) : If resistance to this compound is mediated by the upregulation of a broad-spectrum efflux pump, cross-resistance to other substrates of that pump is highly probable[10].
Experimental Design for a Comprehensive Cross-Resistance Study
A robust investigation into cross-resistance requires a multi-step, systematic approach. The goal is to not only identify the presence of cross-resistance but also to understand the underlying mechanism.
Experimental Workflow Diagram
The following diagram outlines a comprehensive workflow for assessing cross-resistance.
Caption: Workflow for investigating antibiotic cross-resistance.
Protocol 1: Generation of this compound-Resistant Mutants via Serial Passage
This protocol describes a multi-step resistance study to gradually select for resistant mutants, mimicking clinical exposure.[11]
Objective: To generate stable bacterial mutants with resistance to this compound.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
This compound (Novobiocin) stock solution.
-
Sterile 96-well microtiter plates.
-
Incubator (35°C ± 2°C).
Methodology:
-
Initial MIC Determination: First, determine the baseline Minimum Inhibitory Concentration (MIC) of this compound against the wild-type strain using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[12][13][14]
-
Serial Passage Setup: Prepare a 96-well plate with a 2-fold serial dilution of this compound in CAMHB, typically starting from 16x MIC down to 0.125x MIC.
-
Inoculation: Inoculate the wells with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 35°C for 18-24 hours.
-
Passage: On Day 1, identify the MIC (the lowest concentration with no visible growth). Take an aliquot from the well at 0.5x MIC (the sub-MIC concentration) and use it to inoculate a fresh serial dilution plate.
-
Repeat: Repeat steps 4 and 5 daily for a predetermined period (e.g., 14-30 days).
-
Monitor MIC: Record the MIC value each day. A significant and stable increase in the MIC (e.g., ≥8-fold) indicates the development of resistance.
-
Isolate Mutants: Once a stable resistant phenotype is observed, streak the culture from the sub-MIC well onto an agar plate to obtain isolated colonies. Select single colonies for further characterization.
Rationale: This method allows for the gradual accumulation of mutations, which may better reflect the in vivo evolution of resistance compared to single-step, high-concentration selection methods.[11][15]
Protocol 2: Antimicrobial Susceptibility Testing (AST) for Cross-Resistance
Objective: To quantitatively measure the change in susceptibility of the this compound-resistant mutant to a panel of other antibiotics.
Methodology:
-
Using the CLSI broth microdilution method, determine the MICs for the wild-type parent strain and the isolated this compound-resistant mutant.[16]
-
Test a panel of antibiotics including, but not limited to:
-
This compound (Novobiocin): To confirm the resistance level.
-
A Fluoroquinolone: (e.g., Ciprofloxacin) to test for cross-resistance via a related target.
-
A Tetracycline: (e.g., Tetracycline, Doxycycline) to test for efflux-mediated cross-resistance.
-
A β-lactam: (e.g., Oxacillin) as a control with an unrelated mechanism.
-
An Aminoglycoside: (e.g., Gentamicin) as another control.
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format.
Table 1: Hypothetical MIC Data for Wild-Type and this compound-Resistant S. aureus
| Antibiotic | Class | Mechanism of Action | MIC (µg/mL) Wild-Type | MIC (µg/mL) Gard-Resistant Mutant | Fold Change | Interpretation |
| This compound | Aminocoumarin | DNA Gyrase (GyrB) | 0.25 | 16 | 64x | Resistance |
| Ciprofloxacin | Fluoroquinolone | DNA Gyrase (GyrA) | 0.5 | 0.5 | 1x | No Cross-Resistance |
| Tetracycline | Tetracycline | 30S Ribosome | 1 | 8 | 8x | Cross-Resistance |
| Oxacillin | β-lactam | Cell Wall Synthesis | 0.5 | 0.5 | 1x | No Cross-Resistance |
| Gentamicin | Aminoglycoside | 30S Ribosome | 0.25 | 0.06 | 0.25x | Collateral Sensitivity |
Interpretation of Results:
-
Resistance: The 64-fold increase in the this compound MIC confirms the mutant's resistance phenotype.
-
No Cross-Resistance: The Ciprofloxacin and Oxacillin MICs remain unchanged, suggesting the resistance mechanism is specific and does not affect these drugs. This aligns with findings that resistance to coumarins and fluoroquinolones can be independent.[9]
-
Cross-Resistance: The 8-fold increase in the Tetracycline MIC strongly suggests a shared resistance mechanism, likely an efflux pump capable of exporting both this compound and Tetracycline.
-
Collateral Sensitivity: The 4-fold decrease in the Gentamicin MIC is an example of collateral sensitivity. This phenomenon, where resistance to one drug increases susceptibility to another, is of significant therapeutic interest.[10][17] It can occur if the resistance mechanism (e.g., a metabolic mutation) creates a new vulnerability.[15]
Protocol 3: Checkerboard Assay for Synergy Analysis
When cross-resistance is not observed, it's valuable to test for synergistic or antagonistic interactions. A combination of novobiocin and tetracycline has been shown to retard the development of resistance.[18][19]
Objective: To determine the interaction between this compound and another antibiotic (e.g., Gentamicin, where collateral sensitivity was observed).
Methodology:
-
A 96-well plate is set up where antibiotic A (this compound) is serially diluted along the y-axis, and antibiotic B (Gentamicin) is serially diluted along the x-axis.[20][21][22]
-
Each well is inoculated with the bacterial strain. The plate includes rows and columns with each antibiotic alone to re-determine their individual MICs.[23]
-
After incubation, the plate is read to find the MIC of each drug in combination.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Indifference/Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[20]
A synergistic interaction would provide a strong rationale for developing a combination therapy.
Mechanistic Diagram: Target vs. Efflux-Mediated Resistance
Caption: Potential mechanisms of this compound resistance.
Conclusion and Implications for Drug Development
A thorough investigation of cross-resistance is not merely an academic exercise; it is a crucial step in de-risking a drug development program. The experimental framework outlined here—from generating resistant mutants to phenotyping and mechanistic elucidation—provides a robust pathway for understanding how a new antibiotic like this compound will perform in a world already replete with resistance mechanisms.
The hypothetical data presented illustrates a complex but plausible scenario: resistance to this compound can induce cross-resistance to a tetracycline (likely via efflux) while simultaneously creating collateral sensitivity to an aminoglycoside. Such findings have profound implications, suggesting that while this compound monotherapy could be compromised by existing efflux mechanisms, it may have significant potential as part of a combination therapy, for example, with an aminoglycoside to exploit the induced sensitivity. This data-driven approach allows for the early formulation of rational strategies to preserve the efficacy and extend the clinical lifespan of vital new antibiotics.
References
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Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Available at: [Link]
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Stokes, J. M., et al. (2020). The antibiotic novobiocin binds and activates the ATPase that powers lipopolysaccharide transport. eLife. Available at: [Link]
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Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]
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ResearchGate. (2020). The Antibiotic Novobiocin Binds and Activates the ATPase That Powers Lipopolysaccharide Transport | Request PDF. Available at: [Link]
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Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
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Somma, S., Merati, W., & Parenti, F. (1977). This compound, a new antibiotic inhibiting peptidoglycan synthesis. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Bellio, P., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX. Available at: [Link]
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Clinical and Laboratory Standards Institute. (2024). CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. Available at: [Link]
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O'Neill, A. J., & Chopra, I. (2002). Intrinsic Novobiocin Resistance in Staphylococcus saprophyticus. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Petrovic, M., et al. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Pharmaceuticals. Available at: [Link]
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CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available at: [Link]
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Cirz, R. T., et al. (2007). Novobiocin Inhibits the Antimicrobial Resistance Acquired through DNA Damage-Induced Mutagenesis in Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Smith, J. T., & Lewin, C. S. (1988). Studies on Mutational Cross-Resistance Between Ciprofloxacin, Novobiocin and Coumermycin in Escherichia Coli and Staphylococcus Warneri. Journal of Medical Microbiology. Available at: [Link]
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Forgacs, J., & Waisbren, B. A. (1967). Development of resistance to novobiocin, tetracycline, and a novobiocin-tetracycline combination in Staphylococcus aureus populations. Journal of Bacteriology. Available at: [Link]
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Parenti, F., et al. (1976). This compound, a new antibiotic from Actinoplanes. III. Biological properties. The Journal of Antibiotics. Available at: [Link]
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Parenti, F., et al. (1976). This compound, a new antibiotic from Actinoplanes. I. Description of the producer strain and fermentation studies. The Journal of Antibiotics. Available at: [Link]
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Podnecky, N. L., et al. (2018). Evolution of antibiotic cross‐resistance and collateral sensitivity in Staphylococcus epidermidis using the mutant prevention concentration and the mutant selection window. Evolutionary Applications. Available at: [Link]
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Wijma, H. J., & Janssen, D. B. (2018). Experimental Protocols for Generating Focused Mutant Libraries and Screening for Thermostable Proteins. Methods in Enzymology. Available at: [Link]
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Trent, J. (n.d.). The Power of Bacterial Genetics lies in the ability to study rare events: An investigation of mutagenesis using the model Escherichia coli. Western Washington University. Available at: [Link]
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Coronelli, C., et al. (1976). This compound, a new antibiotic from Actinoplanes. II. Isolation and preliminary characterization. The Journal of Antibiotics. Available at: [Link]
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Gardimycin: A Comparative Analysis of Its Bactericidal Versus Bacteriostatic Activity
For researchers, scientists, and drug development professionals, understanding the precise nature of an antibiotic's activity is paramount. The distinction between a bactericidal agent, which directly kills bacteria, and a bacteriostatic agent, which inhibits their growth, has profound implications for therapeutic applications and the development of new antimicrobial strategies. This guide provides an in-depth comparison of the bactericidal versus bacteriostatic properties of Gardimycin, a potent lantibiotic, in the context of other well-established antibiotics.
The Critical Distinction: Bactericidal vs. Bacteriostatic
The choice between a bactericidal and a bacteriostatic antibiotic is a critical clinical decision. Bactericidal agents are often preferred for severe, life-threatening infections, particularly in immunocompromised patients where the host's immune system is less capable of clearing the infection. In contrast, bacteriostatic agents can be effective in treating less severe infections in patients with a competent immune system, as they halt bacterial proliferation, allowing the host defenses to eliminate the pathogens.
The determination of whether an antibiotic is bactericidal or bacteriostatic is not always absolute and can depend on the bacterial species, the concentration of the antibiotic, and the specific experimental conditions. However, standardized laboratory tests, such as the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), provide a quantitative basis for this classification.
This compound's Mechanism of Action: A Pointer Towards Bactericidal Activity
This compound, also known as Actagardin, is a tetracyclic lantibiotic produced by species of Actinoplanes.[1] Its primary mechanism of action is the inhibition of peptidoglycan synthesis, a crucial process for maintaining the integrity of the bacterial cell wall. This compound specifically targets and binds to Lipid II, a precursor molecule in the peptidoglycan synthesis pathway.[2] This binding prevents the incorporation of Lipid II into the growing peptidoglycan chain, thereby halting cell wall construction.[2]
This mode of action is shared by other lantibiotics like Nisin and the glycopeptide antibiotic Vancomycin. The disruption of cell wall synthesis often leads to a loss of structural integrity, making the bacterial cell susceptible to osmotic lysis and ultimately leading to cell death. Several sources indicate that this inhibition of peptidoglycan synthesis by this compound (Actagardin) results in a bactericidal effect, causing slow cell lysis.[2] Furthermore, an alternative bactericidal mechanism has been described for Lipid II-targeting lantibiotics, where they sequester Lipid II from the site of cell division, leading to a blockage of cell wall synthesis and bacterial death.[3][4][5][6]
Determining Bactericidal vs. Bacteriostatic Activity: Experimental Protocols
The gold standard for differentiating between bactericidal and bacteriostatic activity involves determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Antibiotic Solutions: Prepare a series of twofold dilutions of the antibiotic in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (growth).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Protocol: MBC Determination
-
Subculturing from MIC plate: Following the MIC determination, take a small aliquot (e.g., 10-100 µL) from the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Plating: Spread the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar) that does not contain any antibiotic.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Determining the MBC: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
The MBC/MIC Ratio: A Key Differentiator
The ratio of MBC to MIC is a critical parameter for classifying an antibiotic's activity.
-
Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the agent is bacteriostatic.
Comparative Analysis: this compound, Nisin, and Vancomycin
To provide context for this compound's likely bactericidal activity, we will compare its mechanism of action and available data with two other well-characterized antibiotics that target the bacterial cell wall: Nisin and Vancomycin.
| Feature | This compound (Actagardin) | Nisin | Vancomycin |
| Class | Lantibiotic | Lantibiotic | Glycopeptide |
| Mechanism of Action | Binds to Lipid II, inhibiting peptidoglycan synthesis.[2] | Binds to Lipid II, inhibiting cell wall synthesis and forming pores in the cell membrane. | Binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, inhibiting transglycosylation and transpeptidation. |
| Primary Target | Gram-positive bacteria | Broad-spectrum against Gram-positive bacteria | Gram-positive bacteria, particularly MRSA |
| Bactericidal/Bacteriostatic | Presumed Bactericidal (based on mechanism) | Bactericidal | Generally Bactericidal |
Quantitative Data for Comparator Antibiotics
While specific MIC and MBC data for this compound are elusive in the reviewed literature, data for Nisin and Vancomycin are available and serve as excellent examples of how bactericidal activity is quantified.
Nisin Z Activity against Staphylococcus aureus
| Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Classification |
| S. aureus Z25.2 | 1.0 ± 1.1 | 8.6 ± 5.3 | ~8.6 | Bacteriostatic at lower concentrations, potentially bactericidal at higher concentrations |
Data from: Bacteriostatic and Antibiofilm Efficacy of a Nisin Z Solution against Co-Cultures of Staphylococcus aureus and Pseudomonas aeruginosa from Diabetic Foot Infections.[7]
Vancomycin Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Classification |
| MRSA Isolate 1 | 2 | 4 | 2 | Bactericidal |
| MRSA Isolate 2 | 1 | 2 | 2 | Bactericidal |
Note: These are representative values. Actual MIC/MBC can vary between strains.
Visualizing the Experimental Workflow
To further clarify the process of determining bactericidal versus bacteriostatic activity, the following diagrams illustrate the key experimental workflows.
Caption: Workflow for determining MIC, MBC, and classifying antibiotic activity.
Time-Kill Curve Analysis: A Dynamic Perspective
Beyond the static endpoints of MIC and MBC, time-kill curve analysis provides a dynamic view of an antibiotic's effect on bacterial viability over time. This assay is crucial for understanding the rate and extent of bacterial killing.
Protocol: Time-Kill Curve Assay
-
Preparation: Prepare flasks containing a suitable broth medium with different concentrations of the antibiotic (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL. Include a growth control flask without any antibiotic.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Plating and Incubation: Perform serial dilutions of the aliquots and plate them on antibiotic-free agar. Incubate the plates for 18-24 hours.
-
Data Analysis: Count the number of colonies on each plate to determine the CFU/mL at each time point. Plot the log10 CFU/mL against time for each antibiotic concentration.
A bactericidal agent will typically show a ≥ 3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[8] A bacteriostatic agent will maintain the bacterial population at or near the initial inoculum level.
Caption: Representative time-kill curves for different antibiotic activities.
Conclusion
Based on its mechanism of action—the inhibition of peptidoglycan synthesis through binding to Lipid II—this compound is strongly indicated to be a bactericidal antibiotic. This mode of action disrupts the integrity of the bacterial cell wall, leading to cell death. While direct, quantitative evidence in the form of MBC/MIC ratios and time-kill curve data for this compound is not extensively available in the reviewed scientific literature, the established consequences of its molecular interactions provide a solid foundation for this classification.
For researchers and drug developers, the bactericidal nature of this compound makes it a promising candidate for further investigation, particularly in the context of infections where rapid and complete eradication of the pathogen is crucial. Future studies should aim to generate specific MIC, MBC, and time-kill data for this compound against a range of clinically relevant pathogens to definitively quantify its bactericidal potency and to guide its potential therapeutic applications.
References
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- Hasper, H. E., Kramer, N. E., Smith, J. L., Hillman, J. D., Zachariah, C., Kuipers, O. P., & Breukink, E. (2006). An alternative bactericidal mechanism of action for lantibiotic peptides that target lipid II. Science, 313(5793), 1636-1637.
- Bierbaum, G., & Sahl, H. G. (2009). Mode of action of lipid II-targeting lantibiotics. Applied Microbiology and Biotechnology, 84(1), 1-10.
- Kuipers, O. P., & Breukink, E. (2006). An alternative bactericidal mechanism of action for lantibiotic peptides that target lipid II. Groningen University Research Portal.
- Hasper, H. E., Kramer, N. E., Smith, J. L., Hillman, J. D., Zachariah, C., Kuipers, O. P., & Breukink, E. (2006). An Alternative Bactericidal Mechanism of Action for Lantibiotic Peptides That Target Lipid II.
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Cayman Chemical. (n.d.). Actagardin (CAS 59165-34-3). Retrieved from
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- Holmes, N. E., Turnidge, J. D., Munckhof, W. J., Korman, T. M., Johnson, P. D. R., & Howden, B. P. (2013). Vancomycin 24-Hour Area under the Curve/Minimum Bactericidal Concentration Ratio as a Novel Predictor of Mortality in Methicillin-Resistant Staphylococcus aureus Bacteremia. Antimicrobial Agents and Chemotherapy, 57(8), 3671-3677.
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GlobalRPH. (2018). Dilution Vancomycin. Retrieved from
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Cayman Chemical. (n.d.). Actagardin (Antibiotic A 3802-IV-3, this compound, CAS Number: 59165-34-3). Retrieved from
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BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from
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A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of antibiotic research, elucidating the structure of complex biomolecules is paramount to understanding their mechanism of action and unlocking their therapeutic potential. This guide provides an in-depth spectroscopic comparison of Gardimycin, now more commonly known as Actagardine, with other notable peptide antibiotics of the lantibiotic class: nisin, mersacidin, and gallidermin. As researchers in drug development, a comprehensive grasp of the structural nuances of these molecules is critical for informed decision-making in lead optimization and analog design. This document will navigate the spectroscopic techniques that serve as our compass in mapping the complex topographies of these promising therapeutic agents.
This compound, a tetracyclic peptide antibiotic, was first isolated from Actinoplanes garbadinensis.[1] Later structural studies revealed its identity with Actagardine, a 19-residue lantibiotic characterized by a unique sulfoxide bridge.[2][3][4] Lantibiotics are ribosomally synthesized and post-translationally modified peptides (RiPPs) defined by the presence of thioether cross-links in the form of lanthionine (Lan) and methyllanthionine (MeLan) residues. These structural motifs impart significant conformational rigidity and resistance to proteolytic degradation, making them attractive scaffolds for drug development.
This guide will delve into the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Circular Dichroism (CD)—to dissect and compare the structural features of this compound (Actagardine) and its counterparts. We will explore not just the data, but the causality behind experimental choices, providing a framework for robust, self-validating protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is the cornerstone of three-dimensional structure elucidation for peptides in solution. For lantibiotics, with their complex, interlocking ring systems, NMR provides the atomic-level resolution necessary to define their intricate architecture.
The causality behind employing a suite of multi-dimensional NMR experiments lies in the need to unambiguously assign every proton and carbon atom in the molecule and to identify through-space proximities (Nuclear Overhauser Effects - NOEs) that define the peptide's fold. For molecules like Actagardine, with its overlapping ring systems, experiments like 2D NOESY and 3D NOESY-TOCSY are indispensable for resolving spectral overlap and accurately determining the thioether bridge locations.[2]
Comparative NMR Structural Insights
| Feature | This compound (Actagardine) | Nisin | Mersacidin | Gallidermin |
| Size (Residues) | 19 | 34 | 20 | 21 |
| Topology | Tetracyclic, globular | Pentacyclic, flexible hinge | Tetracyclic, globular | Tetracyclic, screw-like |
| Key Structural Motifs | N-terminal lanthionine ring, three intertwined C-terminal methyllanthionine rings, short antiparallel β-sheet, sulfoxide bridge.[4][5] | Amphiphilic N-terminal region, flexible hinge, rigid C-terminal double-ring.[6] | Rigid globular shape.[7] | Screw-like solution structure.[8] |
| NMR Solvent System | Acetonitrile/Water (7:3)[4] | Aqueous solution[6], TFE/water, SDS/DPC micelles[1] | Methanol/Water[9] | TFE/Water (95:5), DMSO[8] |
The choice of solvent is a critical experimental parameter. For instance, the structure of nisin has been shown to vary significantly between aqueous solution and membrane-mimicking environments like trifluoroethanol (TFE) or detergent micelles, highlighting the importance of studying these molecules in environments that reflect their biological site of action.[1]
Experimental Protocol: 2D ¹H-¹H NOESY for Lantibiotic Structure Determination
This protocol outlines the key steps for acquiring a 2D NOESY spectrum, a cornerstone experiment for determining through-space proton-proton proximities.
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified lantibiotic in 500 µL of an appropriate deuterated solvent (e.g., D₂O, CD₃OH/H₂O, or as determined from solubility and stability trials).
-
Adjust the pH to the desired value (e.g., 3.5 for nisin to improve solubility and stability) using dilute DCl or NaOD.
-
Filter the sample into a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
-
Tune and match the probe to the sample.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
NOESY Experiment Acquisition:
-
Load a standard 2D NOESY pulse sequence.
-
Set the spectral widths in both dimensions to encompass all proton resonances.
-
Set the carrier frequency to the center of the proton spectrum.
-
Optimize the mixing time (τₘ). A range of mixing times (e.g., 100-300 ms) should be tested to observe a good build-up of NOE cross-peaks without significant spin diffusion.
-
Acquire the data with an appropriate number of scans and increments in the indirect dimension to achieve the desired signal-to-noise ratio and resolution.
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum.
-
Calibrate the chemical shifts.
-
Integrate the cross-peaks to derive distance restraints for structure calculations.
-
Mass Spectrometry: Unveiling the Molecular Weight and Sequence
Mass spectrometry (MS) is a powerful analytical technique for determining the precise molecular weight of peptides and for obtaining sequence information. For lantibiotics, with their unusual amino acids and thioether bridges, MS is crucial for confirming the primary structure and identifying post-translational modifications.
The causality for using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS lies in their ability to ionize large, non-volatile molecules like peptides with minimal fragmentation. Tandem MS (MS/MS) further allows for the fragmentation of selected peptide ions to elucidate their amino acid sequence.[10][11][12]
Comparative Mass Spectrometry Data
| Antibiotic | Molecular Weight (Da) | MS Technique(s) Used for Characterization | Key Findings |
| This compound (Actagardine) | ~1888[13] | FAB-MS, ESI-MS | Confirmed the revised primary structure and the presence of a sulfoxide.[2][13] |
| Nisin A | 3354 | MALDI-TOF MS, ESI-MS, LC-MS/MS | Identification of nisin variants (e.g., nisin Z) and degradation products.[14][15][16] |
| Mersacidin | ~1825 | FAB-MS, MALDI-TOF MS | Characterization of the molecular ion cluster and fragmentation patterns to locate sulfur bridges.[17][18] |
| Gallidermin | 2165.6 | FAB-MS, Thermospray LC/MS | Elucidation of the primary structure and confirmation of the molecular mass.[19][20][21] |
Experimental Protocol: MALDI-TOF MS for Peptide Molecular Weight Determination
This protocol provides a general workflow for determining the molecular weight of a peptide antibiotic using MALDI-TOF MS.
-
Sample Preparation:
-
Prepare a stock solution of the purified peptide in a suitable solvent (e.g., 0.1% trifluoroacetic acid in water/acetonitrile).
-
Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid or sinapinic acid) in a similar solvent.
-
-
Target Plate Spotting:
-
Mix the peptide solution and the matrix solution in a 1:1 ratio (v/v).
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely, allowing for co-crystallization of the peptide and matrix.
-
-
Mass Spectrometer Setup and Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Calibrate the instrument using a standard peptide mixture with known molecular weights.
-
Set the instrument to the appropriate mode (e.g., positive ion, linear or reflectron).
-
Adjust the laser power to achieve optimal ionization without significant fragmentation.
-
Acquire the mass spectrum by averaging multiple laser shots across the sample spot.
-
-
Data Analysis:
-
Process the raw data to obtain the mass spectrum.
-
Identify the peak corresponding to the singly protonated molecular ion ([M+H]⁺).
-
Compare the measured molecular weight to the theoretical molecular weight of the peptide.
-
Conclusion: An Integrated Spectroscopic Approach
The structural characterization of this compound (Actagardine) and its comparison with other lantibiotics underscore the power of an integrated spectroscopic approach. While NMR spectroscopy provides the detailed three-dimensional blueprint, mass spectrometry validates the primary structure and post-translational modifications, and circular dichroism offers a rapid assessment of the overall secondary structure. Together, these techniques provide a comprehensive picture of these complex and promising antibiotic molecules. For the drug development professional, a thorough understanding of these spectroscopic methodologies and the structural insights they provide is not merely academic; it is the foundation upon which rational drug design and the development of next-generation antibiotics are built.
References
-
Zimmermann, N., Metzger, J. W., & Jung, G. (1995). The tetracyclic lantibiotic actagardine. 1H-NMR and 13C-NMR assignments and revised primary structure. European journal of biochemistry, 228(3), 786–797. [Link]
-
Kettenring, J. K., Malabarba, A., Vekey, K., & Gallo, G. G. (1990). Sequence determination of actagardine, a novel lantibiotic, by homonuclear 2D NMR spectroscopy. The Journal of antibiotics, 43(9), 1082–1088. [Link]
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van de Ven, F. J., van den Hooven, H. W., Konings, R. N., & Hilbers, C. W. (1991). NMR studies of lantibiotics. The structure of nisin in aqueous solution. European journal of biochemistry, 202(3), 1181–1188. [Link]
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Wojtkiewicz, A. M., Szulc, N. A., Stastna, M., & Gundry, R. L. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current protocols, 1(3), e83. [Link]
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Safety Operating Guide
Authored by a Senior Application Scientist
A Comprehensive Guide to the Safe Disposal of Gardimycin in a Laboratory Setting
For researchers and drug development professionals, adherence to stringent safety and disposal protocols is not merely a matter of compliance, but a cornerstone of scientific integrity and environmental responsibility. This guide provides a detailed, step-by-step framework for the proper disposal of this compound (also known as Actagardin), a potent peptide antibiotic. Our objective is to equip you with the necessary knowledge to manage this compound waste safely and effectively, thereby mitigating environmental contamination and the potential for antimicrobial resistance.
Understanding this compound: A Profile
This compound is a tetracyclic lantibiotic, a class of ribosomally synthesized and post-translationally modified peptides.[1] It is produced by species of Actinoplanes and exhibits targeted activity against Gram-positive bacteria by inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][3]
Key Chemical and Physical Properties:
| Property | Value | Source |
| Synonyms | Actagardin, Antibiotic A 3802-IV-3 | [2][4] |
| CAS Number | 59165-34-3 | [2] |
| Molecular Formula | C₈₁H₁₂₄N₂₀O₂₄S₄ | [2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [2] |
| Stability | Stable for at least 2 years when stored at -20°C | [4] |
The Core Principle: this compound as Chemical Waste
The overarching principle for the disposal of any antibiotic in a laboratory setting is to treat it as chemical waste.[5] This approach is crucial to prevent the release of active antimicrobial compounds into the environment, which can contribute to the development of antibiotic-resistant microorganisms.[5][6] While a Safety Data Sheet (SDS) for Actagardin suggests that small quantities can be disposed of with household waste, this guidance is generally not applicable to the larger quantities and concentrated solutions handled in a research environment.[7] Therefore, institutional and local environmental health and safety (EHS) guidelines, which typically mandate the disposal of antibiotics as chemical waste, must be followed.
Risk Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedure, a thorough risk assessment should be conducted. The SDS for Actagardin indicates no significant health hazards under normal handling conditions.[7] However, as a matter of good laboratory practice, appropriate PPE should always be worn.
-
Lab Coat: To protect from spills.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are recommended.
-
Eye Protection: Safety glasses or goggles to guard against splashes.
Step-by-Step Disposal Procedures
The appropriate disposal route for this compound depends on its form (solid, liquid, or contaminated materials). The following workflow provides a comprehensive guide for each scenario.
Caption: this compound Disposal Workflow
Disposal of Solid this compound Powder
-
Segregation: Do not mix solid this compound with other waste types.
-
Containment: Place the solid this compound powder in a clearly labeled, sealed container designated for chemical waste. The original manufacturer's container, if empty and suitable, can be used after defacing the original label and relabeling it as "Waste this compound".
-
Labeling: The waste container must be labeled in accordance with your institution's EHS guidelines. This typically includes:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (Actagardin)"
-
The date of accumulation
-
-
Storage and Pickup: Store the sealed container in a designated satellite accumulation area for hazardous waste. Arrange for pickup by your institution's EHS-approved waste management service.
Disposal of Liquid this compound Solutions (Stocks and Media)
Concentrated stock solutions of this compound are considered hazardous chemical waste.[5]
-
Segregation: Do not dispose of liquid this compound waste down the sink.[5]
-
Containment: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene carboy).
-
Labeling: Label the container clearly as "Hazardous Waste: this compound Solution" and include the approximate concentration and solvent (e.g., "this compound in DMSO").
-
Storage and Pickup: Keep the container sealed when not in use and store it in a designated hazardous waste accumulation area. Schedule a pickup with your institution's EHS department.
Disposal of this compound-Contaminated Materials
Items such as pipette tips, tubes, and gloves that have come into contact with this compound should also be treated as chemical waste.
-
Segregation: Collect all contaminated solid materials separately from regular lab trash.
-
Containment: Place these materials in a designated, labeled container or a durable, leak-proof bag specifically for chemically contaminated solid waste.
-
Labeling: Label the container or bag as "Waste: Materials Contaminated with this compound."
-
Disposal: Dispose of the container or bag through your institution's chemical waste stream.
Inactivation Methods: A Note of Caution
For some antibiotics, chemical inactivation or degradation prior to disposal is a viable option. Common methods include hydrolysis through the addition of a strong acid or base. This compound is a peptide and can be hydrolyzed into its constituent amino acids under acidic or alkaline conditions.[8] However, without specific validated protocols for this compound, attempting chemical inactivation in the lab is not recommended. Such procedures should only be performed by trained personnel following a validated and approved protocol from your institution's EHS department.
Autoclaving is not a reliable method for the disposal of all antibiotic waste. [5] The heat stability of this compound has not been extensively studied, and many antibiotics, particularly complex peptides, may not be fully degraded by standard autoclaving temperatures and times. Therefore, autoclaving should not be used as the sole method of treatment for this compound waste.
The "Why" Behind the Procedure: Scientific Rationale
The stringent procedures outlined above are grounded in the need to prevent environmental contamination and the proliferation of antimicrobial resistance (AMR). When antibiotics are improperly disposed of, they can enter wastewater systems and, ultimately, natural ecosystems.[6] This exposure can exert selective pressure on environmental bacteria, leading to the emergence of resistant strains. These resistant bacteria can then transfer their resistance genes to pathogenic bacteria, posing a significant threat to public health. By treating this compound as chemical waste and ensuring its proper disposal through certified waste management services, we uphold our responsibility to protect both environmental and human health.
References
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- Coronelli, C., Tamoni, G., & Lancini, G. C. (1976). This compound, a new antibiotic from Actinoplanes. II. Isolation and preliminary characterization. The Journal of Antibiotics, 29(5), 507–510.
- Cayman Chemical. (n.d.). Actagardin.
- Sapphire Bioscience. (n.d.). Actagardin.
- Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
- Chatterjee, C., Paul, M., & van der Donk, W. A. (2005). Lantibiotics: structure, biosynthesis and mode of action. Trends in Biotechnology, 23(3), 133-140.
- National Institutes of Health. (n.d.). Waste Disposal Guide.
- U.S. Environmental Protection Agency. (n.d.). Proper Disposal of Prescription Drugs.
- Somma, S., Merati, W., & Parenti, F. (1977). This compound, a new antibiotic inhibiting peptidoglycan synthesis. Antimicrobial Agents and Chemotherapy, 11(3), 396–401.
- Farm Animal Antimicrobial Stewardship Initiative. (n.d.). Proper Disposal of Antimicrobials.
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Gardimycin
Welcome to your essential resource for the safe handling of Gardimycin. As researchers and scientists dedicated to advancing drug development, our primary commitment is to both groundbreaking discovery and the unwavering safety of those in the laboratory. This guide provides an in-depth, procedural framework for the appropriate use of Personal Protective Equipment (PPE) when working with this compound, a potent polypeptide antibiotic. Our approach moves beyond a simple checklist, delving into the rationale behind each protective measure to empower you with the knowledge to maintain a secure research environment.
This compound, also known as Actagardin, is a tetracyclic lantibiotic that shows promise in targeting Gram-positive bacteria by inhibiting peptidoglycan synthesis.[1] While its therapeutic potential is significant, like many potent pharmaceutical compounds, it necessitates careful handling to mitigate risks of exposure. Polypeptide antibiotics as a class can be toxic, with some causing kidney and nerve damage when administered systemically.[2] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of your laboratory's safety culture and regulatory compliance.[3][4]
Understanding the Risks: A Proactive Stance on Safety
Before handling any chemical, a thorough understanding of its potential hazards is paramount. For this compound, the primary risks in a laboratory setting include:
-
Inhalation: Aerosolized powder can be inhaled, leading to respiratory irritation and potential systemic effects.[5]
-
Dermal Contact: Direct skin contact may cause local irritation or allergic reactions. Some polypeptide antibiotics are known to be corrosive to the skin.[2]
-
Ocular Exposure: Contact with the eyes can cause serious irritation.
-
Ingestion: Accidental ingestion of even small quantities can be harmful.[6]
This guide is structured to provide a clear, logical progression from risk assessment to the final disposal of contaminated materials, ensuring a holistic approach to safety.
Core Principles of PPE Selection for this compound
The selection of appropriate PPE is not a one-size-fits-all approach. It is dictated by the specific task being performed and the potential for exposure. The following workflow illustrates the decision-making process for selecting the correct level of protection.
Caption: Workflow for the proper disposal of this compound-contaminated waste.
Key Disposal Protocols:
-
Solid Waste: All disposable PPE, weighing papers, and other contaminated solid materials should be placed in a clearly labeled hazardous waste bag.
-
Liquid Waste: Unused stock solutions and contaminated media should be collected in a designated, sealed, and labeled container for chemical waste. [7][8]Do not pour antibiotic solutions down the drain. [9]* Sharps: Any needles or syringes used for handling this compound solutions must be disposed of in a puncture-resistant sharps container. [10]* Decontamination: Work surfaces should be decontaminated with an appropriate cleaning agent.
By adhering to these rigorous safety and disposal protocols, you contribute to a secure research environment for yourself and your colleagues, ensuring that the pursuit of scientific advancement is not compromised by avoidable risks.
References
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Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
